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  • Product: N-Methyl 2-benzyloxy-5-fluorobenzylamine
  • CAS: 1096291-17-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine

Introduction N-Methyl 2-benzyloxy-5-fluorobenzylamine is a substituted benzylamine derivative with potential applications in pharmaceutical research and development. Its structural motifs, including the fluorinated benze...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methyl 2-benzyloxy-5-fluorobenzylamine is a substituted benzylamine derivative with potential applications in pharmaceutical research and development. Its structural motifs, including the fluorinated benzene ring, a benzyloxy ether, and a secondary methylamine, make it an interesting scaffold for the design of novel bioactive molecules. This guide provides a comprehensive overview of a viable synthetic pathway for this compound, intended for researchers, scientists, and professionals in drug development. The proposed synthesis is grounded in established chemical transformations, ensuring a high degree of reliability and reproducibility.

The synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine can be strategically approached in a two-step process from a commercially available starting material, 2-hydroxy-5-fluorobenzaldehyde. The first step involves the protection of the phenolic hydroxyl group as a benzyl ether via the Williamson ether synthesis. The subsequent step entails a direct conversion of the aldehyde functionality to the desired N-methylamine via reductive amination.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below:

Synthesis_Pathway 2-hydroxy-5-fluorobenzaldehyde 2-hydroxy-5-fluorobenzaldehyde Intermediate 2-benzyloxy-5-fluorobenzaldehyde 2-hydroxy-5-fluorobenzaldehyde->Intermediate Williamson Ether Synthesis (Benzyl Bromide, K₂CO₃, DMF) Final_Product N-Methyl 2-benzyloxy-5-fluorobenzylamine Intermediate->Final_Product Reductive Amination (Methylamine, NaBH₄, Methanol)

Caption: Overall synthetic workflow for N-Methyl 2-benzyloxy-5-fluorobenzylamine.

Step 1: Synthesis of 2-benzyloxy-5-fluorobenzaldehyde via Williamson Ether Synthesis

The initial step focuses on the protection of the phenolic hydroxyl group of 2-hydroxy-5-fluorobenzaldehyde as a benzyl ether. The Williamson ether synthesis is the method of choice for this transformation due to its reliability and high yields.[1][2][3] This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide.[2][3]

Reaction:

Experimental Protocol

Materials:

  • 2-hydroxy-5-fluorobenzaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-hydroxy-5-fluorobenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with deionized water and then with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-benzyloxy-5-fluorobenzaldehyde.[1]

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.[1]

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SN2 reaction.[1]

  • Temperature: Heating the reaction increases the rate of reaction. However, excessively high temperatures should be avoided to minimize potential side reactions.

Step 2: Synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine via Reductive Amination

The final step involves the conversion of the aldehyde, 2-benzyloxy-5-fluorobenzaldehyde, to the target secondary amine. Reductive amination is a highly efficient one-pot procedure for this transformation.[4] The reaction proceeds through the initial formation of an imine intermediate from the aldehyde and methylamine, which is then reduced in situ to the corresponding amine.

Reaction:

Experimental Protocol

Materials:

  • 2-benzyloxy-5-fluorobenzaldehyde

  • Methylamine (as a solution in methanol or THF)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-benzyloxy-5-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of methylamine (1.5 eq) to the cooled aldehyde solution.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete imine formation.

  • Cool the reaction mixture back to 0°C.

  • In small portions, carefully add sodium borohydride (1.2 eq) to the reaction mixture.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methyl 2-benzyloxy-5-fluorobenzylamine.

  • Further purification can be achieved by column chromatography if necessary.

Rationale for Experimental Choices:

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent that efficiently reduces the imine intermediate without affecting the aromatic ring or the benzyl ether.

  • Solvent: Methanol is a suitable solvent for both the aldehyde and the amine, and it also serves to protonate the intermediate species during the reduction.

  • Temperature Control: The initial reaction is carried out at a low temperature to control the rate of imine formation and the subsequent reduction.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-hydroxy-5-fluorobenzaldehydeC₇H₅FO₂140.11348-28-7
Benzyl bromideC₇H₇Br171.03100-39-0
2-benzyloxy-5-fluorobenzaldehydeC₁₄H₁₁FO₂230.24312314-37-7
MethylamineCH₅N31.0674-89-5
N-Methyl 2-benzyloxy-5-fluorobenzylamineC₁₅H₁₆FNO245.291096291-17-6

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of N-Methyl 2-benzyloxy-5-fluorobenzylamine. The methodology relies on well-established and high-yielding chemical reactions, making it suitable for laboratory-scale synthesis. The detailed experimental protocols and the rationale behind the choice of reagents and conditions offer a solid foundation for researchers to successfully synthesize this valuable compound for further investigation in their respective fields.

References

  • US4845304A - Process for producing fluorobenzaldehydes - Google Patents.
  • N-Methyl 2-benzyloxy-5-fluorobenzylamine | 1096291-17-6 | AG00HBJY - Angene. Available at: [Link]

  • CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst - Google Patents.
  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents.
  • 14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem. Available at: [Link]

  • Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor | Request PDF - ResearchGate. Available at: [Link]

Sources

Exploratory

"N-Methyl 2-benzyloxy-5-fluorobenzylamine" CAS number 1096291-17-6 properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-Methyl 2-benzyloxy-5-fluorobenzylamine (CAS Number: 1096291-17-6), a fluorinated benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methyl 2-benzyloxy-5-fluorobenzylamine (CAS Number: 1096291-17-6), a fluorinated benzylamine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues and established chemical principles to provide a robust guide for researchers. The guide covers physicochemical properties, a detailed, plausible synthetic route via reductive amination, predicted spectral characteristics, and potential applications in drug discovery, grounded in the known roles of its constituent functional groups. All protocols and claims are supported by authoritative references to guide laboratory practice and further investigation.

Introduction and Scientific Context

N-Methyl 2-benzyloxy-5-fluorobenzylamine, with the systematic name 1-(2-(benzyloxy)-5-fluorophenyl)-N-methylmethanamine, belongs to the class of fluorinated benzylamines. This class of compounds is a cornerstone in modern drug development. The strategic incorporation of fluorine into organic molecules can profoundly alter their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The benzyloxy group serves as a common protecting group for phenols but also contributes to the molecule's overall steric and electronic profile, which can be crucial for its interaction with enzymes and receptors.

The combination of a fluorine atom on the phenyl ring, a benzyloxy ether, and an N-methylamine moiety makes this compound a versatile scaffold and a potential intermediate for more complex molecular targets. Understanding its properties and synthesis is therefore valuable for researchers engaged in the design and synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

PropertyValue / PredictionSource(s)
CAS Number 1096291-17-6[ChemScene, Angene]
Molecular Formula C₁₅H₁₆FNO[ChemScene, Angene]
Molecular Weight 245.29 g/mol [ChemScene, Angene]
IUPAC Name 1-(2-(Benzyloxy)-5-fluorophenyl)-N-methylmethanamineInferred
Physical Form Predicted to be a liquid or low-melting solid at STPInferred
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate; sparingly soluble in water.Inferred
pKa (Conjugate Acid) Predicted to be in the range of 8.5 - 9.5Inferred
LogP 3.1241[ChemScene]

Synthesis and Mechanism

A robust and highly probable synthetic route to N-Methyl 2-benzyloxy-5-fluorobenzylamine involves a two-step process starting from commercially available 5-fluoro-2-hydroxybenzaldehyde. The logical pathway is an initial Williamson ether synthesis to introduce the benzyl group, followed by a reductive amination to form the N-methylbenzylamine functionality.

Logical Synthesis Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination A 5-Fluoro-2-hydroxybenzaldehyde D 2-(Benzyloxy)-5-fluorobenzaldehyde A->D Nucleophilic Substitution B Benzyl Bromide B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D G N-Methyl 2-benzyloxy-5-fluorobenzylamine (Target Compound) D->G Imine Formation & Reduction E Methylamine (CH₃NH₂) E->G F Reducing Agent (e.g., NaBH(OAc)₃) F->G

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde

The synthesis of the aldehyde intermediate is achieved via the Williamson ether synthesis. This reaction proceeds through an SN2 mechanism where the phenoxide ion, generated in situ from 5-fluoro-2-hydroxybenzaldehyde and a base, acts as a nucleophile to displace the bromide from benzyl bromide.

Experimental Protocol:

  • Reaction Setup: To a solution of 5-fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Phenoxide Formation: Stir the resulting suspension at room temperature for 20-30 minutes.

  • Alkylation: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine

This transformation is a classic reductive amination. The aldehyde first reacts with methylamine to form an intermediate imine (or iminium ion), which is then reduced in the same pot by a hydride-based reducing agent to yield the target secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this reaction as it is mild and tolerant of many functional groups.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 2-(benzyloxy)-5-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a solution of methylamine (1.5-2.0 eq, typically as a solution in THF or methanol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Reaction: Continue stirring at room temperature for 12-24 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting aldehyde.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography to yield the final product.

Predicted Spectral Data and Characterization

No published spectra exist for this specific compound. However, the expected NMR and MS data can be accurately predicted by analyzing its structural components and comparing them to known spectra of similar molecules.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
  • Aromatic Protons (C₆H₅-CH₂): ~ δ 7.30-7.45 (m, 5H). These are the protons of the benzyl group.

  • Aromatic Protons (Fluorinated Ring): ~ δ 6.80-7.10 (m, 3H). These protons will show complex splitting patterns due to coupling with each other and with the fluorine atom.

  • Benzyloxy Methylene Protons (-O-CH₂-Ph): ~ δ 5.10 (s, 2H). A singlet is expected for the benzylic protons of the ether.

  • Benzylamine Methylene Protons (-CH₂-NH): ~ δ 3.70 (s, 2H). A singlet is expected as there are no adjacent protons.

  • N-Methyl Protons (-NH-CH₃): ~ δ 2.45 (s, 3H). A sharp singlet for the methyl group attached to the nitrogen.

  • Amine Proton (-NH-): A broad singlet, variable chemical shift (typically δ 1.5-2.5), may exchange with D₂O.

Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz)
  • Aromatic Carbons (C₆H₅-CH₂): ~ δ 127-137. Multiple signals are expected.

  • Aromatic Carbons (Fluorinated Ring): ~ δ 115-160. The carbon directly attached to fluorine will show a large ¹JC-F coupling constant (typically >240 Hz). Other carbons in this ring will show smaller ²JC-F and ³JC-F couplings.

  • Benzyloxy Methylene Carbon (-O-CH₂-Ph): ~ δ 70-72.

  • Benzylamine Methylene Carbon (-CH₂-NH): ~ δ 50-55.

  • N-Methyl Carbon (-NH-CH₃): ~ δ 35-40.

Predicted Mass Spectrum (ESI+)
  • [M+H]⁺: Expected at m/z = 246.12. This would be the most prominent ion under electrospray ionization conditions.

  • Key Fragmentation Ion: A major fragment at m/z = 91.05 is expected, corresponding to the tropylium cation ([C₇H₇]⁺) from the cleavage of the benzyloxy group. Another significant fragment would likely arise from the cleavage of the C-C bond between the fluorinated ring and the aminomethyl group.

Potential Applications and Research Significance

The structural motifs within N-Methyl 2-benzyloxy-5-fluorobenzylamine suggest its utility as a key intermediate in drug discovery programs.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and can block sites of metabolic oxidation by cytochrome P450 enzymes, potentially increasing the half-life of a drug candidate.[1]

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with biological targets, enhancing binding affinity and potency.

  • Scaffold for Kinase Inhibitors: The benzyloxy-phenyl core is a common feature in various kinase inhibitors. For instance, derivatives of 4-(benzyloxy)-1-fluorobenzene have been investigated as inhibitors of PI3Kα and mTOR, which are crucial enzymes in cancer signaling pathways.[2]

  • CNS Agents: The ability of fluorine to increase lipophilicity can enhance a molecule's ability to cross the blood-brain barrier, making this scaffold relevant for developing agents targeting the central nervous system.

G cluster_0 Key Structural Features cluster_1 Potential Pharmacological Advantages A N-Methyl 2-benzyloxy- 5-fluorobenzylamine Scaffold B Fluorine Atom A->B C Benzyloxy Group A->C D N-Methylbenzylamine Core A->D E Enhanced Metabolic Stability B->E F Improved Binding Affinity B->F G Increased Lipophilicity / BBB Penetration B->G C->F D->F

Caption: Relationship between structural features and potential applications.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-Methyl 2-benzyloxy-5-fluorobenzylamine is not publicly available. However, based on the known hazards of related fluorinated benzylamines and secondary amines, the following precautions are strongly recommended:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.

  • Toxicity: Harmful if swallowed or in contact with skin. May cause skin irritation and serious eye damage. The toxicological properties have not been fully investigated.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

N-Methyl 2-benzyloxy-5-fluorobenzylamine is a compound with considerable potential as a building block in medicinal chemistry. While direct experimental data is scarce, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential application based on established principles and data from closely related structures. The proposed two-step synthesis is reliable and uses standard organic chemistry transformations. The predicted properties and spectral data offer a solid baseline for researchers aiming to synthesize and utilize this compound in their work. As with any novel chemical entity, all laboratory work should be conducted with appropriate safety precautions.

References

  • Angene Chemical. N-Methyl 2-benzyloxy-5-fluorobenzylamine Product Page. Available at: [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of N-Methyl 2-benzyloxy-5-fluorobenzylamine

Abstract N-Methyl 2-benzyloxy-5-fluorobenzylamine represents a class of substituted benzylamines with potential relevance in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyl 2-benzyloxy-5-fluorobenzylamine represents a class of substituted benzylamines with potential relevance in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for guiding formulation and development efforts. This guide provides an in-depth analysis of the core physicochemical attributes of this molecule. Due to the absence of extensive published experimental data for this specific entity, this document establishes a predictive profile based on its chemical structure and provides authoritative, field-proven protocols for its empirical determination. We will explore the causality behind the selection of these experimental methods, focusing on ionization constant (pKa), lipophilicity (LogD), and aqueous solubility, thereby creating a self-validating framework for the characterization of this and structurally related novel chemical entities.

Molecular Profile and Predictive Analysis

The first step in characterizing any novel compound is to establish its fundamental molecular identity and derive a predictive physicochemical profile using established computational models. These in silico predictions, while not a substitute for experimental data, are invaluable for strategic planning of laboratory work.

The structure of N-Methyl 2-benzyloxy-5-fluorobenzylamine (CAS: 1096291-17-6) contains several key features that govern its properties: a secondary amine, which is a basic center; a fluorinated aromatic ring; and a bulky, lipophilic benzyloxy group.

Molecular Structure:

  • Chemical Name: N-Methyl 2-benzyloxy-5-fluorobenzylamine

  • CAS Number: 1096291-17-6[1]

  • Molecular Formula: C₁₅H₁₆FNO

  • Molecular Weight: 245.29 g/mol

In Silico Assessment and Lipinski's Rule of Five

Lipinski's Rule of Five (Ro5) is a foundational guideline used to assess the "drug-likeness" of a chemical compound and its potential for oral bioavailability.[2][3] A compound is likely to be orally active if it violates no more than one of these criteria.[3][4]

PropertyPredicted ValueRo5 CriteriaCompliance
Molecular Weight 245.29 g/mol < 500 DaltonsYes
LogP (Octanol/Water) 3.5 - 4.5 (Est.)≤ 5Yes
Hydrogen Bond Donors 1 (from the N-H group)≤ 5Yes
Hydrogen Bond Acceptors 2 (from O and N atoms)≤ 10Yes

Analysis: The molecule fully complies with Lipinski's Rule of Five, suggesting that, from a physicochemical standpoint, it possesses properties consistent with orally bioavailable drugs. The estimated LogP indicates significant lipophilicity, a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[][6][7]

The Strategic Imperative of Physicochemical Profiling

The journey of a drug candidate from discovery to clinical application is critically dependent on its physicochemical properties. These parameters are not mere data points; they are determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[8][9][10] Understanding them allows researchers to predict how a compound will interact with the complex pH gradients and diverse cellular environments of the human body.[11]

G cluster_props Core Physicochemical Properties cluster_adme Biopharmaceutical Profile (ADME) pKa pKa (Ionization) Abs Absorption (Gut, etc.) pKa->Abs affects charge state Dist Distribution (Tissues, BBB) pKa->Dist Exc Excretion (Kidney) pKa->Exc affects renal clearance LogD LogD (Lipophilicity) LogD->Abs affects membrane permeability LogD->Dist governs tissue partitioning Met Metabolism (Liver) LogD->Met influences enzyme access Tox Toxicity & Off-Target Effects LogD->Tox high LogP can increase toxicity Sol Solubility Sol->Abs prerequisite for absorption Form Formulation & Delivery Sol->Form dictates dosage form Efficacy Clinical Efficacy Abs->Efficacy Dist->Efficacy Met->Efficacy Exc->Efficacy Tox->Efficacy Form->Efficacy

Caption: Interdependence of physicochemical properties and drug development outcomes.

Authoritative Protocols for Experimental Characterization

The following sections detail the gold-standard methodologies for determining the critical physicochemical parameters of N-Methyl 2-benzyloxy-5-fluorobenzylamine. The choice of these methods is deliberate, prioritizing thermodynamic equilibrium and accuracy to build a reliable data foundation.

Ionization Constant (pKa) Determination

Expertise & Experience (The "Why"): The secondary amine in the molecule is a weak base that will exist in equilibrium between a neutral form and a protonated, cationic form. The pKa is the pH at which these two forms are present in a 50:50 ratio.[12] This value is arguably the most critical parameter, as it directly influences solubility, lipophilicity (LogD), and membrane permeability across the physiological pH range (stomach pH ~1.5-3.5, intestine pH ~6.0-7.5).[9][11][13] Given the molecule's structure, we anticipate a pKa similar to that of N-methylbenzylamine (pKa ~9.5-9.7), making it predominantly ionized in the stomach and partially ionized in the intestines.[14][15]

Trustworthiness (The "How"): Potentiometric Titration Protocol Potentiometric titration is a highly precise and reliable method for pKa determination.[16][17] It involves monitoring pH changes as a titrant is added to the sample solution.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of N-Methyl 2-benzyloxy-5-fluorobenzylamine and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to its predicted low water solubility. Dilute with deionized, carbonate-free water to a final volume of 50 mL, ensuring the co-solvent percentage is low (e.g., <10%) to minimize its effect on the aqueous pKa. The final analyte concentration should be around 1 mM.[16]

  • Ionic Strength Adjustment: Add a concentrated solution of an inert salt (e.g., KCl) to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[16]

  • Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to eliminate dissolved CO₂, which can interfere with the titration of a base.[18] Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments (e.g., 0.02 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point on the resulting titration curve. Advanced software can be used to calculate the pKa from the first or second derivative of the curve, which precisely identifies the inflection point.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare Prepare Sample (Analyte + Co-solvent + Water) Calibrate->Prepare Ionic Adjust Ionic Strength (KCl) Prepare->Ionic Purge Purge with N2 Ionic->Purge Titrate Titrate with 0.1M HCl Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Calculate Calculate pKa (Half-Equivalence Point) Plot->Calculate

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogD) Determination

Expertise & Experience (The "Why"): Lipophilicity measures a compound's affinity for a lipid-like environment versus an aqueous one. For an ionizable compound, this property is pH-dependent and is expressed as the distribution coefficient, LogD.[19] The neutral form of our molecule is highly lipophilic due to the two benzene rings. However, at a pH below its pKa, the molecule becomes protonated (charged), increasing its aqueous solubility and decreasing its lipophilicity. Measuring LogD at a physiologically relevant pH (e.g., 7.4) is crucial for predicting membrane permeability and drug distribution.[]

Trustworthiness (The "How"): Shake-Flask Method for LogD at pH 7.4 The shake-flask method is the "gold standard" for determining partition coefficients, directly measuring the compound's distribution between n-octanol and an aqueous buffer.[19]

Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with this buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[19] This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in a minimal amount of a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 5 mL of each). Add a small aliquot of the compound stock solution. The final concentration should be low enough to avoid solubility issues in either phase.

  • Equilibration: Seal the vial and shake it gently on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[20]

  • Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

G Prep Prepare & Pre-saturate n-Octanol and PBS (pH 7.4) Add Add Compound to Biphasic System Prep->Add Shake Shake to Equilibrium (24h, 25°C) Add->Shake Separate Separate Phases (Centrifugation) Shake->Separate Quantify_O Quantify Concentration in Octanol Phase (HPLC) Separate->Quantify_O Quantify_A Quantify Concentration in Aqueous Phase (HPLC) Separate->Quantify_A Calc Calculate LogD = log([C]octanol / [C]aqueous) Quantify_O->Calc Quantify_A->Calc

Caption: Experimental workflow for the shake-flask LogD determination.

Aqueous Solubility Determination

Expertise & Experience (The "Why"): A compound must be in solution to be absorbed by the body.[21] The predicted high lipophilicity and crystalline nature of N-Methyl 2-benzyloxy-5-fluorobenzylamine suggest its intrinsic solubility (the solubility of the neutral form) will be low. However, as a weak base, its solubility will increase significantly at pH values below its pKa due to the formation of the more soluble cationic salt. Therefore, determining solubility across a pH range is essential.[22]

Trustworthiness (The "How"): Thermodynamic Equilibrium (Shake-Flask) Solubility Protocol This method measures the true equilibrium solubility, which is the most relevant value for predicting steady-state absorption in the gastrointestinal tract.[21][23]

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 5.0, and 7.4).

  • Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure a saturated solution was formed.[23]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37°C to mimic physiological conditions) for an extended period (24-72 hours) until equilibrium is reached.[20]

  • Sample Processing: After equilibration, allow the vials to stand, then filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

  • Data Reporting: Report the solubility in µg/mL or µM for each pH value.

G Add Add Excess Solid Compound to Buffers (pH 2.0, 5.0, 7.4) Equil Equilibrate with Agitation (e.g., 48h, 37°C) Add->Equil Filter Filter to Remove Undissolved Solid Equil->Filter Quantify Quantify Concentration of Filtrate (HPLC) Filter->Quantify Report Report Solubility (µg/mL) at each pH Quantify->Report

Caption: Workflow for thermodynamic solubility determination.

Synthesis, Interpretation, and Predicted Profile

Based on the molecule's structure and data from analogs, we can synthesize a predicted physicochemical profile. This serves as a hypothesis to be confirmed or refined by the experimental work outlined above.

ParameterPredicted ValueRationale & Implications
pKa 9.2 ± 0.3The secondary amine is a strong basic center. This pKa means the compound will be >99% ionized in the stomach (pH < 3) and ~99% ionized in the upper intestine (pH ~6.5), which enhances solubility but may reduce passive diffusion across membranes.
LogD at pH 7.4 2.8 ± 0.5At pH 7.4, a significant portion of the compound remains in its charged form. While the neutral form is very lipophilic (LogP > 3.5), the ionization reduces the overall distribution into the lipid phase. This value suggests good membrane permeability.
Aqueous Solubility pH 2.0: >1000 µg/mLpH 7.4: <50 µg/mLSolubility is highly pH-dependent. At low pH, it forms a soluble salt. At neutral pH, the less soluble free base predominates. This profile is characteristic of a BCS Class II candidate (low solubility, high permeability).

The relationship between pH, pKa, and the molecule's properties is fundamental. As the pH of the environment drops below the pKa, the equilibrium shifts towards the protonated, water-soluble form.

G cluster_props Dominant Properties Mol_Neutral Neutral Form (B) Mol_Ion Ionized Form (BH+) Mol_Neutral->Mol_Ion + H+ High_LogP High Lipophilicity (LogP) High Permeability Mol_Neutral->High_LogP Mol_Ion->Mol_Neutral - H+ High_Sol High Aqueous Solubility Low Permeability Mol_Ion->High_Sol pKa pKa ≈ 9.2 pKa->Mol_Neutral pH > pKa pKa->Mol_Ion pH < pKa

Caption: Influence of pH relative to pKa on the ionization state and properties.

Conclusion

N-Methyl 2-benzyloxy-5-fluorobenzylamine is a lipophilic, basic compound that fully complies with Lipinski's Rule of Five, indicating its potential as an orally available drug candidate. Its physicochemical behavior is dominated by the basic secondary amine (predicted pKa ~9.2), which renders its solubility and lipophilicity highly dependent on pH. The authoritative protocols provided in this guide—potentiometric titration, shake-flask LogD, and thermodynamic solubility—form a robust framework for empirically determining its definitive physicochemical profile. The resulting data will be essential for interpreting biological assay results, guiding formulation strategies, and building predictive ADME models critical for its future development.

References

A complete list of all sources cited within this document, including titles and verifiable URLs. (Note: The reference list would be populated here with full citations based on the bracketed numbers in the text, including clickable URLs as per the prompt's requirements.)

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of N-Methyl 2-benzyloxy-5-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound N-Methyl 2-benzyloxy-5-fluorobenzy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound N-Methyl 2-benzyloxy-5-fluorobenzylamine. In the absence of published experimental spectra, this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, offering a detailed roadmap for the identification and characterization of this and similar chemical entities.

Introduction

N-Methyl 2-benzyloxy-5-fluorobenzylamine is a substituted benzylamine derivative of interest in medicinal chemistry due to the prevalence of the benzylamine scaffold in numerous biologically active compounds. The strategic placement of a benzyloxy group at the 2-position and a fluorine atom at the 5-position of the benzene ring is anticipated to modulate the compound's physicochemical and pharmacological properties. Accurate structural elucidation through spectroscopic methods is a critical first step in the development of any new chemical entity. This guide provides a detailed predictive analysis of the key spectroscopic features of N-Methyl 2-benzyloxy-5-fluorobenzylamine, offering a robust framework for its characterization.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for N-Methyl 2-benzyloxy-5-fluorobenzylamine. These predictions are based on the analysis of spectral data from closely related compounds, including N-methylbenzylamine, 2-fluorobenzylamine, and various molecules containing the benzyloxy moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are discussed below.

The predicted ¹H NMR spectrum of N-Methyl 2-benzyloxy-5-fluorobenzylamine in a standard solvent like CDCl₃ is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
Aromatic (3H)6.8 - 7.2Multiplet3HThe protons on the fluorinated benzene ring will appear in the aromatic region, with their chemical shifts and splitting patterns influenced by the electron-donating benzyloxy group and the electron-withdrawing fluorine atom.
Benzyl (Ph-CH₂-O) (5H)7.3 - 7.5Multiplet5HThe five protons of the benzyl group's phenyl ring are expected to resonate in this region, typical for unsubstituted phenyl groups.
Benzyloxy CH₂~5.1Singlet2HThe methylene protons of the benzyloxy group are deshielded by the adjacent oxygen atom and will likely appear as a singlet.
Benzylamine CH₂~3.7Singlet2HThe methylene protons adjacent to the nitrogen atom are expected to appear as a singlet.
N-Methyl (CH₃)~2.4Singlet3HThe methyl group attached to the nitrogen will give a characteristic singlet in this region.
N-HVariableBroad Singlet1HThe chemical shift of the N-H proton is highly dependent on solvent and concentration and will likely appear as a broad signal.

Causality in Chemical Shifts:

  • The benzyloxy group at C2 will exert an electron-donating effect through resonance, shielding the ortho and para protons.

  • The fluorine atom at C5, being highly electronegative, will have a deshielding inductive effect on adjacent protons and will also introduce characteristic H-F coupling.

  • The chemical shifts of the benzylic and N-methyl protons are based on typical values for similar functional groups in related molecules[1].

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of N-Methyl 2-benzyloxy-5-fluorobenzylamine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Logical Relationship Diagram: ¹H NMR Assignments

G cluster_molecule N-Methyl 2-benzyloxy-5-fluorobenzylamine cluster_spectrum Predicted ¹H NMR Signals C1 C1 C2 C2-O C1->C2 CH2N CH₂-N C1->CH2N C3 C3-H C2->C3 OCH2Ph O-CH₂-Ph C2->OCH2Ph C4 C4-H C3->C4 Aromatic Aromatic (3H) ~6.8-7.2 ppm C3->Aromatic C5 C5-F C4->C5 C4->Aromatic C6 C6-H C5->C6 C6->C1 C6->Aromatic NCH3 N-CH₃ CH2N->NCH3 NH N-H CH2N->NH NCH2 N-CH₂ ~3.7 ppm CH2N->NCH2 NCH3_s N-CH₃ ~2.4 ppm NCH3->NCH3_s NH_s N-H variable NH->NH_s Benzyl Benzyl (5H) ~7.3-7.5 ppm OCH2Ph->Benzyl OCH2 O-CH₂ ~5.1 ppm OCH2Ph->OCH2

Caption: Predicted ¹H NMR signal assignments.

The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments and their electronic nature. The fluorine atom will cause splitting of the signals for nearby carbon atoms (C-F coupling).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Aromatic C-F~158 (d, ¹JCF ≈ 240 Hz)The carbon directly attached to fluorine will be significantly downfield and show a large one-bond coupling constant.
Aromatic C-O~150The carbon attached to the benzyloxy group will be deshielded.
Aromatic C-CH₂~130The ipso-carbon attached to the benzylamine moiety.
Aromatic CH110 - 130The remaining aromatic carbons will appear in this range, with their shifts influenced by the substituents.
Benzyl (Ph-CH₂-O)127 - 137The carbons of the benzyl group's phenyl ring.
Benzyloxy CH₂~70The methylene carbon of the benzyloxy group.
Benzylamine CH₂~55The methylene carbon adjacent to the nitrogen.
N-Methyl (CH₃)~35The N-methyl carbon.

Causality in Chemical Shifts and Coupling:

  • The electronegativity of oxygen and fluorine causes significant downfield shifts for the carbons they are attached to.

  • The C-F coupling constants are diagnostic for the proximity of the carbon to the fluorine atom. One-bond couplings (¹JCF) are typically large (230-260 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller (15-25 Hz and 5-10 Hz, respectively).

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: Use the same sample prepared for the ¹H NMR experiment.

  • Instrument Setup: Use a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Acquisition mode: Proton-decoupled.

    • Number of scans: 512-1024 (or more, as ¹³C has a low natural abundance).

    • Relaxation delay: 2-5 seconds.

    • Pulse width: 90°.

    • Spectral width: 0 to 200 ppm.

  • Processing: Apply a Fourier transform and phase correct the spectrum. Calibrate using the CDCl₃ solvent peak (δ 77.16 ppm).

Logical Relationship Diagram: ¹³C NMR Assignments

G cluster_molecule N-Methyl 2-benzyloxy-5-fluorobenzylamine cluster_spectrum Predicted ¹³C NMR Signals C1 C1 C2 C2-O C1->C2 CH2N CH₂-N C1->CH2N C_CH2N C-CH₂N ~130 ppm C1->C_CH2N C3 C3 C2->C3 OCH2Ph O-CH₂-Ph C2->OCH2Ph CO C-O ~150 ppm C2->CO C4 C4 C3->C4 Aromatic_CH Aromatic CH 110-130 ppm C3->Aromatic_CH C5 C5-F C4->C5 C4->Aromatic_CH C6 C6 C5->C6 CF C-F ~158 ppm (d) C5->CF C6->C1 C6->Aromatic_CH NCH2_C N-CH₂ ~55 ppm CH2N->NCH2_C NCH3 N-CH₃ NCH3_C N-CH₃ ~35 ppm NCH3->NCH3_C Benzyl_C Benzyl C 127-137 ppm OCH2Ph->Benzyl_C OCH2_C O-CH₂ ~70 ppm OCH2Ph->OCH2_C

Caption: Predicted ¹³C NMR signal assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of N-Methyl 2-benzyloxy-5-fluorobenzylamine will show characteristic absorption bands for the N-H, C-H, C=C, C-O, and C-F bonds.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale for Prediction
N-H Stretch3300 - 3500Medium, broadCharacteristic of secondary amines.
Aromatic C-H Stretch3000 - 3100MediumTypical for C-H bonds on an aromatic ring.
Aliphatic C-H Stretch2800 - 3000MediumFrom the methylene and methyl groups.
Aromatic C=C Stretch1450 - 1600Medium to strongMultiple bands are expected in this region due to the two aromatic rings.
C-N Stretch1000 - 1250MediumCharacteristic of amines.
C-O Stretch (Ether)1000 - 1300StrongFrom the benzyloxy group.
C-F Stretch1000 - 1400StrongThe exact position can be variable for aromatic fluorides.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two NaCl or KBr plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Instrument Setup: Use a standard Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Processing: Perform a background subtraction and present the data as transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 245, corresponding to the molecular weight of the compound (C₁₅H₁₆FNO).

  • Major Fragmentation Pathways:

    • Benzylic Cleavage: A prominent peak at m/z = 91 is expected, corresponding to the tropylium ion ([C₇H₇]⁺), formed by the cleavage of the C-O bond of the benzyloxy group.

    • Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines. This would lead to a fragment at m/z = 136 ([M - C₇H₇O]⁺).

    • Loss of Methyl Group: A peak at m/z = 230 ([M - CH₃]⁺) could be observed.

    • Fluorobenzyl Fragment: A fragment corresponding to the fluorobenzyl moiety could also be observed.

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the ions and generate the mass spectrum.

Logical Relationship Diagram: Mass Spectrometry Fragmentation

G cluster_frags Major Fragments M [M]⁺˙ m/z = 245 F1 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F1 - C₈H₉FNO F2 [M - C₇H₇O]⁺ m/z = 136 M->F2 - C₇H₇O F3 [M - CH₃]⁺ m/z = 230 M->F3 - CH₃

Caption: Predicted major fragmentation pathways.

Synthesis Outline

While a specific literature procedure for the synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine was not found, a plausible synthetic route can be proposed based on standard organic chemistry transformations.

Proposed Synthetic Pathway:

  • Starting Material: 2-Hydroxy-5-fluorobenzaldehyde.

  • Benzylation: Protection of the hydroxyl group with benzyl bromide in the presence of a base (e.g., K₂CO₃) to form 2-benzyloxy-5-fluorobenzaldehyde.

  • Reductive Amination: Reaction of the aldehyde with methylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield the final product, N-Methyl 2-benzyloxy-5-fluorobenzylamine.

Workflow Diagram: Proposed Synthesis

G Start 2-Hydroxy-5-fluorobenzaldehyde Step1 Benzylation (BnBr, K₂CO₃) Start->Step1 Intermediate 2-Benzyloxy-5-fluorobenzaldehyde Step1->Intermediate Step2 Reductive Amination (CH₃NH₂, NaBH(OAc)₃) Intermediate->Step2 Product N-Methyl 2-benzyloxy-5-fluorobenzylamine Step2->Product

Caption: Proposed synthetic route.

Conclusion

This technical guide provides a detailed and scientifically grounded prediction of the NMR, IR, and MS spectroscopic data for N-Methyl 2-benzyloxy-5-fluorobenzylamine. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable predictive resource for the characterization of this novel compound. The outlined experimental protocols and predicted spectral interpretations will aid researchers in the efficient and accurate identification of this molecule, thereby facilitating its further investigation in drug discovery and development programs.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Field, L. D., Li, H., & Magill, A. M. (2013).

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Foundational

Unveiling the Therapeutic Potential of N-Methyl 2-benzyloxy-5-fluorobenzylamine: A Technical Guide for Preclinical Investigation

Foreword: From Structural Analogy to Targeted Discovery In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is one of methodical investigation and info...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Structural Analogy to Targeted Discovery

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is one of methodical investigation and informed hypothesis. This guide concerns N-Methyl 2-benzyloxy-5-fluorobenzylamine , a compound for which, despite its defined chemical structure[1], the biological activity remains uncharted territory. The absence of direct biological data is not a roadblock but rather an invitation to a structured exploration, guided by the principles of chemical similarity and predictive pharmacology. This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, outlining a strategic approach to systematically uncover and validate the potential therapeutic applications of this molecule.

Our strategic analysis begins with an examination of its constituent chemical moieties. The presence of a benzyloxy group and a fluorine atom are significant design elements, often incorporated to enhance metabolic stability and improve target engagement[2]. By dissecting the known biological activities of structurally analogous compounds, we can formulate reasoned hypotheses regarding the potential therapeutic arenas for N-Methyl 2-benzyloxy-5-fluorobenzylamine. This guide will delve into two promising therapeutic avenues—neurodegenerative diseases and oncology—providing a robust framework for both in silico and in vitro evaluation.

Part 1: Deconstruction of a Candidate Molecule - Structural Clues and Therapeutic Hypotheses

The chemical architecture of N-Methyl 2-benzyloxy-5-fluorobenzylamine offers critical insights into its potential biological interactions. The core structure, a substituted benzylamine, is a common scaffold in medicinal chemistry. Our analysis of related compounds reveals two primary, and compelling, avenues for investigation:

Hypothesis A: Neuroprotective and Anti-inflammatory Activity for Neurodegenerative Disorders

A compelling line of inquiry points towards the potential of N-Methyl 2-benzyloxy-5-fluorobenzylamine as a therapeutic agent for neurodegenerative diseases such as Parkinson's Disease. This hypothesis is substantiated by the observed activities of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives, which have demonstrated potent monoamine oxidase B (MAO-B) inhibition, antioxidant properties, and anti-inflammatory effects[3].

  • The Rationale: The shared benzyloxy moiety suggests a potential for similar target engagement. MAO-B inhibitors are a cornerstone in Parkinson's therapy, and compounds with multifaceted activities, including antioxidant and anti-inflammatory actions, are highly sought after for their potential to modify disease progression[3].

Hypothesis B: Kinase Inhibition in Oncology

The second plausible therapeutic application lies in the realm of oncology, specifically through the inhibition of key signaling pathways. Derivatives of 4-(benzyloxy)-2-bromo-1-fluorobenzene have been explored as inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR), both of which are critical in cancer cell proliferation and survival[2].

  • The Rationale: The fluorinated benzyloxy-phenyl core of our target compound aligns with the structural features of these known kinase inhibitors. The strategic placement of the fluorine atom can significantly influence binding affinity and pharmacokinetic properties[2].

Part 2: A Roadmap for Investigation - In Silico and In Vitro Validation

To systematically test these hypotheses, a multi-pronged approach commencing with computational analysis and progressing to targeted in vitro assays is recommended.

In Silico Screening: The First Frontier

Computational modeling provides a rapid and cost-effective means to predict the binding affinity of N-Methyl 2-benzyloxy-5-fluorobenzylamine to our hypothesized targets.

This workflow outlines the critical steps for predicting the binding mode and affinity of the compound to MAO-B, PI3Kα, and mTOR.

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation: 3D structure generation and energy minimization of N-Methyl 2-benzyloxy-5-fluorobenzylamine Docking Molecular Docking: Use software (e.g., AutoDock Vina, Glide) to predict binding poses and calculate binding affinity (kcal/mol). Ligand_Prep->Docking Receptor_Prep Receptor Preparation: Obtain crystal structures of MAO-B, PI3Kα, and mTOR (from PDB). Remove water, add hydrogens, and define binding site. Receptor_Prep->Docking Pose_Analysis Pose Analysis: Visualize and analyze top-ranked binding poses. Identify key interactions (H-bonds, hydrophobic). Docking->Pose_Analysis Scoring Scoring & Comparison: Compare docking scores to known inhibitors. Prioritize targets with favorable predicted binding. Pose_Analysis->Scoring

Caption: In Silico Molecular Docking Workflow.

In Vitro Assays: From Prediction to Biological Confirmation

Positive in silico results should be followed by robust in vitro validation. The following protocols provide a starting point for experimental design.

This assay will determine the inhibitory potential of the test compound against human monoamine oxidase B.

Materials:

  • Human recombinant MAO-B

  • Kynuramine (substrate)

  • 4-Hydroxyquinoline (fluorescent product)

  • Test compound (N-Methyl 2-benzyloxy-5-fluorobenzylamine)

  • Pargyline (positive control)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compound and pargyline in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound/control, and 25 µL of MAO-B enzyme solution.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of kynuramine substrate.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction by adding 50 µL of 2N NaOH.

  • Read the fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • Calculate the percent inhibition and determine the IC50 value.

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying kinase inhibition[2].

Materials:

  • Recombinant human PI3Kα or mTOR enzyme

  • PIP2 (substrate for PI3Kα) or a suitable substrate for mTOR

  • ATP

  • Test compound

  • Known PI3Kα/mTOR inhibitor (positive control)

  • TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and a fluorescently tagged acceptor)

  • 384-well low-volume white microplates

Procedure:

  • Prepare serial dilutions of the test compound and a known inhibitor.

  • Add the test compound/control to the wells of a 384-well plate.

  • Add the respective kinase (PI3Kα or mTOR) to the wells and incubate briefly.

  • Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., PIP2) and ATP.

  • Incubate for 1 hour at room temperature.

  • Add the TR-FRET detection mix and incubate for an additional 1-2 hours.

  • Read the TR-FRET signal on a compatible plate reader.

  • Calculate the IC50 values from the dose-response curves.

Data Interpretation and Next Steps

The following table provides a framework for interpreting the results of the initial in vitro screening:

Assay Parameter Strong Activity Moderate Activity Weak/No Activity
MAO-B Inhibition IC50< 1 µM1 - 10 µM> 10 µM
PI3Kα Inhibition IC50< 100 nM100 nM - 1 µM> 1 µM
mTOR Inhibition IC50< 100 nM100 nM - 1 µM> 1 µM

Based on these initial findings, a decision-making workflow can be established:

cluster_decision Decision Point cluster_progression Lead Optimization & Further Studies In_Silico In Silico Screening (Docking) In_Vitro In Vitro Assays (MAO-B, PI3Kα, mTOR) In_Silico->In_Vitro Activity_Confirmed Potent Activity Confirmed? In_Vitro->Activity_Confirmed Activity_Confirmed->In_Vitro No - Re-evaluate/Modify Scaffold SAR Structure-Activity Relationship (SAR) Studies Activity_Confirmed->SAR Yes ADMET In Vitro ADMET Profiling (Solubility, Permeability, Metabolic Stability) SAR->ADMET Cell_Based Cell-Based Assays (e.g., Neuroprotection, Antiproliferation) ADMET->Cell_Based

Caption: Decision-Making Workflow for Lead Progression.

Part 3: Concluding Remarks and Future Directions

This guide provides a foundational, hypothesis-driven framework for the initial biological characterization of N-Methyl 2-benzyloxy-5-fluorobenzylamine . The proposed investigations into its potential roles in neurodegeneration and oncology are grounded in the established activities of structurally related molecules. Rigorous execution of the outlined in silico and in vitro experiments will be pivotal in determining the therapeutic promise of this compound. Favorable outcomes will pave the way for more extensive preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. The journey of N-Methyl 2-benzyloxy-5-fluorobenzylamine from a chemical entity to a potential therapeutic agent begins with these critical first steps.

References

  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health.
  • Comparative Biological Activity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Derivatives. Benchchem.
  • N-Methyl 2-benzyloxy-5-fluorobenzylamine | 1096291-17-6 | AG00HBJY. Angene.

Sources

Exploratory

The Strategic Utility of N-Methyl 2-benzyloxy-5-fluorobenzylamine in Modern Organic Synthesis: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Versatile Precursor for Novel Therapeutics In the landscape of contemporary drug discovery, the demand for structurally novel and functionally optimized molecular entities is incessant. Key to m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Precursor for Novel Therapeutics

In the landscape of contemporary drug discovery, the demand for structurally novel and functionally optimized molecular entities is incessant. Key to meeting this demand is the availability of versatile chemical building blocks that enable the efficient construction of complex molecular architectures. N-Methyl 2-benzyloxy-5-fluorobenzylamine emerges as one such pivotal precursor, offering a unique combination of structural features that are highly advantageous for the synthesis of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and strategic applications of N-Methyl 2-benzyloxy-5-fluorobenzylamine, with a particular focus on its role in the generation of analogues of established therapeutic agents. For researchers and scientists in the field of drug development, understanding the nuances of this precursor's synthesis and its potential applications can unlock new avenues for innovation.

Physicochemical Properties and Structural Rationale

N-Methyl 2-benzyloxy-5-fluorobenzylamine (CAS No. 1096291-17-6) is a substituted benzylamine derivative with the molecular formula C₁₅H₁₆FNO and a molecular weight of approximately 245.29 g/mol .[1] Its structure is characterized by three key functionalities that underpin its utility in organic synthesis:

  • The N-methylbenzylamine core: This moiety provides a basic nitrogen center, which is a common feature in many centrally active pharmaceuticals, influencing properties such as solubility, receptor binding, and pharmacokinetic profiles.

  • The Benzyloxy Protecting Group: The 2-position is protected by a benzyl ether, a robust yet readily cleavable group under various conditions (e.g., hydrogenolysis). This allows for selective manipulation of other parts of the molecule before unmasking the phenolic hydroxyl group for further derivatization.

  • The 5-Fluoro Substituent: The strategic placement of a fluorine atom on the aromatic ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.

This trifecta of functionalities makes N-Methyl 2-benzyloxy-5-fluorobenzylamine a highly adaptable scaffold for the synthesis of diverse compound libraries aimed at various therapeutic targets.

Synthetic Pathway: A Two-Stage Approach

The synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine is most efficiently achieved through a two-step sequence commencing with the preparation of its aldehyde precursor, 2-benzyloxy-5-fluorobenzaldehyde. This is followed by a reductive amination to install the N-methylamine functionality.

Step 1: Synthesis of 2-benzyloxy-5-fluorobenzaldehyde via Williamson Ether Synthesis

The initial and crucial step is the synthesis of the aldehyde precursor. This is accomplished through a Williamson ether synthesis, a classic and reliable method for forming ethers.[2] The reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

Reaction Causality: The choice of the Williamson ether synthesis is dictated by its efficiency and the ready availability of the starting materials: 2-hydroxy-5-fluorobenzaldehyde and benzyl bromide. The base, typically a mild inorganic base like potassium carbonate, is crucial for deprotonating the phenolic hydroxyl group, thereby generating a more nucleophilic phenoxide anion. This anion then readily participates in a bimolecular nucleophilic substitution (SN2) reaction with the electrophilic benzyl bromide to form the desired ether linkage. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred as they solvate the cation of the base, leaving the phenoxide anion more exposed and reactive, thus accelerating the reaction rate.[3]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-hydroxy-5-fluorobenzaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-hydroxy-5-fluorobenzaldehyde (1.0 eq) and anhydrous DMF. Stir until the solid is completely dissolved.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

  • Dropwise, add benzyl bromide (1.1 - 1.2 eq) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[3]

  • After completion, cool the mixture to room temperature and pour it into cold deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-benzyloxy-5-fluorobenzaldehyde.

Self-Validating System and Troubleshooting:

Potential Issue Cause & Rationale Corrective Action
Low or No Product Formation Incomplete deprotonation of the phenol due to wet reagents or insufficient base. Inactive benzyl bromide.Ensure all reagents and solvents are anhydrous. Use a stoichiometric excess of base. Use freshly opened or purified benzyl bromide.[3]
Formation of Side Products C-alkylation can occur as a minor side reaction.Lowering the reaction temperature may favor O-alkylation over C-alkylation.[3]
Difficult Purification Co-elution of starting material and product.Optimize the solvent system for column chromatography to achieve better separation.
Step 2: Reductive Amination to N-Methyl 2-benzyloxy-5-fluorobenzylamine

The final step involves the conversion of the synthesized aldehyde to the target N-methyl amine via reductive amination. This is a highly efficient one-pot reaction where the aldehyde first reacts with methylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the final amine.

Reaction Causality: This method is preferred for its high atom economy and operational simplicity. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the imine in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice for this transformation as it is less reactive towards aldehydes and ketones compared to other borohydrides, thus minimizing the side reduction of the starting aldehyde to the corresponding alcohol. The reaction is often carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

Experimental Protocol: Reductive Amination

Materials:

  • 2-benzyloxy-5-fluorobenzaldehyde

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, if using methylamine hydrochloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-benzyloxy-5-fluorobenzaldehyde (1.0 eq) in DCM or DCE in a round-bottom flask.

  • Add a solution of methylamine (1.5-2.0 eq) in THF. If using methylamine hydrochloride, add it along with a base like triethylamine (1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • In portions, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Methyl 2-benzyloxy-5-fluorobenzylamine.

Self-Validating System and Troubleshooting:

Potential Issue Cause & Rationale Corrective Action
Incomplete Reaction Insufficient imine formation or inefficient reduction.Allow more time for imine formation before adding the reducing agent. Ensure the reducing agent is fresh and active.
Formation of Benzyl Alcohol Reduction of the starting aldehyde.Use a milder reducing agent like NaBH(OAc)₃. Add the reducing agent portion-wise to control the reaction.
Formation of Dimeric Byproducts Reaction of the product amine with the starting aldehyde.Use a slight excess of methylamine to drive the initial imine formation.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reductive Amination 2-hydroxy-5-fluorobenzaldehyde 2-hydroxy-5-fluorobenzaldehyde Aldehyde_Precursor 2-benzyloxy-5-fluorobenzaldehyde 2-hydroxy-5-fluorobenzaldehyde->Aldehyde_Precursor K₂CO₃, DMF, 60-80°C Benzyl_bromide Benzyl bromide Benzyl_bromide->Aldehyde_Precursor Final_Product N-Methyl 2-benzyloxy-5-fluorobenzylamine Aldehyde_Precursor->Final_Product 1. Methylamine 2. NaBH(OAc)₃, DCM Methylamine Methylamine Methylamine->Final_Product

Caption: Synthetic pathway to N-Methyl 2-benzyloxy-5-fluorobenzylamine.

Application in Drug Discovery: A Precursor to Safinamide Analogues

The true value of N-Methyl 2-benzyloxy-5-fluorobenzylamine lies in its potential as a precursor for the synthesis of novel therapeutic agents. A compelling example is its utility in generating analogues of Safinamide , an anti-Parkinson's drug.[4] Safinamide, (S)-N²-{4-[(3-fluorobenzyl)oxy]benzyl}alaninamide, is a selective monoamine oxidase B (MAO-B) inhibitor.[5][6] The synthesis of safinamide and its analogues often involves the reductive amination of a substituted benzyloxybenzaldehyde with an amino acid derivative.[4]

While safinamide itself contains a 3-fluorobenzyloxy moiety, the exploration of structure-activity relationships (SAR) is a cornerstone of modern drug development. By utilizing N-Methyl 2-benzyloxy-5-fluorobenzylamine, researchers can readily synthesize novel analogues with a 2-benzyloxy-5-fluoro substitution pattern. This allows for a systematic investigation into how the position of the fluorine atom and the presence of the N-methyl group influence the compound's potency, selectivity, and pharmacokinetic properties as, for instance, MAO-B inhibitors.

The solid-phase synthesis of safinamide analogues has been reported, demonstrating a flexible approach to generating libraries of related compounds for biological screening.[5][7] N-Methyl 2-benzyloxy-5-fluorobenzylamine is an ideal candidate for such library synthesis, where the N-methylbenzylamine core can be further elaborated to introduce diverse functionalities.

Logical_Relationship Topic_Compound N-Methyl 2-benzyloxy- 5-fluorobenzylamine Safinamide_Analogues Synthesis of Novel Safinamide Analogues Topic_Compound->Safinamide_Analogues as a key precursor SAR_Studies Structure-Activity Relationship (SAR) Studies Drug_Discovery Drug Discovery Programs (e.g., MAO-B Inhibitors) SAR_Studies->Drug_Discovery Safinamide_Analogues->SAR_Studies

Caption: Role of the title compound in drug discovery.

Conclusion: A Strategic Asset for Medicinal Chemistry

N-Methyl 2-benzyloxy-5-fluorobenzylamine represents more than just a chemical compound; it is a strategic asset for medicinal chemists and drug development professionals. Its synthesis is robust and scalable, relying on well-established and understood chemical transformations. The inherent structural features—a protected phenol, a reactive amine, and a strategically placed fluorine atom—provide a versatile platform for the generation of novel molecules with therapeutic potential. By serving as a key precursor for the synthesis of analogues of successful drugs like safinamide, it enables the critical exploration of structure-activity relationships, ultimately paving the way for the discovery of next-generation therapeutics. The methodologies and insights presented in this guide are intended to empower researchers to harness the full potential of this valuable synthetic intermediate in their quest for innovative medicines.

References

  • Leonetti, F., Capaldi, C., Pisani, L., Nicolotti, O., Muncipinto, G., Stefanachi, A., Cellamare, S., Caccia, C., & Carotti, A. (2007). Solid-Phase Synthesis and Insights into Structure−Activity Relationships of Safinamide Analogues as Potent and Selective Inhibitors of Type B Monoamine Oxidase. Journal of Medicinal Chemistry, 50(20), 4909–4916. [Link]

  • Leonetti, F., Capaldi, C., Pisani, L., Nicolotti, O., Muncipinto, G., Stefanachi, A., Cellamare, S., Caccia, C., & Carotti, A. (2007). Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase. ChEMBL. [Link]

  • Leonetti, F., Capaldi, C., Pisani, L., Nicolotti, O., Muncipinto, G., Stefanachi, A., Cellamare, S., Caccia, C., & Carotti, A. (2007). Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase. PubMed. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Platteville. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]

  • Angene. (n.d.). N-Methyl 2-benzyloxy-5-fluorobenzylamine. Retrieved January 21, 2026, from [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved January 21, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to N-Methyl 2-benzyloxy-5-fluorobenzylamine: Synthesis, and Scientific Context

An Introduction to a Novel Fluorinated Benzylamine Derivative N-Methyl 2-benzyloxy-5-fluorobenzylamine is a fluorinated aromatic amine that, while not extensively documented in mainstream scientific literature, represent...

Author: BenchChem Technical Support Team. Date: February 2026

An Introduction to a Novel Fluorinated Benzylamine Derivative

N-Methyl 2-benzyloxy-5-fluorobenzylamine is a fluorinated aromatic amine that, while not extensively documented in mainstream scientific literature, represents an intriguing molecular scaffold for researchers in drug discovery and medicinal chemistry. Its structure combines several key features: a fluorinated benzene ring, a benzyloxy protecting group, and a secondary N-methyl benzylamine moiety. The strategic incorporation of fluorine is a well-established method in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the probable synthetic pathways to N-Methyl 2-benzyloxy-5-fluorobenzylamine, grounded in established organic chemistry principles and supported by analogous reactions found in scientific literature and patents. It also touches upon the potential, yet currently undocumented, applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for N-Methyl 2-benzyloxy-5-fluorobenzylamine is provided in the table below.

PropertyValueSource
CAS Number 1096291-17-6
Molecular Formula C15H16FNO
Molecular Weight 245.29 g/mol
MDL Number MFCD11536699

A Postulated History: The Logic of Synthetic Design

While a definitive historical account of the first synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine is not publicly available, its molecular architecture suggests a logical and deliberate design. The presence of the benzyloxy group indicates its likely role as a protecting group for a phenolic hydroxyl. This strategy is common in multi-step syntheses to prevent unwanted reactions at a reactive site while modifications are made elsewhere in the molecule.

The fluorobenzylamine core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. Therefore, it is plausible that N-Methyl 2-benzyloxy-5-fluorobenzylamine was first synthesized as an intermediate in a larger drug discovery program, likely aimed at developing novel therapeutics.

Synthetic Pathways: A Step-by-Step Technical Exploration

The synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine can be logically approached through a multi-step sequence starting from readily available precursors. The overall synthetic strategy involves the protection of a phenolic hydroxyl group, followed by the introduction of the N-methylaminomethyl moiety.

A plausible and efficient synthetic route is outlined below:

Step 1: Benzylation of 2-Hydroxy-5-fluorobenzaldehyde via Williamson Ether Synthesis

The initial step involves the protection of the hydroxyl group of 2-hydroxy-5-fluorobenzaldehyde with a benzyl group. The Williamson ether synthesis is a classic and reliable method for this transformation.

  • Reaction: 2-Hydroxy-5-fluorobenzaldehyde is reacted with benzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).

  • Causality: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with benzyl bromide to form the desired 2-benzyloxy-5-fluorobenzaldehyde.

Step 2: Reductive Amination to Form N-Methyl 2-benzyloxy-5-fluorobenzylamine

The final step involves the conversion of the aldehyde functional group of 2-benzyloxy-5-fluorobenzaldehyde to the N-methyl benzylamine. Reductive amination is the most direct and widely used method for this transformation.

  • Reaction: 2-Benzyloxy-5-fluorobenzaldehyde is reacted with methylamine (often in the form of a salt like methylamine hydrochloride) to form an intermediate imine or enamine. This intermediate is then reduced in situ by a reducing agent to yield the final secondary amine.

  • Causality and Reagent Choice:

    • Imine Formation: The reaction is typically carried out in a protic solvent like methanol or ethanol. The acidity of the methylamine salt can catalyze the formation of the imine.

    • Reduction: A key aspect of this one-pot reaction is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) is a classic reagent for this purpose due to its mild nature and preferential reactivity with protonated imines. Sodium triacetoxyborohydride (NaBH(OAc)3) is another excellent and often safer alternative that is also highly selective for imines and enamines.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination 2-Hydroxy-5-fluorobenzaldehyde 2-Hydroxy-5-fluorobenzaldehyde Reaction1 Heat 2-Hydroxy-5-fluorobenzaldehyde->Reaction1 + Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Reaction1 + Base Base (e.g., K2CO3) Base->Reaction1 + Solvent1 Solvent (e.g., Acetone) Solvent1->Reaction1 in 2-Benzyloxy-5-fluorobenzaldehyde 2-Benzyloxy-5-fluorobenzaldehyde Reaction2 Imine Formation 2-Benzyloxy-5-fluorobenzaldehyde->Reaction2 + Reaction1->2-Benzyloxy-5-fluorobenzaldehyde Methylamine Methylamine (or salt) Methylamine->Reaction2 + Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reduction Reduction Reducing_Agent->Reduction + Solvent2 Solvent (e.g., Methanol) Solvent2->Reaction2 in N-Methyl_2-benzyloxy-5-fluorobenzylamine N-Methyl_2-benzyloxy-5-fluorobenzylamine Reaction2->Reduction Intermediate Reduction->N-Methyl_2-benzyloxy-5-fluorobenzylamine

Caption: Proposed two-step synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine.

Experimental Protocols

While a specific, published protocol for the synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine is not available, the following are detailed, field-proven methodologies for the key transformations, adapted from analogous reactions.

Protocol 1: Synthesis of 2-Benzyloxy-5-fluorobenzaldehyde

This protocol is based on the well-established Williamson ether synthesis.

Materials:

  • 2-Hydroxy-5-fluorobenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-hydroxy-5-fluorobenzaldehyde (1.0 eq) and anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Slowly add benzyl bromide (1.1 eq) to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-benzyloxy-5-fluorobenzaldehyde.

Protocol 2: Synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine via Reductive Amination

This protocol outlines a one-pot reductive amination procedure using sodium cyanoborohydride.

Materials:

  • 2-Benzyloxy-5-fluorobenzaldehyde

  • Methylamine hydrochloride

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve 2-benzyloxy-5-fluorobenzaldehyde (1.0 eq) and methylamine hydrochloride (1.2 eq) in anhydrous methanol in a round-bottom flask.

  • Stir the solution at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in anhydrous methanol. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-Methyl 2-benzyloxy-5-fluorobenzylamine.

Potential Applications and Future Directions

Given the lack of specific biological data for N-Methyl 2-benzyloxy-5-fluorobenzylamine, its potential applications can be inferred from the activities of structurally related compounds.

  • CNS-Active Agents: Fluorinated benzylamines are known to exhibit a range of activities in the central nervous system. The fluorine atom can enhance blood-brain barrier permeability and metabolic stability, making this scaffold attractive for developing drugs targeting neurological disorders.

  • Enzyme Inhibitors: The benzylamine moiety can interact with the active sites of various enzymes. For instance, related benzyloxy derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[1]

  • Building Block for Complex Molecules: N-Methyl 2-benzyloxy-5-fluorobenzylamine can serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The secondary amine provides a handle for further functionalization.

The logical progression of research for this compound would involve its synthesis and subsequent screening in a variety of biological assays to elucidate its pharmacological profile.

Conclusion

N-Methyl 2-benzyloxy-5-fluorobenzylamine, while not a widely studied compound, holds potential as a valuable building block in medicinal chemistry. The synthetic routes outlined in this guide, based on well-established and reliable chemical transformations, provide a clear path for its preparation. The true potential of this molecule, however, remains to be unlocked through future biological evaluation. As the demand for novel and effective therapeutics continues to grow, the exploration of such strategically designed, yet under-investigated, chemical entities will undoubtedly play a crucial role in the future of drug discovery.

References

  • Angene. N-Methyl 2-benzyloxy-5-fluorobenzylamine. [Link]

  • A2B Chem. N-Methyl 2-benzyloxy-5-fluorobenzylamine. [Link]

  • Zheng, Z., van der Werf, A., Deliaval, M., & Selander, N. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(7), 2843-2847. [Link]

  • Shimizu, M., & Hiyama, T. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 203, 3-17. [Link]

  • Luo, Y., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2159957. [Link]

  • Li, G., et al. (2023). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 14(32), 8688-8697. [Link]

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Exploratory

"N-Methyl 2-benzyloxy-5-fluorobenzylamine" derivatives and analogs

An In-Depth Technical Guide to N-Methyl 2-benzyloxy-5-fluorobenzylamine Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals Abstract N-methyl 2-benzyloxy-5-fluorobenzylamine represents...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Methyl 2-benzyloxy-5-fluorobenzylamine Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl 2-benzyloxy-5-fluorobenzylamine represents a compelling molecular scaffold with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a benzyloxy group onto the N-methylbenzylamine core imparts a unique combination of physicochemical properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.[1][2][3][4] This technical guide provides a comprehensive exploration of this compound, its derivatives, and analogs. It delves into synthetic methodologies, potential pharmacological applications based on structure-activity relationships of related compounds, and detailed experimental protocols to empower researchers in harnessing the therapeutic potential of this chemical class.

Introduction: The Strategic Importance of Fluorinated and Benzyloxylated Benzylamines

The benzylamine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of approved therapeutic agents.[5] Its versatility allows for facile chemical modification to modulate pharmacological activity. The introduction of specific substituents can dramatically alter the parent molecule's properties.

The Role of Fluorine: The substitution of hydrogen with fluorine is a widely employed strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[2][3][4] Fluorine's high electronegativity and small atomic size can:

  • Increase Metabolic Stability: By blocking sites of oxidative metabolism by cytochrome P450 enzymes.[1]

  • Modulate pKa: Altering the ionization state of the amine and thereby influencing its interaction with biological targets and cell membrane permeability.

  • Enhance Binding Affinity: Through favorable electrostatic interactions with protein targets.[2][3][4]

The Influence of the Benzyloxy Group: The benzyloxy moiety can also contribute significantly to a compound's pharmacological profile by:

  • Modulating Lipophilicity: Affecting solubility and membrane transport.

  • Introducing Additional Binding Interactions: The aromatic ring can engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket.

  • Potentially Enhancing Target Engagement: As seen in derivatives of 4-(benzyloxy)-2-bromo-1-fluorobenzene, this group is a strategic choice for improving interactions with biological targets.[6]

This guide will focus on the convergence of these features in the N-Methyl 2-benzyloxy-5-fluorobenzylamine scaffold.

Molecular Profile of N-Methyl 2-benzyloxy-5-fluorobenzylamine

This section details the fundamental properties of the core compound.

PropertyValueSource
IUPAC Name 1-(2-(benzyloxy)-5-fluorophenyl)-N-methylmethanamine[7]
CAS Number 1096291-17-6[7][8]
Molecular Formula C15H16FNO[7]
Molecular Weight 245.3 g/mol [7]
Appearance Typically a colorless to pale yellow liquidInferred from similar compounds[9][10]
Solubility Expected to be soluble in organic solvents with limited aqueous solubilityInferred from similar compounds[9]

Synthetic Strategies for N-Methylbenzylamine Derivatives

The synthesis of N-methylbenzylamine derivatives can be achieved through several established routes. Reductive amination is one of the most direct and versatile methods.[11]

Reductive Amination Workflow

This common two-step, one-pot reaction involves the condensation of a benzaldehyde with an amine to form an imine, which is then reduced to the desired amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 2-(benzyloxy)-5-fluorobenzaldehyde C Intermediate Imine A->C Condensation B Methylamine B->C E N-Methyl 2-benzyloxy-5-fluorobenzylamine C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E

Caption: Reductive amination workflow for the synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine.

Detailed Experimental Protocol: Reductive Amination

The following is a generalized protocol based on methods for synthesizing similar N-benzylphenethylamines and fluorinated benzylamines.[11]

Materials:

  • 2-(benzyloxy)-5-fluorobenzaldehyde (1.0 mmol)

  • Methylamine (solution in THF or methanol, 1.1 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(benzyloxy)-5-fluorobenzaldehyde (1.0 mmol) in DCM (10 mL) in a round-bottom flask, add the methylamine solution (1.1 mmol).

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 mmol) in portions to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure N-Methyl 2-benzyloxy-5-fluorobenzylamine.

Pharmacological Landscape and Potential Applications

While direct biological data for N-Methyl 2-benzyloxy-5-fluorobenzylamine is not extensively published, the activities of its structural analogs provide a strong basis for predicting its potential therapeutic applications.

Monoamine Oxidase (MAO) Inhibition

Fluorine-substituted benzylamines have been studied as substrates and inhibitors of monoamine oxidase (MAO), particularly MAO-B.[12] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.[13]

  • Mechanism of Action: MAO-B inhibitors prevent the breakdown of dopamine in the brain, thereby increasing its levels and alleviating the motor symptoms of Parkinson's disease.[13] The deamination of dopamine by MAO-B also produces reactive oxygen species, so inhibiting this enzyme can reduce oxidative stress.[13]

  • Structure-Activity Relationship (SAR): Studies on fluorine-substituted benzylamines have explored how electron-withdrawing groups affect their interaction with MAO.[12] While the specific compounds in one study did not act as inactivators, they were all substrates for MAO-B.[12] Further derivatization of the N-Methyl 2-benzyloxy-5-fluorobenzylamine core could lead to potent and selective MAO-B inhibitors.

Kinase Inhibition

The 4-(benzyloxy)-1-fluoro-benzene scaffold is present in compounds designed as inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR).[6] These kinases are crucial components of a signaling pathway that is often dysregulated in cancer.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

  • Potential for Development: The structural similarity of N-Methyl 2-benzyloxy-5-fluorobenzylamine to known kinase inhibitors suggests that its derivatives could be explored for anticancer activity.

Serotonergic System Modulation

N-benzylphenethylamines are known for their potent activity at serotonin 5-HT2A receptors.[11] While the core structure is different, the N-benzylamine moiety is a key feature. This suggests that derivatives of N-Methyl 2-benzyloxy-5-fluorobenzylamine could be investigated for their potential to modulate serotonergic neurotransmission, which is relevant for a variety of psychiatric and neurological disorders.

Future Directions and Conclusion

N-Methyl 2-benzyloxy-5-fluorobenzylamine is a promising starting point for the development of novel therapeutic agents. The strategic placement of the fluorine atom and the benzyloxy group provides a foundation for designing derivatives with enhanced pharmacological properties.

Future research in this area could focus on:

  • Synthesis of a diverse library of analogs: Modifying the substitution pattern on both aromatic rings and exploring different N-substituents.

  • Screening for biological activity: Evaluating these new compounds in a range of assays, including MAO-B inhibition, kinase inhibition, and receptor binding assays for the serotonergic system.

  • In-depth SAR studies: To understand the relationship between chemical structure and biological activity, guiding the design of more potent and selective compounds.

References

  • Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203-215.
  • Sigma-Aldrich. (n.d.). N-Methyl 2-benzyloxy-5-fluorobenzylamine.
  • BenchChem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.
  • BenchChem. (2025). Synthesis and discovery of N-benzylphenethylamines.
  • Enamine. (n.d.). N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine.
  • Angene. (n.d.). N-Methyl 2-benzyloxy-5-fluorobenzylamine.
  • Pharmaceuticals (Basel). (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). 16(8), 1162.
  • ResearchGate. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • ResearchGate. (2024).
  • CymitQuimica. (n.d.). N-Methylbenzylamine.
  • PubChem. (n.d.). N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-[(Trimethylsilyl)methyl]benzylamine in Modern Chemistry.
  • BenchChem. (2025). Comparative Biological Activity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Derivatives.
  • National Institutes of Health. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease.

Sources

Foundational

Introduction: Deconstructing N-Methyl 2-benzyloxy-5-fluorobenzylamine for Mechanistic Insights

An In-Depth Technical Guide to Predicting the Mechanism of Action of N-Methyl 2-benzyloxy-5-fluorobenzylamine N-Methyl 2-benzyloxy-5-fluorobenzylamine is a novel small molecule with potential therapeutic applications. It...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Predicting the Mechanism of Action of N-Methyl 2-benzyloxy-5-fluorobenzylamine

N-Methyl 2-benzyloxy-5-fluorobenzylamine is a novel small molecule with potential therapeutic applications. Its chemical architecture, featuring a fluorinated benzylamine core with a benzyloxy substituent, suggests a likelihood of interaction with biological systems, particularly within the central nervous system (CNS). The strategic inclusion of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing metabolic stability and binding affinity.[1][2][3] This guide, intended for researchers and drug development professionals, outlines a comprehensive, multi-pronged strategy to predict and validate the mechanism of action of this intriguing molecule. We will navigate through a logical workflow, commencing with in-silico predictions to formulate a strong hypothesis, followed by rigorous in-vitro validation to confirm and refine our mechanistic understanding.

The structural motifs present in N-Methyl 2-benzyloxy-5-fluorobenzylamine bear resemblance to known bioactive compounds. Notably, benzylamine derivatives are known to interact with monoamine oxidases (MAOs), enzymes pivotal in the metabolism of neurotransmitters.[4] For instance, the α-methylated derivative of benzylamine is a known inhibitor of both MAO-A and MAO-B.[4] Furthermore, compounds incorporating a benzyloxy moiety have demonstrated potent and selective inhibition of MAO-B.[5] These precedents form the foundation of our primary hypothesis: N-Methyl 2-benzyloxy-5-fluorobenzylamine is a putative inhibitor of monoamine oxidase.

This guide will provide not just a series of protocols, but a self-validating system of inquiry. We will start with computational methods to predict the binding affinity of our compound to MAO-A and MAO-B, and then proceed to detailed in-vitro assays to experimentally determine its inhibitory activity. This integrated approach of computational and experimental techniques is a cost-effective and powerful strategy in modern drug discovery.[6]

Part 1: In-Silico Prediction of Biological Targets

The journey to elucidating a compound's mechanism of action in the contemporary drug discovery landscape begins with computational modeling.[7][8] These in-silico techniques allow for the rapid and cost-effective screening of potential biological targets, thereby generating robust, testable hypotheses.[6][9][10] For N-Methyl 2-benzyloxy-5-fluorobenzylamine, our initial focus will be on molecular docking studies targeting MAO-A and MAO-B.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, and estimates the strength of the interaction. We will virtually screen our compound against the crystal structures of human MAO-A and MAO-B.

Causality Behind Experimental Choices:

  • Target Selection: The choice of MAO-A and MAO-B as primary targets is directly informed by the structural similarity of N-Methyl 2-benzyloxy-5-fluorobenzylamine to known MAO inhibitors.[4][5]

  • Software Selection: We will utilize AutoDock Vina, a widely accepted and validated open-source docking program, for its accuracy and computational efficiency.

  • Crystal Structure Selection: We will use high-resolution crystal structures of human MAO-A and MAO-B from the Protein Data Bank (PDB) to ensure the anatomical accuracy of the binding pocket.

Experimental Protocol: Molecular Docking
  • Ligand Preparation:

    • The 3D structure of N-Methyl 2-benzyloxy-5-fluorobenzylamine is generated using a molecular builder such as Avogadro or ChemDraw.

    • Energy minimization of the ligand structure is performed using a force field like MMFF94.

    • The prepared ligand is saved in a PDBQT file format, which includes atomic charges and rotatable bonds.

  • Receptor Preparation:

    • Download the crystal structures of human MAO-A (e.g., PDB ID: 2BXS) and MAO-B (e.g., PDB ID: 2BYB) from the PDB.

    • Remove water molecules and any co-crystallized ligands from the PDB files.

    • Add polar hydrogens to the protein structures.

    • Assign Gasteiger charges to the protein atoms.

    • The prepared receptor is saved in a PDBQT file format.

  • Docking Simulation:

    • Define the grid box for the docking simulation to encompass the active site of each enzyme. The active site coordinates can be determined from the position of the co-crystallized ligand in the original PDB file.

    • Run the docking simulation using AutoDock Vina, generating multiple binding poses for the ligand within the active site.

  • Analysis of Results:

    • Analyze the predicted binding affinities (in kcal/mol) for each pose. More negative values indicate stronger predicted binding.

    • Visualize the top-ranked binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the active site residues.

Data Presentation: Predicted Binding Affinities
TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
MAO-A -8.5Tyr407, Tyr444, Phe208
MAO-B -9.2Tyr398, Tyr435, Ile199

This table presents hypothetical data for illustrative purposes.

Visualization: In-Silico Prediction Workflow

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation l1 3D Structure Generation l2 Energy Minimization l1->l2 l3 Save as PDBQT l2->l3 docking Molecular Docking (AutoDock Vina) l3->docking r1 Download PDB Structures (MAO-A, MAO-B) r2 Prepare Protein r1->r2 r3 Save as PDBQT r2->r3 r3->docking analysis Analysis of Results docking->analysis hypothesis Formulate Hypothesis: Potent MAO-B Inhibitor analysis->hypothesis

Caption: Workflow for in-silico prediction of biological targets.

Part 2: In-Vitro Validation of Mechanism of Action

While in-silico predictions provide a strong foundation, experimental validation is paramount to confirm the mechanism of action.[11][12][13][14] We will now detail the in-vitro assays required to test our hypothesis that N-Methyl 2-benzyloxy-5-fluorobenzylamine is a monoamine oxidase inhibitor.

MAO-A and MAO-B Inhibition Assay

This assay will directly measure the ability of our compound to inhibit the enzymatic activity of both MAO isoforms. A commercially available fluorescence-based assay kit provides a robust and high-throughput method for determining the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol: MAO Inhibition Assay
  • Preparation of Reagents:

    • Reconstitute purified human recombinant MAO-A and MAO-B enzymes in the provided assay buffer.

    • Prepare a stock solution of N-Methyl 2-benzyloxy-5-fluorobenzylamine in DMSO.

    • Perform serial dilutions of the compound in assay buffer to create a range of concentrations for testing.

    • Prepare the substrate and a horseradish peroxidase (HRP) solution as per the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well microplate, add the MAO-A or MAO-B enzyme to each well.

    • Add the different concentrations of the test compound to the wells. Include a positive control (a known MAO inhibitor, e.g., Pargyline) and a negative control (vehicle only).

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding the HRP solution.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using a suitable software like GraphPad Prism.

Data Presentation: In-Vitro MAO Inhibition
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
N-Methyl 2-benzyloxy-5-fluorobenzylamine 8504518.9
Pargyline (Control) 12006020

This table presents hypothetical data for illustrative purposes.

Visualization: Proposed Signaling Pathway

G cluster_pre Presynaptic Neuron cluster_post Mitochondrial Outer Membrane dopamine Dopamine maob MAO-B dopamine->maob Metabolism dopac DOPAC (Inactive Metabolite) maob->dopac compound N-Methyl 2-benzyloxy- 5-fluorobenzylamine inhibition compound->inhibition inhibition->maob Inhibition

Sources

Protocols & Analytical Methods

Method

"N-Methyl 2-benzyloxy-5-fluorobenzylamine" synthesis protocol

An In-Depth Guide to the Synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine Authored by: A Senior Application Scientist This comprehensive application note provides a detailed, two-part protocol for the synthesis of N...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine

Authored by: A Senior Application Scientist

This comprehensive application note provides a detailed, two-part protocol for the synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine, a key intermediate in pharmaceutical research and drug development. The guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Strategic Overview

N-Methyl 2-benzyloxy-5-fluorobenzylamine is a substituted secondary amine whose scaffold is of significant interest in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy group serves as a versatile protecting group or a point for further functionalization.[1]

The synthesis strategy is a robust two-stage process. It begins with the preparation of the key aldehyde intermediate, 2-(Benzyloxy)-5-fluorobenzaldehyde, followed by a reductive amination reaction with methylamine to yield the final secondary amine product. This approach is widely adopted for its efficiency and high yields.

Overall Synthesis Workflow

The logical flow of the synthesis is depicted below, starting from commercially available 5-fluoro-2-hydroxybenzaldehyde.

G cluster_0 Part A: Williamson Ether Synthesis cluster_1 Part B: Reductive Amination A 5-Fluoro-2-hydroxybenzaldehyde C 2-(Benzyloxy)-5-fluorobenzaldehyde A->C K₂CO₃, Acetone Reflux B Benzyl Bromide B->C E N-Methyl 2-benzyloxy-5-fluorobenzylamine C->E NaBH₄, Methanol 0°C to RT D Methylamine (CH₃NH₂) D->E

Caption: Overall two-stage synthesis pathway.

Part A: Synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde

The initial step involves the protection of the phenolic hydroxyl group of 5-fluoro-2-hydroxybenzaldehyde via a Williamson ether synthesis. This classic SN2 reaction utilizes benzyl bromide as the alkylating agent and a weak base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.[2][3]

Mechanism Rationale

The base, potassium carbonate (K₂CO₃), is crucial for deprotonating the hydroxyl group.[2] The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This displaces the bromide ion and forms the desired ether linkage. A polar aprotic solvent like acetone or DMF is used to facilitate this SN2 reaction.[2]

Experimental Protocol: Part A
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
5-Fluoro-2-hydroxybenzaldehyde140.115.0 g35.7
Benzyl Bromide171.047.3 g (5.1 mL)42.8 (1.2 eq)
Anhydrous Potassium Carbonate138.217.4 g53.5 (1.5 eq)
Acetone (Anhydrous)-100 mL-
Ethyl Acetate-150 mL-
Deionized Water-100 mL-
Brine Solution-50 mL-
Anhydrous Sodium Sulfate-~10 g-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-2-hydroxybenzaldehyde (5.0 g, 35.7 mmol) and anhydrous potassium carbonate (7.4 g, 53.5 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

  • Reagent Addition: While stirring vigorously, add benzyl bromide (5.1 mL, 42.8 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 55-60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-(Benzyloxy)-5-fluorobenzaldehyde as a solid. A typical yield is in the range of 85-95%.[4]

Part B: Reductive Amination to N-Methyl 2-benzyloxy-5-fluorobenzylamine

This step converts the synthesized aldehyde into the target secondary amine. The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄).[4]

Mechanism Rationale

The reaction begins with the nucleophilic attack of methylamine on the aldehyde's carbonyl carbon.[4] This is followed by dehydration to form a Schiff base (imine). In the presence of the reducing agent, the imine is readily reduced to the final secondary amine. Methanol is an excellent solvent as it dissolves the reactants and does not react with the borohydride at low temperatures.

G cluster_0 Reductive Amination Mechanism Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate (R-CH=NCH₃) Aldehyde->Imine Nucleophilic Attack & Dehydration Amine Methylamine (CH₃NH₂) Amine->Imine Product Secondary Amine (R-CH₂-NHCH₃) Imine->Product Reduction Reducer NaBH₄ Reducer->Imine

Caption: Key stages of the reductive amination process.

Experimental Protocol: Part B
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-(Benzyloxy)-5-fluorobenzaldehyde230.244.0 g17.4
Methylamine (40% in H₂O)31.062.0 g (2.2 mL)26.1 (1.5 eq)
Sodium Borohydride (NaBH₄)37.830.99 g26.1 (1.5 eq)
Methanol-80 mL-
Dichloromethane (DCM)-100 mL-
1M Sodium Hydroxide (NaOH)-50 mL-
Deionized Water-50 mL-
Anhydrous Magnesium Sulfate-~10 g-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-(Benzyloxy)-5-fluorobenzaldehyde (4.0 g, 17.4 mmol) in methanol (80 mL). Cool the solution to 0°C in an ice bath.

  • Amine Addition: Slowly add the 40% aqueous solution of methylamine (2.2 mL, 26.1 mmol) to the cooled solution while stirring. Allow the mixture to stir at 0°C for 30 minutes to facilitate imine formation.

  • Reduction: While maintaining the temperature at 0°C, add sodium borohydride (0.99 g, 26.1 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor by TLC for the disappearance of the imine intermediate.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add dichloromethane (100 mL) and 1M NaOH (50 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with additional DCM (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Methyl 2-benzyloxy-5-fluorobenzylamine, typically as an oil. Further purification can be achieved via column chromatography if necessary.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the benzylic CH₂ protons, the N-CH₂ protons, and the N-CH₃ singlet.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): ESI-MS analysis should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₅H₁₆FNO).

  • FT-IR: The infrared spectrum should show the absence of the aldehyde C=O stretch (around 1700 cm⁻¹) and the presence of N-H stretching for the secondary amine.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Benzyl Bromide: Is a lachrymator and corrosive. Handle with extreme care.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Additions should be slow and controlled.[6]

  • Methylamine: Is a flammable and corrosive gas/liquid with a strong odor. Use in a well-ventilated area.[7]

  • Solvents: Acetone, methanol, and dichloromethane are flammable and/or volatile. Avoid open flames and ensure proper ventilation.[8]

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • Fisher Scientific. (2024). Safety Data Sheet: 3-Chloro-5-fluorobenzylamine hydrochloride.
  • Fisher Scientific. (2010). Safety Data Sheet: Benzenemethanamine, N-methyl-.
  • Sigma-Aldrich. (2025).
  • BenchChem. (2025). Comparison of 2-(Benzyloxy)-4-fluorobenzaldehyde with other fluorobenzaldehyde isomers in synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde (CAS: 202857-89-4).
  • Merck Millipore. (n.d.).
  • Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and hedgehog p
  • BenchChem. (2025). Technical Guide: 2-(Benzyloxy)-4-fluorobenzaldehyde.

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Application

Application Notes and Protocols for the Synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine

Introduction N-Methyl 2-benzyloxy-5-fluorobenzylamine is a substituted benzylamine derivative of increasing interest in medicinal chemistry and drug discovery. Its structural motifs, including the benzyloxy group, a fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methyl 2-benzyloxy-5-fluorobenzylamine is a substituted benzylamine derivative of increasing interest in medicinal chemistry and drug discovery. Its structural motifs, including the benzyloxy group, a fluorine substituent, and a secondary N-methylamine, make it a valuable building block for the synthesis of complex molecular architectures with potential biological activities. The strategic placement of the fluorine atom can significantly influence the metabolic stability and pharmacokinetic properties of derivative compounds.

This document provides a comprehensive guide for the synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine via a two-step conceptual pathway, beginning with the preparation of the key intermediate, 2-benzyloxy-5-fluorobenzaldehyde, followed by its reductive amination with methylamine. The protocols detailed herein are designed to be robust and reproducible, offering insights into the rationale behind procedural steps and providing a framework for successful synthesis and characterization.

Synthetic Strategy Overview

The synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine is most efficiently achieved through a two-stage process. The initial step involves the protection of the hydroxyl group of 5-fluoro-2-hydroxybenzaldehyde with a benzyl group via a Williamson ether synthesis. The resulting aldehyde, 2-benzyloxy-5-fluorobenzaldehyde, then undergoes a one-pot reductive amination with methylamine to yield the target secondary amine.

Part 1: Synthesis of 2-Benzyloxy-5-fluorobenzaldehyde

This initial stage focuses on the preparation of the aldehyde precursor. The Williamson ether synthesis is a reliable method for forming the benzyl ether linkage.[1]

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A base, such as potassium carbonate, deprotonates the phenolic hydroxyl group of 5-fluoro-2-hydroxybenzaldehyde to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired ether.[1]

Experimental Protocol: 2-Benzyloxy-5-fluorobenzaldehyde

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
5-Fluoro-2-hydroxybenzaldehydeC₇H₅FO₂140.1110.0 g1.0
Benzyl bromideC₇H₇Br171.0313.3 g (9.2 mL)1.1
Potassium carbonate (K₂CO₃)K₂CO₃138.2114.8 g1.5
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL-
Ethyl acetate (EtOAc)C₄H₈O₂88.11As needed-
Deionized waterH₂O18.02As needed-
Brine (saturated NaCl solution)NaCl/H₂O-As needed-
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37As needed-

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask containing anhydrous DMF (100 mL), add 5-fluoro-2-hydroxybenzaldehyde (10.0 g, 71.4 mmol) and potassium carbonate (14.8 g, 107.1 mmol).

  • Initial Stirring: Stir the resulting suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide salt.

  • Addition of Benzyl Bromide: Slowly add benzyl bromide (13.3 g, 77.8 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into cold water (300 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and then brine (1 x 100 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-benzyloxy-5-fluorobenzaldehyde.[1]

Part 2: Synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine

This stage employs a one-pot reductive amination protocol, which is highly efficient for the synthesis of secondary amines from aldehydes. Sodium triacetoxyborohydride (NaBH(OAc)₃) is used as a mild and selective reducing agent that reduces the in situ formed iminium ion faster than the starting aldehyde.[2][3]

Reaction Mechanism: Reductive Amination

The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of 2-benzyloxy-5-fluorobenzaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to form an iminium ion. The sodium triacetoxyborohydride then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product. The presence of a mild acid, like acetic acid, can catalyze the formation of the iminium ion.[4]

Experimental Workflow Diagram

G cluster_0 Synthesis of 2-Benzyloxy-5-fluorobenzaldehyde cluster_1 Synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine A 5-Fluoro-2-hydroxybenzaldehyde + Benzyl Bromide B Williamson Ether Synthesis (K2CO3, DMF) A->B C 2-Benzyloxy-5-fluorobenzaldehyde B->C D 2-Benzyloxy-5-fluorobenzaldehyde + Methylamine C->D Intermediate Product E Reductive Amination (NaBH(OAc)3, DCE) D->E F N-Methyl 2-benzyloxy-5-fluorobenzylamine E->F

Caption: Overall synthetic workflow.

Experimental Protocol: N-Methyl 2-benzyloxy-5-fluorobenzylamine

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
2-Benzyloxy-5-fluorobenzaldehydeC₁₄H₁₁FO₂230.245.0 g1.0
Methylamine (40% in H₂O)CH₅N31.062.5 mL~1.5
Sodium triacetoxyborohydride (NaBH(OAc)₃)C₆H₁₀BNaO₆211.946.0 g1.3
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9650 mL-
Acetic Acid (glacial)C₂H₄O₂60.051.5 mL~1.2
Saturated sodium bicarbonate (NaHCO₃) solutionNaHCO₃/H₂O-As needed-
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
Deionized waterH₂O18.02As needed-
Brine (saturated NaCl solution)NaCl/H₂O-As needed-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-benzyloxy-5-fluorobenzaldehyde (5.0 g, 21.7 mmol) in 1,2-dichloroethane (50 mL).

  • Addition of Amine and Acid: Add methylamine solution (2.5 mL, ~32.6 mmol) followed by glacial acetic acid (1.5 mL, 26.2 mmol). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (6.0 g, 28.3 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (1 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, potentially with 1% triethylamine to prevent streaking) to afford N-Methyl 2-benzyloxy-5-fluorobenzylamine as a pure product.

Reductive Amination Mechanism Diagram

G cluster_0 Reaction Mechanism Aldehyde 2-Benzyloxy-5-fluorobenzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + CH3NH2 - H2O Methylamine CH3NH2 Product N-Methyl 2-benzyloxy-5-fluorobenzylamine Iminium->Product + [H-] Hydride [H-] (from NaBH(OAc)3) Hydride->Iminium

Caption: Reductive amination mechanism.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons, a singlet for the benzylic CH₂ protons, a singlet for the N-CH₂ protons, and a singlet for the N-CH₃ protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for all carbon atoms in the molecule.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₆FNO, MW: 245.29).

  • Purity (HPLC): High-Performance Liquid Chromatography can be used to determine the purity of the final compound.

Predicted ¹H NMR Data (based on N-methylbenzylamine[5][6]):

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic-H~6.8-7.5Multiplet
O-CH₂-Ph~5.1Singlet
Ar-CH₂-N~3.7Singlet
N-CH₃~2.4Singlet

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocols described in this application note provide a reliable and efficient method for the synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine. The two-step approach, involving a Williamson ether synthesis followed by a reductive amination, is a versatile strategy applicable to the synthesis of a wide range of related compounds. The detailed procedures and mechanistic insights are intended to support researchers in the successful preparation and application of this valuable chemical building block.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7669, N-Methylbenzylamine. Retrieved from [Link].

  • Huckabee, B. K., & Thadani, A. N. (2000). A Practical Synthesis of Enantiomerically Pure N-Benzyl-α-methyl Benzylamine. Organic Process Research & Development, 4(6), 594-595. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Lee, J., et al. (2020). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 85(21), 13619–13628. Available at: [Link]

  • Huckabee, B. K., & Thadani, A. N. (2000). A Practical Synthesis of Enantiomerically Pure N-Benzyl-α-methyl Benzylamine. Organic Process Research & Development, 4(6), 594-595. Available at: [Link]

  • FooDB. (2010). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]

  • Miles, C. E., et al. (2017). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 94(7), 945-948. Available at: [Link]

  • Alexakis, A., Aujard, I., Kanger, T., & Mangeney, P. (2003). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Organic Syntheses, 80, 23. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Division, University of California, Irvine. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Retrieved from [Link]

  • Google Patents. (2002). US6476268B1 - Preparation of N-benzylamines.
  • The Royal Society of Chemistry. (2018). Electronic Supporting Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-methylbenzylamine. Retrieved from [Link]

Sources

Method

Topic: Analytical Methods for the Characterization of N-Methyl 2-benzyloxy-5-fluorobenzylamine

An Application Note from the Office of the Senior Application Scientist Abstract This document provides a comprehensive technical guide detailing the analytical methodologies for the complete characterization of N-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive technical guide detailing the analytical methodologies for the complete characterization of N-Methyl 2-benzyloxy-5-fluorobenzylamine, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, analytical scientists, and quality control professionals, emphasizing scientific integrity and adherence to regulatory expectations. We present a multi-technique approach, integrating chromatographic and spectroscopic methods to establish the identity, purity, and impurity profile of the target compound. The causality behind experimental choices is explained, and all protocols are framed within the validation principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Introduction

N-Methyl 2-benzyloxy-5-fluorobenzylamine (CAS No. 1096291-17-6) is a substituted benzylamine derivative.[5] Its structural complexity, featuring a secondary amine, a benzyl ether, and a fluorinated aromatic ring, makes it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluorine atom, in particular, is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity.

The purity and structural integrity of such intermediates are paramount, as they directly impact the quality, safety, and efficacy of the final drug product.[6][7][8] Unidentified impurities, even at trace levels, can introduce toxicity or alter the pharmacological profile of the API.[9] Therefore, a robust and validated analytical control strategy is not merely a regulatory requirement but a scientific necessity. This guide outlines a synergistic workflow employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to provide a complete analytical profile of the title compound.

Physicochemical Properties Summary
PropertyValueSource
Chemical NameN-Methyl 2-benzyloxy-5-fluorobenzylamineAngene
CAS Number1096291-17-6[5]
Molecular FormulaC₁₅H₁₆FNO[5]
Molecular Weight245.29 g/mol [5]
Structure

Angene

Integrated Analytical Workflow

A comprehensive characterization of a pharmaceutical intermediate requires the strategic integration of multiple analytical techniques. No single method can provide all the necessary information. The workflow below illustrates how orthogonal methods are combined to build a complete quality profile, from initial structural confirmation to detailed purity assessment.

Analytical_Workflow Figure 1: Integrated Analytical Characterization Workflow cluster_0 Structural Elucidation (Identity) cluster_1 Purity & Impurity Profiling cluster_2 Data Synthesis & Quality Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Report Certificate of Analysis (CoA) NMR->Report FTIR FTIR Spectroscopy FTIR->Report MS Mass Spectrometry (from GC-MS/LC-MS) MS->Report HPLC HPLC-UV (Purity, Quantification) HPLC->Report GCMS GC-MS (Volatile Impurities) GCMS->MS Provides MS data GCMS->Report Sample Test Sample: N-Methyl 2-benzyloxy- 5-fluorobenzylamine Sample->NMR Sample->FTIR Sample->HPLC Sample->GCMS

Caption: Workflow for comprehensive characterization.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are the cornerstone for determining the purity of pharmaceutical intermediates.[10] They separate the main compound from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Causality: Reversed-phase HPLC is the primary method for purity determination of non-volatile organic compounds.[6] The choice of a C18 stationary phase is based on the compound's mixed polarity, with aromatic rings providing sufficient hydrophobicity for retention. The secondary amine necessitates a buffered mobile phase (e.g., pH ~7) to ensure consistent ionization and prevent peak tailing. A gradient elution is employed to ensure that both more polar and less polar impurities can be resolved and eluted within a reasonable timeframe. UV detection is highly effective due to the presence of two aromatic rings, which provide strong chromophores.

Experimental Protocol:

  • Instrumentation: HPLC or UPLC system with a UV/PDA detector.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B

Method Validation Principles (ICH Q2(R2)): This method must be validated to be considered trustworthy.[2][3][4]

  • Specificity: Demonstrate that the peak for the main compound is free from interference by spiking with known potential impurities.

  • Linearity: Establish a linear relationship between concentration and peak area over a range (e.g., 0.05 to 0.15 mg/mL).

  • Accuracy & Precision: Determine the closeness of results to the true value and the degree of scatter between repeated measurements.[11]

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified, which is crucial for impurity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents or low-molecular-weight starting materials.[6][7] While benzylamines can sometimes exhibit poor peak shape on standard GC columns due to their polarity, a mid-polarity column (e.g., 5% phenyl) is often sufficient.[12][13][14] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of dichloromethane or ethyl acetate.

  • GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Initial 100 °C, hold 2 min; Ramp at 15 °C/min to 300 °C, hold 5 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 amu

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide unambiguous confirmation of the molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for structural elucidation. For this specific molecule, a suite of experiments is required. ¹H NMR confirms the number and connectivity of protons. ¹³C NMR identifies all unique carbon environments. Crucially, ¹⁹F NMR provides a highly sensitive and specific signal for the fluorine atom, and its coupling to adjacent protons (H-F coupling) can confirm its position on the aromatic ring.[15][16][17] The use of a deuterated solvent like CDCl₃ or DMSO-d₆ is standard.

Experimental Protocol:

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Expected Chemical Shifts (Predicted):

Group¹H NMR Shift (ppm)¹³C NMR Shift (ppm)Key Correlations
N-CH₃ (Methyl)~2.4~35Singlet
N-CH₂ (Methylene)~3.7~55Singlet
O-CH₂ (Methylene)~5.1~70Singlet
Aromatic C-H~6.8 - 7.5~110 - 160Complex multiplets, H-F coupling visible
Aromatic C-FN/A~155-165 (JCF ≈ 240 Hz)Large C-F coupling constant
Aromatic C-ON/A~158
Aromatic C-NN/A~140
¹⁹F NMR ~ -110 to -125N/ARelative to CFCl₃
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and reliable technique for confirming the presence of key functional groups.[18] The spectrum will provide a unique "fingerprint" for the molecule. For N-Methyl 2-benzyloxy-5-fluorobenzylamine, we expect to see characteristic absorptions for the N-H bond of the secondary amine, the C-O bond of the ether, and the C-F bond.[19][20]

Experimental Protocol:

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3350 - 3310N-H StretchSecondary Amine[20][21]
~3100 - 3000C-H StretchAromatic
~3000 - 2850C-H StretchAliphatic (CH₃, CH₂)
~1600, ~1500C=C StretchAromatic Ring
~1250 - 1020C-N StretchAliphatic/Aromatic Amine[20][22]
~1150 - 1085C-O StretchEther[18]
~1270 - 1100C-F StretchAryl Fluoride

Synergistic Data Interpretation

The true power of this analytical approach lies in combining the data from all techniques. A failure in one technique can be compensated by another, providing a self-validating system.

Data_Synergy Figure 2: Synergistic Relationship of Analytical Techniques HPLC HPLC-UV Purity (%) Impurity Profile Retention Time Result {Confident Result | {Identity Confirmed | Purity > 99% | Impurities Identified}} HPLC->Result Quantifies Purity GCMS GC-MS Volatile Impurities MW of Impurities Fragmentation GCMS->HPLC Orthogonal Separation GCMS->Result Identifies Volatiles NMR NMR ¹H, ¹³C, ¹⁹F Connectivity Unambiguous Structure NMR->HPLC Confirms Peak Identity NMR->Result Confirms Identity FTIR FTIR Functional Groups N-H, C-O, C-F FTIR->Result Confirms Functional Groups

Caption: Interplay of analytical methods for full characterization.

For example, if HPLC analysis reveals an unknown impurity peak, its retention time provides initial information. If the impurity is volatile, it can be further analyzed by GC-MS to obtain its molecular weight and fragmentation pattern, aiding in its identification. The structural information from NMR and FTIR of the main peak confirms that the correct compound is being quantified by HPLC.

Conclusion

The analytical characterization of N-Methyl 2-benzyloxy-5-fluorobenzylamine requires a multi-faceted approach. The protocols outlined in this application note, combining chromatographic separation with spectroscopic elucidation, provide a robust framework for ensuring the identity, purity, and overall quality of this critical pharmaceutical intermediate. Adherence to these scientifically sound and validated methods is essential for supporting successful drug development programs and meeting global regulatory standards.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation (ICH). (2023).
  • Novasol Biotech. (2024).
  • The Journal of Organic Chemistry. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • Arborpharmchem. (2024).
  • IntuitionLabs. (2026). ICH Q2(R2)
  • ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry.
  • NETZSCH Analyzing & Testing. (2020).
  • Illinois State University. (n.d.). Infrared Spectroscopy.
  • National Institutes of Health (NIH). (n.d.).
  • Angene. (n.d.). N-Methyl 2-benzyloxy-5-fluorobenzylamine.
  • OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
  • PubMed. (1986).
  • Intertek. (n.d.).
  • PubMed. (2023).
  • University of Arizona. (n.d.). Fluorine NMR.
  • ResearchGate. (2021). Oxidative coupling of benzylamines. GC-MS yields are shown.
  • ResearchGate. (n.d.). Typical HPLC determination of methylamine (CH₃-NH₂)
  • Human Metabolome Database. (n.d.). GC-MS Spectrum - Benzylamine GC-MS (2 TMS) (HMDB0033871).
  • Chemical Education Digital Library. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • MDPI. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.
  • Griti (YouTube). (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview.
  • Benchchem. (n.d.).
  • University of Calgary. (n.d.). IR: amines.
  • ResearchGate. (2026). Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine.

Sources

Application

Application Notes &amp; Protocols: Leveraging N-Methyl 2-benzyloxy-5-fluorobenzylamine in Modern Drug Discovery

Abstract N-Methyl 2-benzyloxy-5-fluorobenzylamine is a strategically designed secondary amine that serves as a versatile building block for the synthesis of novel chemical entities in drug discovery. Its unique trifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyl 2-benzyloxy-5-fluorobenzylamine is a strategically designed secondary amine that serves as a versatile building block for the synthesis of novel chemical entities in drug discovery. Its unique trifunctional architecture—a fluorinated aromatic ring, a benzyloxy protecting group, and an N-methylated aminomethyl sidechain—offers a confluence of desirable properties for medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, the benzyloxy group provides a masked phenol for subsequent derivatization, and the N-methylbenzylamine core is a common scaffold in biologically active compounds.[1][2][3] This guide provides an in-depth exploration of the compound's properties, a detailed protocol for its synthesis, and step-by-step methodologies for its application as a foundational scaffold in the construction of complex, high-value molecules for therapeutic development.

Introduction: A Multifunctional Building Block

The rational design of molecular scaffolds is a cornerstone of modern medicinal chemistry. N-Methyl 2-benzyloxy-5-fluorobenzylamine (CAS 1096291-17-6) emerges as a high-potential intermediate by combining three key structural motifs frequently exploited in pharmaceutical development.[4]

  • Fluorinated Benzylamine Core: The incorporation of fluorine into a benzylamine scaffold is a well-established strategy to modulate key drug-like properties.[1] Fluorine's high electronegativity can alter the pKa of the amine, influence molecular conformation, and block sites of metabolic oxidation, often leading to improved bioavailability and a longer half-life.[5][6][7]

  • N-Methyl Moiety: The N-methyl group provides steric bulk and electronic modification compared to a primary amine. This substitution can be critical for receptor binding and can prevent the formation of certain metabolites. In many classes of bioactive compounds, N-methylation is a key determinant of pharmacological activity.[8][9]

  • Masked Phenol (Benzyloxy Group): The 2-benzyloxy group serves as a robust protecting group for a phenolic hydroxyl.[10] This feature allows for selective reactions at the secondary amine. Subsequently, the benzyl group can be readily cleaved to reveal the phenol, providing a reactive handle for late-stage functionalization, such as etherification or esterification, to build molecular complexity and explore structure-activity relationships (SAR).[3][10]

This combination makes the title compound an ideal starting point for creating libraries of compounds targeting a wide range of biological targets, from central nervous system (CNS) disorders to infectious diseases.[11][12][13]

Physicochemical & Structural Properties

A clear understanding of the compound's properties is essential for its effective use in synthesis.

PropertyValueSource / Method
Chemical Name N-Methyl-1-[2-(benzyloxy)-5-fluorophenyl]methanamineIUPAC
CAS Number 1096291-17-6[4]
Molecular Formula C₁₅H₁₆FNODerived
Molecular Weight 245.29 g/mol Derived
Appearance Colorless to pale yellow oil (Predicted)Standard for benzylamines
Boiling Point > 200 °C (Predicted)Estimation
Solubility Soluble in DCM, MeOH, Ethyl Acetate, TolueneCommon for benzylamines

Synthetic Protocol: Reductive Amination

The most direct and efficient method for synthesizing N-Methyl 2-benzyloxy-5-fluorobenzylamine is through the reductive amination of its corresponding aldehyde, 2-(benzyloxy)-5-fluorobenzaldehyde. This two-step, one-pot procedure is a cornerstone of amine synthesis.[14]

Workflow Diagram: Synthesis

Caption: Synthetic workflow via reductive amination.

Detailed Step-by-Step Protocol:

Materials:

  • 2-(Benzyloxy)-5-fluorobenzaldehyde

  • Methylamine (40% solution in Methanol or 2M solution in THF)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Imine Formation:

    • To a solution of 2-(benzyloxy)-5-fluorobenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde) in a round-bottom flask, add methylamine solution (1.2 - 1.5 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the aldehyde and formation of the corresponding imine. Rationale: The condensation between the aldehyde and primary amine forms the Schiff base (imine). The slight excess of methylamine drives the equilibrium towards product formation.

  • Reduction to Amine:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Rationale: NaBH₄ is a mild and selective reducing agent that efficiently reduces the imine C=N bond to the desired secondary amine. The addition is exothermic, requiring cooling to prevent side reactions.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-5 hours or until the reaction is complete.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding water (approx. 5 mL).

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the remaining aqueous residue between dichloromethane (DCM) and water.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine. Rationale: The bicarbonate wash removes any unreacted acidic species, and the brine wash helps to remove water from the organic phase.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude N-Methyl 2-benzyloxy-5-fluorobenzylamine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product as a pure oil.

Applications as a Building Block in Synthesis

The true value of this building block lies in its utility for constructing more complex molecular architectures. The secondary amine is a nucleophilic handle for a variety of crucial bond-forming reactions.

Logical Derivatization Pathways

Caption: Key synthetic transformations using the title compound.

Protocol 4.1: Amide Coupling for Benzamide Synthesis

Benzamides are a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[15] This protocol details the coupling of the title amine with a carboxylic acid.

Materials:

  • N-Methyl 2-benzyloxy-5-fluorobenzylamine (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.5 eq)

  • HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide) or DCM

Procedure:

  • In a dry flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.1 eq), EDC (1.5 eq), and HOBt (1.5 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Add the N-Methyl 2-benzyloxy-5-fluorobenzylamine (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting amide by column chromatography or recrystallization.

Protocol 4.2: Catalytic Debenzylation to Unmask the Phenol

Revealing the phenolic hydroxyl group opens a new vector for diversification, allowing for the synthesis of aryl ethers or esters, which are common motifs in potent enzyme inhibitors and receptor ligands.[12][16]

Materials:

  • N-acylated or N-protected derivative of the title compound

  • Palladium on Carbon (Pd/C, 10 wt. %) (5-10 mol %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzyloxy-containing substrate in MeOH in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst under an inert atmosphere. Caution: Pd/C is flammable in the presence of air and solvents.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction vigorously under a positive pressure of hydrogen (typically a balloon is sufficient for lab scale) at room temperature.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction typically takes 4-12 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the debenzylated phenolic product, which can be used in the next step without further purification.

Conclusion

N-Methyl 2-benzyloxy-5-fluorobenzylamine is more than a simple chemical; it is a carefully designed tool for the modern medicinal chemist. Its constituent parts each contribute to a profile that is highly advantageous for the efficient construction of diverse and potent drug candidates. The provided protocols offer robust and reproducible methods for both its synthesis and its subsequent application in key synthetic transformations, empowering researchers to rapidly advance their drug discovery programs.

References

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.
  • BenchChem. (n.d.). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.
  • Chem-Impex. (n.d.). 4-Fluorobenzylamine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzylamine: A Key Organic Synthesis Intermediate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with N-Methylbenzylamine: A Key Building Block.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluorobenzylamine: A Versatile Intermediate in Organic Synthesis and Pharmaceutical Development.
  • Grunewald, G. L., et al. (1995). Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines. PubMed.
  • ChemicalBook. (n.d.). N-Methylbenzylamine synthesis.
  • Gani, O. A., et al. (2013). Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. PubMed.
  • BenchChem. (n.d.). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide.
  • BenchChem. (n.d.). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855-864.
  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.
  • Angene. (n.d.). N-Methyl 2-benzyloxy-5-fluorobenzylamine.
  • Cao, Z., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2159957.
  • Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22435.
  • Al-Ostath, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749.
  • Carrillo-Muñoz, A. J., & Giusiano, G. (2021). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 7(11), 934.
  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194).

Sources

Method

Application Note: A Protocol for the Kinetic Analysis of the N-Alkylation of N-Methyl 2-benzyloxy-5-fluorobenzylamine

Abstract This application note presents a detailed protocol for the kinetic analysis of the N-alkylation of N-Methyl 2-benzyloxy-5-fluorobenzylamine, a compound of interest in medicinal chemistry and drug development. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the kinetic analysis of the N-alkylation of N-Methyl 2-benzyloxy-5-fluorobenzylamine, a compound of interest in medicinal chemistry and drug development. The strategic incorporation of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making a thorough understanding of its reactivity crucial.[1][2] Due to the absence of specific published kinetic data for this compound, this guide provides a robust, generalized framework based on established methodologies for studying the N-alkylation of primary and secondary amines. The protocol leverages High-Performance Liquid Chromatography (HPLC) for real-time reaction monitoring and outlines the subsequent data analysis to determine key kinetic parameters, including reaction order, rate constants, and activation energy. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the reactivity of novel benzylamine derivatives.

Introduction: The Significance of Kinetic Studies for Fluorinated Benzylamines

N-Methyl 2-benzyloxy-5-fluorobenzylamine is a structurally complex secondary amine with features that make it a valuable scaffold in pharmaceutical research. The benzyloxy group offers a site for further functionalization or can act as a protecting group, while the fluorinated phenyl ring is a common motif in modern drug design to enhance pharmacokinetic properties.[1][2] Understanding the kinetics of reactions involving the secondary amine, such as N-alkylation, is fundamental for:

  • Optimizing Synthetic Routes: Kinetic data allows for the fine-tuning of reaction conditions (temperature, concentration, catalyst loading) to maximize yield and minimize side-product formation.

  • Predicting In Vivo Behavior: The reactivity of the amine can provide insights into its potential metabolic fate and interactions with biological nucleophiles or electrophiles.

  • Structure-Activity Relationship (SAR) Studies: Quantifying the reactivity of derivatives allows for a deeper understanding of how structural modifications influence chemical behavior, which is a cornerstone of medicinal chemistry.

This application note will focus on a model N-alkylation reaction with benzyl bromide, a common electrophile, to illustrate a comprehensive kinetic study.

Experimental Design and Rationale

The N-alkylation of a secondary amine is a bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is expected to be dependent on the concentrations of both the amine and the alkylating agent.

Proposed Model Reaction:

N-Methyl 2-benzyloxy-5-fluorobenzylamine + Benzyl Bromide → N-Benzyl-N-methyl-2-benzyloxy-5-fluorobenzylammonium bromide

To simplify the kinetic analysis, the reaction will be conducted under pseudo-first-order conditions. This is achieved by using a large excess of one reactant (benzyl bromide), making its concentration effectively constant throughout the reaction. Consequently, the rate of the reaction will appear to be dependent only on the concentration of the limiting reactant (N-Methyl 2-benzyloxy-5-fluorobenzylamine).

Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the chosen analytical method due to its ability to separate and quantify the individual components of a reaction mixture with high precision and sensitivity.[3][4][5] By monitoring the decrease in the concentration of the starting amine or the increase in the concentration of the product over time, we can accurately determine the reaction rate.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks and calibrations to ensure data integrity.

Materials and Instrumentation
  • Reactants:

    • N-Methyl 2-benzyloxy-5-fluorobenzylamine (≥98% purity)

    • Benzyl bromide (≥98% purity)

    • Acetonitrile (HPLC grade, as solvent)

    • Methanol (HPLC grade, for mobile phase)

    • Deionized water (18.2 MΩ·cm, for mobile phase)

    • Trifluoroacetic acid (TFA, for mobile phase)

  • Instrumentation:

    • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Thermostatted reaction vessel (e.g., jacketed glass reactor with a circulating water bath)

    • Magnetic stirrer and stir bar

    • Analytical balance

    • Volumetric flasks and pipettes

    • Microsyringes

HPLC Method Development and Calibration
  • Method Development: Develop an isocratic or gradient HPLC method that achieves baseline separation of N-Methyl 2-benzyloxy-5-fluorobenzylamine, benzyl bromide, and the N-alkylated product. A typical starting point for the mobile phase could be a 60:40 mixture of methanol and water with 0.1% TFA, at a flow rate of 1.0 mL/min. Detection can be performed at a wavelength where the amine and product show significant absorbance (e.g., 254 nm).

  • Calibration Curve: Prepare a series of standard solutions of N-Methyl 2-benzyloxy-5-fluorobenzylamine in acetonitrile at known concentrations. Inject each standard into the HPLC and record the peak area. Plot the peak area versus concentration to generate a calibration curve. The linearity of this curve (R² > 0.999) is essential for accurate quantification.

Kinetic Run Procedure
  • Reaction Setup: In a thermostatted reaction vessel, dissolve a precisely weighed amount of N-Methyl 2-benzyloxy-5-fluorobenzylamine in a known volume of acetonitrile to achieve the desired initial concentration (e.g., 0.01 M). Allow the solution to equilibrate to the target temperature (e.g., 25 °C) with stirring.

  • Reaction Initiation: Add a pre-determined volume of a stock solution of benzyl bromide in acetonitrile to the reaction vessel to achieve a concentration that is at least 10-fold higher than the amine concentration (e.g., 0.1 M). Start a timer immediately upon addition.

  • Sample Collection: At regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of the HPLC mobile phase. This stops the reaction and prepares the sample for analysis.

  • HPLC Analysis: Inject the quenched and diluted sample into the HPLC and record the chromatogram.

  • Data Recording: Record the peak area of the N-Methyl 2-benzyloxy-5-fluorobenzylamine peak at each time point.

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis prep_reagents Prepare Reactant Solutions start_reaction Initiate Reaction in Thermostatted Vessel prep_reagents->start_reaction prep_hplc Develop & Calibrate HPLC Method inject_hplc Inject Samples into HPLC prep_hplc->inject_hplc take_samples Withdraw Aliquots at Timed Intervals start_reaction->take_samples quench_samples Quench Aliquots take_samples->quench_samples quench_samples->inject_hplc get_data Record Peak Area vs. Time inject_hplc->get_data calc_kinetics Calculate Kinetic Parameters get_data->calc_kinetics

Figure 1: Experimental workflow for the kinetic study.

Data Analysis and Interpretation

The data obtained from the HPLC analysis will be used to determine the reaction order, the pseudo-first-order rate constant (k'), the second-order rate constant (k), and the activation energy (Ea).

Determination of Reaction Order and Rate Constant
  • Concentration Calculation: Using the calibration curve, convert the peak area of the amine at each time point into its concentration, [Amine]t.

  • Graphical Analysis: To determine if the reaction follows first-order kinetics with respect to the amine, plot the natural logarithm of the amine concentration (ln[Amine]t) versus time (t).

  • Linear Regression: If the reaction is first-order, this plot will yield a straight line.[6][7] The equation of this line is given by: ln[Amine]t = -k't + ln[Amine]0 where:

    • [Amine]t is the concentration of the amine at time t.

    • [Amine]0 is the initial concentration of the amine.

    • k' is the pseudo-first-order rate constant.

    The value of k' is the negative of the slope of this line.

  • Second-Order Rate Constant: The true second-order rate constant (k) can be calculated from the pseudo-first-order rate constant (k') using the following equation: k = k' / [Benzyl Bromide]0 where [Benzyl Bromide]0 is the initial concentration of benzyl bromide (which is in large excess).

Determination of Activation Energy (Ea)

To determine the activation energy, the kinetic experiment must be repeated at several different temperatures (e.g., 25 °C, 35 °C, 45 °C, and 55 °C), keeping the initial concentrations of the reactants the same.

  • Calculate k at each temperature: For each temperature, determine the second-order rate constant (k) as described above.

  • Arrhenius Plot: The relationship between the rate constant and temperature is described by the Arrhenius equation:[8][9][10][11][12] k = A * e(-Ea/RT) This can be linearized by taking the natural logarithm: ln(k) = - (Ea/R) * (1/T) + ln(A) where:

    • k is the second-order rate constant.

    • A is the pre-exponential factor.

    • Ea is the activation energy.

    • R is the ideal gas constant (8.314 J/mol·K).

    • T is the absolute temperature in Kelvin.

  • Graphical Analysis: Plot ln(k) versus 1/T. This plot should yield a straight line. The slope of this line is equal to -Ea/R.

  • Calculate Ea: The activation energy can be calculated from the slope: Ea = -slope * R

The data analysis pathway is visualized below:

G cluster_data Raw Data cluster_processing Data Processing cluster_results Kinetic Parameters raw_data Peak Area vs. Time (at multiple Temperatures) concentration [Amine] vs. Time raw_data->concentration Use Calibration Curve ln_concentration ln[Amine] vs. Time concentration->ln_concentration Natural Log rate_constant Rate Constant (k) ln_concentration->rate_constant Slope = -k' arrhenius_plot ln(k) vs. 1/T activation_energy Activation Energy (Ea) arrhenius_plot->activation_energy Slope = -Ea/R rate_constant->arrhenius_plot Calculate k at each T

Figure 2: Data analysis workflow for determining kinetic parameters.

Representative Data

The following table summarizes hypothetical data from a kinetic study performed at different temperatures to illustrate the expected results.

Temperature (°C)Temperature (K)1/T (K⁻¹)Pseudo-1st-Order Rate Constant, k' (s⁻¹)2nd-Order Rate Constant, k (M⁻¹s⁻¹)ln(k)
25298.150.0033541.5 x 10⁻⁴1.5 x 10⁻³-6.50
35308.150.0032453.2 x 10⁻⁴3.2 x 10⁻³-5.74
45318.150.0031436.5 x 10⁻⁴6.5 x 10⁻³-5.04
55328.150.0030471.2 x 10⁻³1.2 x 10⁻²-4.42

Note: These are illustrative values. Actual experimental results will vary.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for investigating the reaction kinetics of N-Methyl 2-benzyloxy-5-fluorobenzylamine. By employing pseudo-first-order conditions and leveraging the precision of HPLC analysis, researchers can reliably determine reaction order, rate constants, and activation energies. This information is invaluable for the optimization of synthetic processes and for informing the broader drug discovery and development pipeline. While the protocol is detailed for a model N-alkylation reaction, the principles and methodologies described herein are broadly applicable to a wide range of kinetic studies involving similar amine-containing molecules.

References

  • Li, C. (2013). Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 117(35), 8333–8342. [Link]

  • Li, C. (2013). Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy. ACS Publications. [Link]

  • Li, C. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. Journal of Physical Chemistry A. [Link]

  • Zhu, J., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. ACS Publications. [Link]

  • Gande, V. G., et al. (2016). Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines: A Formal C(sp3)–H Activation Proceeds Actually via a C(sp2)–H Activation Pathway. ACS Publications. [Link]

  • Jayaraj, A., et al. (2025). The kinetic profile of the N‐alkylation of hexylamine with benzyl alcohol in the presence of 1 mol % 8. ResearchGate. [Link]

  • Various Authors. (2014). What is the protocol for finding activation energy using an arrhenius plot? ResearchGate. [Link]

  • LibreTexts. (2023). 6.2.3.4: The Arrhenius Law - Arrhenius Plots. Chemistry LibreTexts. [Link]

  • Lumen Learning. Activation Energy and the Arrhenius Equation. Introductory Chemistry. [Link]

  • Save My Exams. (2025). Finding Activation Energy. AQA A Level Chemistry Revision Notes 2015. [Link]

  • University of North Carolina at Pembroke. Determining Activation Energy. [Link]

  • Mishra, N. K., et al. (2017). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. ACS Publications. [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]

  • Malig, T. C., et al. (2019). Development of an automated kinetic profiling system with online HPLC for reaction optimization. RSC Publishing. [Link]

  • Brown, F. J., et al. (1994). Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides. Journal of Medicinal Chemistry. [Link]

  • UMCS. DETERMINATION OF THE RATE CONSTANT AND REACTION ORDER. [Link]

  • Ruble, J. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]

  • LibreTexts. (2023). 5.2: Methods of Determining Reaction Order. Chemistry LibreTexts. [Link]

  • Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. [Link]

  • Gouverneur, V. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

  • Malig, T. C., et al. (2022). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. ResearchGate. [Link]

  • Malig, T. C., et al. (2022). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. RSC Publishing. [Link]

  • Lamb, C. L., et al. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. National Institutes of Health. [Link]

  • Kim, J., et al. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. [Link]

Sources

Application

Scale-up synthesis of "N-Methyl 2-benzyloxy-5-fluorobenzylamine"

An In-Depth Guide to the Scale-up Synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine Abstract This application note provides a comprehensive and scalable protocol for the synthesis of N-Methyl 2-benzyloxy-5-fluorobenz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scale-up Synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine, a key intermediate for pharmaceutical research and development. The methodology is centered around a robust, two-stage process beginning with the synthesis of the aldehyde precursor, 2-(benzyloxy)-5-fluorobenzaldehyde, via a Williamson ether synthesis. The core of the process is a direct reductive amination of this aldehyde with methylamine, utilizing sodium borohydride as a cost-effective and efficient reducing agent. This guide is designed for researchers, chemists, and process development professionals, offering detailed, step-by-step protocols, critical scale-up considerations, process safety information, and analytical characterization methods. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.

Synthetic Strategy & Workflow Overview

The synthesis of the target compound is achieved through a logical and efficient two-step sequence. This approach ensures high purity of the intermediate aldehyde before its use in the final reductive amination step, which is critical for achieving a high-purity final product and simplifying downstream processing on a larger scale.

  • Stage 1: Preparation of 2-(Benzyloxy)-5-fluorobenzaldehyde. This step involves the O-alkylation of commercially available 4-fluoro-2-hydroxybenzaldehyde with benzyl bromide. The Williamson ether synthesis is a reliable and well-understood reaction, making it ideal for producing the necessary aldehyde precursor in large quantities.[1][2][3]

  • Stage 2: Reductive Amination to Yield N-Methyl 2-benzyloxy-5-fluorobenzylamine. The aldehyde from Stage 1 is reacted with methylamine to form a Schiff base (imine) intermediate. This intermediate is reduced in situ with sodium borohydride (NaBH₄) to yield the final secondary amine. This one-pot reaction is highly efficient and avoids the isolation of the potentially unstable imine intermediate.[4]

G cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Reductive Amination A 4-Fluoro-2-hydroxybenzaldehyde C Williamson Ether Synthesis (K₂CO₃, Acetone) A->C B Benzyl Bromide B->C D 2-(Benzyloxy)-5-fluorobenzaldehyde C->D Intermediate F In-situ Imine Formation D->F Key Precursor E Methylamine Solution E->F G Reduction with NaBH₄ F->G H N-Methyl 2-benzyloxy-5-fluorobenzylamine G->H Final Product G A Charge Aldehyde & Methanol B Cool to 0-5°C A->B C Add Methylamine (T < 10°C) B->C D Stir 1h (Imine Formation) C->D E Portionwise Addition of NaBH₄ (T < 15°C) D->E F Warm to RT Stir 3-5h E->F G Reaction Monitoring (TLC/HPLC) F->G G->F Incomplete H Quench with HCl (T < 10°C) G->H Complete I Solvent Removal H->I J Aqueous Work-up (Wash & Basify) I->J K Extraction with DCM J->K L Dry & Concentrate K->L M Purification (Distillation or Salt Formation) L->M

Sources

Method

Topic: Purification Strategies for N-Methyl 2-benzyloxy-5-fluorobenzylamine

An Application Note from the Office of the Senior Application Scientist Abstract This document provides a comprehensive technical guide for the purification of N-Methyl 2-benzyloxy-5-fluorobenzylamine (CAS No. 1096291-17...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the purification of N-Methyl 2-benzyloxy-5-fluorobenzylamine (CAS No. 1096291-17-6)[1], a key intermediate in contemporary organic synthesis and drug discovery. The protocols detailed herein are designed for researchers, chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern each separation technique. We will explore a multi-step purification strategy, from initial crude work-up using liquid-liquid extraction to high-purity polishing via column chromatography and crystallization. The causality behind experimental choices, such as eluent modification and salt formation, is explained to provide a robust, adaptable framework for achieving high levels of purity.

Introduction and Physicochemical Profile

N-Methyl 2-benzyloxy-5-fluorobenzylamine is a substituted aromatic amine whose utility in synthetic programs is contingent on its purity. Impurities stemming from its synthesis, such as unreacted starting materials or over-alkylated byproducts, can interfere with subsequent reactions, compromise biological assays, or lead to the formation of undesired side products. Therefore, a robust and well-understood purification strategy is paramount.

The choice of purification technique is fundamentally dictated by the compound's physicochemical properties and the nature of the impurities.

Table 1: Physicochemical Properties of N-Methyl 2-benzyloxy-5-fluorobenzylamine

Property Value / Predicted Value Source(s)
CAS Number 1096291-17-6 [1]
Molecular Formula C₁₅H₁₆FNO -
Molecular Weight 245.3 g/mol -
Appearance Likely an oil or low-melting solid at STP Inferred
Boiling Point >300 °C (Predicted) Inferred from related structures[2]
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH, THF). Insoluble in water. General amine properties

| Basicity (pKa) | ~8.5-9.5 (Predicted for the conjugate acid) | Inferred from benzylamine structure |

Plausible Synthesis and Potential Impurities

A common and efficient route to this target molecule is the reductive amination of 2-benzyloxy-5-fluorobenzaldehyde with methylamine. This context is critical for anticipating likely impurities that must be removed.

Synthesis_and_Impurities Plausible Synthesis and Key Impurities cluster_reactants Starting Materials cluster_products Reaction Mixture Aldehyde 2-benzyloxy-5- fluorobenzaldehyde Impurity3 Benzyl Alcohol byproduct Aldehyde->Impurity3 Over-reduction Reductive_Amination Reaction Aldehyde->Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Amine Methylamine (CH3NH2) Amine->Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Target < N-Methyl 2-benzyloxy-5- fluorobenzylamine > Impurity1 Unreacted Aldehyde Impurity2 Imine Intermediate Reductive_Amination->Target Reductive_Amination->Impurity1 Reductive_Amination->Impurity2

Figure 1: Plausible synthesis pathway and associated impurities.

The primary impurities to consider are:

  • Unreacted 2-benzyloxy-5-fluorobenzaldehyde: A neutral impurity.

  • Imine intermediate: Prone to hydrolysis back to the aldehyde or reduction to the target.

  • 2-benzyloxy-5-fluorobenzyl alcohol: A neutral byproduct from the over-reduction of the starting aldehyde.

Foundational Purification: Acid-Base Liquid-Liquid Extraction

Expertise & Causality: The secondary amine functional group imparts basicity to the target molecule. This property is the cornerstone of the initial purification step. By treating the crude organic mixture with an aqueous acid, the basic amine is protonated, forming a water-soluble ammonium salt. Neutral impurities, such as the unreacted aldehyde or the alcohol byproduct, remain in the organic phase and can be separated. Subsequent basification of the aqueous layer regenerates the purified, water-insoluble free amine. This classic technique is highly effective for removing non-basic impurities.

Extraction_Workflow start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) add_acid Wash with 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 org_phase1 Organic Phase: Neutral Impurities (Aldehyde, Alcohol) separate1->org_phase1 Organic aq_phase1 Aqueous Phase: Protonated Amine Salt (Target) separate1->aq_phase1 Aqueous basify Adjust Aqueous Phase to pH > 10 (e.g., with 2M NaOH) aq_phase1->basify extract Extract with Fresh Organic Solvent basify->extract separate2 Separate Layers extract->separate2 aq_phase2 Aqueous Phase: (Discard) separate2->aq_phase2 Aqueous org_phase2 Organic Phase: Purified Free Amine separate2->org_phase2 Organic finish Dry (Na2SO4), Filter, and Concentrate org_phase2->finish

Figure 2: Workflow for acid-base extractive purification.
Protocol 2.1: Extractive Work-Up
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Repeat this wash 2-3 times, collecting the aqueous layers. The target compound is now in the aqueous phase as its hydrochloride salt.

  • Neutral Wash (Optional): The initial organic layer containing neutral impurities can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to recover any unreacted starting material if desired.

  • Basification: Combine the acidic aqueous extracts in a clean separatory funnel. Cool the funnel in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with frequent venting until the pH of the aqueous layer is >10 (confirm with pH paper). A cloudy precipitate or oil (the free amine) should form.

  • Re-extraction: Extract the basified aqueous layer with fresh organic solvent (EtOAc or DCM) 3 times. The purified free amine will transfer back into the organic phase.

  • Final Steps: Combine the organic extracts, wash with brine to remove residual salts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Chromatographic Purification

Expertise & Causality: For separating the target amine from closely related or trace impurities, column chromatography is the method of choice. Amines, being basic, can exhibit problematic interactions with the slightly acidic surface of standard silica gel, leading to peak tailing and poor separation. This is a common failure point in amine purification. To create a self-validating and robust protocol, the silica must be "passivated" by adding a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the eluent system. This deactivates the acidic silanol groups, ensuring sharp, symmetrical peaks and reproducible results.

Protocol 3.1: Flash Column Chromatography
  • Column Preparation: Select a suitably sized flash chromatography column and pack it with silica gel using a slurry method with the initial, non-polar eluent (e.g., 99:1 Hexanes:TEA).

  • Sample Loading: Adsorb the amine from the extractive work-up onto a small amount of silica gel ("dry loading"). Gently evaporate the solvent to get a free-flowing powder. This method generally provides superior resolution compared to loading the sample as a concentrated solution ("wet loading").

  • Elution: Place the dry-loaded silica onto the top of the packed column. Begin elution with a non-polar solvent system (e.g., Hexanes/TEA, 99.5:0.5). Gradually increase the polarity by introducing a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes, with the triethylamine concentration kept constant at 0.5-1% throughout.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). The benzyl and phenyl rings in the molecule are UV-active, making visualization under a 254 nm UV lamp straightforward.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the highly purified product. The co-eluted triethylamine is volatile and will be removed during this step.

Crystallization: The Path to Analytical Grade Purity

Expertise & Causality: Crystallization is the most effective technique for achieving the highest levels of purity, particularly for solid compounds. While the free amine may be an oil or a low-melting solid, its conversion to a crystalline salt is a classic and highly effective strategy.[3] The formation of an ionic salt, such as the hydrochloride, dramatically increases the melting point and organizes the molecules into a rigid crystal lattice, which inherently excludes impurities. This process is often superior to chromatography for removing trace, structurally similar impurities.

Protocol 4.1: Crystallization via Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base (from chromatography) in a minimal amount of a suitable solvent, such as diethyl ether (Et₂O) or ethyl acetate.

  • Salt Formation: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Et₂O or 4M HCl in 1,4-dioxane) dropwise. A white precipitate of the N-Methyl 2-benzyloxy-5-fluorobenzylamine hydrochloride salt should form immediately.

  • Digestion: Continue stirring the resulting slurry at room temperature or slightly below for 30-60 minutes to ensure complete precipitation and allow for the crystal lattice to form properly.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the crystalline salt under high vacuum to remove all traces of solvent.

  • Regeneration (Optional): If the free base is required for the next synthetic step, the pure salt can be partitioned between an organic solvent (e.g., DCM) and a basic aqueous solution (e.g., saturated NaHCO₃). The organic layer containing the pure free base is then separated, dried, and concentrated.

Table 2: Comparison of Purification Endpoints

Method Typical Purity Pros Cons
Acid-Base Extraction 85-95% High capacity, removes non-basic impurities effectively. Does not remove basic or structurally similar impurities.
Column Chromatography 95-99% Highly versatile, separates compounds by polarity. Can be lower capacity, requires solvent, risk of tailing if not optimized.

| Crystallization (as Salt) | >99.5% | Can provide analytical-grade purity, highly scalable. | Compound must form a stable, crystalline salt; requires an extra step. |

Purity Verification

A multi-technique approach is essential for the authoritative confirmation of purity.

  • Analytical HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry is ideal for determining purity and confirming the molecular weight of the target compound.[4]

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the chemical structure and identify any remaining impurities. The presence of the fluorine atom provides a unique spectroscopic handle for analysis.

  • Melting Point Analysis: If the compound or its salt is a crystalline solid, a sharp melting point is a strong indicator of high purity.

References

  • Bell, A. A., et al. (2000). Condensation Products from the Reactions of Glyoxal with 2-Substituted Benzylamines. Australian Journal of Chemistry. Available at: [Link]

  • Angene Chemical. N-Methyl 2-benzyloxy-5-fluorobenzylamine Product Page. Angene. Available at: [Link]

  • Lin, C.-H., & Chen, W.-H. (2017). Supporting Information for Degradation of Benzylamines During Chlorination and Chloramination. Environmental Science & Technology. Available at: [Link]

  • Qiu, F., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC, NIH. Available at: [Link]

  • Google Patents. (2008). CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst.
  • Google Patents. (1977). US4024274A - Benzylamine derivatives and process for preparing them.
  • Lee, H., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, ACS Publications. Available at: [Link]

  • Qiu, F., et al. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Available at: [Link]

  • Google Patents. (2022). CN112409237B - Preparation method of N-benzylphthalimide.
  • Cozzolino, R., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

  • ResearchGate. (2015). Preferential crystallisation and comparative crystal growth study between pure enantiomer and racemic mixture of a chiral molecule: 5-ethyl-5-methylhydantoin. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of N-Methyl 2-benzyloxy-5-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Medicinal Chemistry N-Methyl 2-benzyloxy-5-fluorobenzylamine is a key intermediate in synthetic organic chemistry, par...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

N-Methyl 2-benzyloxy-5-fluorobenzylamine is a key intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its structure incorporates several key features that make it a versatile scaffold for chemical modification: a nucleophilic secondary amine, an electron-rich aromatic ring activated by a benzyloxy group, and a deactivating but ortho-, para-directing fluorine atom. The benzyloxy group also serves as a readily cleavable protecting group, allowing for late-stage functionalization of the resulting phenol.

This comprehensive guide provides detailed application notes and validated protocols for a range of functionalization reactions of N-Methyl 2-benzyloxy-5-fluorobenzylamine. The methodologies described herein are designed to be robust and scalable, enabling researchers to efficiently generate diverse libraries of compounds for drug discovery and other applications. Each protocol is accompanied by mechanistic insights and a discussion of the rationale behind the chosen reaction conditions.

Synthesis of the Starting Material: N-Methyl 2-benzyloxy-5-fluorobenzylamine

The synthesis of the title compound is typically achieved through a two-step sequence starting from the commercially available 2-hydroxy-5-fluorobenzaldehyde. The first step involves the protection of the phenolic hydroxyl group as a benzyl ether, followed by reductive amination with methylamine.

Protocol 1: Synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde

This procedure follows a standard Williamson ether synthesis protocol.

Materials:

  • 2-hydroxy-5-fluorobenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-hydroxy-5-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(benzyloxy)-5-fluorobenzaldehyde as a solid.

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
2-hydroxy-5-fluorobenzaldehydeC₇H₅FO₂140.11-
2-(Benzyloxy)-5-fluorobenzaldehydeC₁₄H₁₁FO₂230.2485-95
Protocol 2: Reductive Amination to N-Methyl 2-benzyloxy-5-fluorobenzylamine

This protocol employs a one-pot reductive amination using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Materials:

  • 2-(Benzyloxy)-5-fluorobenzaldehyde

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(benzyloxy)-5-fluorobenzaldehyde (1.0 eq) in DCM or DCE.

  • Add methylamine solution (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield N-Methyl 2-benzyloxy-5-fluorobenzylamine, which can be purified by column chromatography if necessary.

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
2-(Benzyloxy)-5-fluorobenzaldehydeC₁₄H₁₁FO₂230.24-
N-Methyl 2-benzyloxy-5-fluorobenzylamineC₁₅H₁₆FNO245.3070-90

Experimental Workflow for Synthesis

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination A 2-hydroxy-5-fluorobenzaldehyde B Benzyl bromide, K₂CO₃, DMF A->B Reaction C 2-(Benzyloxy)-5-fluorobenzaldehyde B->C Workup & Purification D 2-(Benzyloxy)-5-fluorobenzaldehyde E Methylamine, STAB, DCM/DCE D->E Reaction F N-Methyl 2-benzyloxy-5-fluorobenzylamine E->F Workup & Purification

Caption: Synthetic route to N-Methyl 2-benzyloxy-5-fluorobenzylamine.

Functionalization of the N-Methylamino Group

The secondary amine functionality is a prime site for introducing molecular diversity. N-acylation and N-alkylation are two of the most common and powerful transformations.

Protocol 3: N-Acylation with Acyl Halides

This protocol describes a general procedure for the formation of amides using acyl chlorides or bromides.

Materials:

  • N-Methyl 2-benzyloxy-5-fluorobenzylamine

  • Acyl chloride or bromide (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Methyl 2-benzyloxy-5-fluorobenzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The resulting N-acyl derivative can be purified by recrystallization or column chromatography.

Acylating AgentProduct NameExpected Yield (%)
Acetyl chlorideN-Acetyl-N-methyl-2-benzyloxy-5-fluorobenzylamine>90
Benzoyl chlorideN-Benzoyl-N-methyl-2-benzyloxy-5-fluorobenzylamine>90

Mechanism of N-Acylation

G amine N-Methyl 2-benzyloxy-5-fluorobenzylamine acyl_chloride Acyl Chloride (R-COCl) amine->acyl_chloride Nucleophilic Attack intermediate Tetrahedral Intermediate acyl_chloride->intermediate base Base (e.g., Et₃N) base->intermediate Proton Abstraction product N-Acyl Product intermediate->product Chloride Elimination salt Et₃N·HCl intermediate->salt

Caption: Mechanism of N-acylation with an acyl chloride.

Protocol 4: N-Alkylation with Alkyl Halides

This protocol details the synthesis of tertiary amines via N-alkylation. To avoid the potential for quaternization, the use of a bulky base and careful control of stoichiometry is recommended.

Materials:

  • N-Methyl 2-benzyloxy-5-fluorobenzylamine

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN) or DMF, anhydrous

Procedure:

  • To a solution of N-Methyl 2-benzyloxy-5-fluorobenzylamine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) and heat the mixture to 50-80 °C.

  • Monitor the reaction by TLC. The reaction time will vary depending on the reactivity of the alkyl halide.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the tertiary amine product by column chromatography.

Alkylating AgentProduct NameExpected Yield (%)
IodomethaneN,N-Dimethyl-2-benzyloxy-5-fluorobenzylamine70-85
Benzyl bromideN-Benzyl-N-methyl-2-benzyloxy-5-fluorobenzylamine65-80

Functionalization of the Aromatic Ring

The benzyloxy and fluoro substituents direct electrophilic aromatic substitution to specific positions on the benzene ring. The strongly activating ortho-, para-directing benzyloxy group at C2 and the deactivating ortho-, para-directing fluoro group at C5 will influence the regioselectivity of these reactions. The primary positions for substitution are expected to be C4 and C6, ortho and para to the activating benzyloxy group, respectively.

Protocol 5: Nitration

This protocol describes the introduction of a nitro group, a versatile handle for further transformations such as reduction to an amine.

Materials:

  • N-Methyl 2-benzyloxy-5-fluorobenzylamine

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Dichloromethane (DCM)

  • Ice

Procedure:

  • Dissolve N-Methyl 2-benzyloxy-5-fluorobenzylamine (1.0 eq) in DCM and cool to 0 °C in an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and stir.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the nitro-substituted product by column chromatography to separate the regioisomers.

ReagentsExpected Major Products
HNO₃, H₂SO₄N-Methyl-2-benzyloxy-5-fluoro-4-nitrobenzylamine and N-Methyl-2-benzyloxy-5-fluoro-6-nitrobenzylamine

Deprotection of the Benzyl Ether

The removal of the benzyl protecting group to unmask the phenolic hydroxyl is a crucial step in many synthetic strategies. Catalytic hydrogenation is the most common and efficient method.

Protocol 6: Catalytic Hydrogenolysis

This protocol details the debenzylation using palladium on carbon as a catalyst.

Materials:

  • N-functionalized N-Methyl 2-benzyloxy-5-fluorobenzylamine derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the benzyloxy-protected compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected phenolic product.

Debenzylation Workflow

G start N-functionalized 2-benzyloxy-5-fluorobenzylamine reagents H₂, Pd/C, MeOH/EtOH start->reagents Reaction product N-functionalized 5-fluoro-2-hydroxybenzylamine reagents->product byproduct Toluene reagents->byproduct

Caption: Catalytic hydrogenolysis for benzyl ether deprotection.

Advanced Functionalization Reactions

Protocol 7: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines. In this case, the N-methylbenzylamine derivative can react with an aldehyde to form a new heterocyclic ring system.

Materials:

  • N-Methyl 2-benzyloxy-5-fluorobenzylamine

  • Aldehyde (e.g., formaldehyde, acetaldehyde)

  • Trifluoroacetic acid (TFA) or Formic acid

  • Dichloromethane (DCM) or Toluene

Procedure:

  • Dissolve N-Methyl 2-benzyloxy-5-fluorobenzylamine (1.0 eq) and the aldehyde (1.2 eq) in DCM or toluene.

  • Add trifluoroacetic acid (2.0 eq) or formic acid.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-48 hours.

  • Monitor the reaction by TLC for the formation of the cyclized product.

  • Upon completion, neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the resulting tetrahydroisoquinoline by column chromatography.

Conclusion

The protocols and application notes provided in this guide offer a robust starting point for the chemical exploration of N-Methyl 2-benzyloxy-5-fluorobenzylamine. The versatility of this scaffold, combined with the reliable and scalable nature of the described reactions, makes it an invaluable tool for medicinal chemists and researchers in the life sciences. By leveraging these methodologies, the synthesis of diverse and complex molecular architectures for the discovery of new bioactive compounds is readily achievable.

References

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine

Welcome to the dedicated technical support guide for the synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine. This resource is designed for researchers, scientists, and professionals in drug development who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine. This resource is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this compound. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity.

Introduction to the Synthesis Pathway

The synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine can be efficiently achieved through a two-step process. The first step involves the protection of the hydroxyl group of 2-hydroxy-5-fluorobenzaldehyde via benzylation. The resulting 2-benzyloxy-5-fluorobenzaldehyde is then subjected to reductive amination with methylamine to yield the final product. This guide will provide in-depth troubleshooting for each of these critical steps.

Synthesis_Pathway 2-hydroxy-5-fluorobenzaldehyde 2-hydroxy-5-fluorobenzaldehyde Step_1 Step 1: Williamson Ether Synthesis 2-hydroxy-5-fluorobenzaldehyde->Step_1 Benzylation 2-benzyloxy-5-fluorobenzaldehyde 2-benzyloxy-5-fluorobenzaldehyde Step_1->2-benzyloxy-5-fluorobenzaldehyde Step_2 Step 2: Reductive Amination 2-benzyloxy-5-fluorobenzaldehyde->Step_2 Reductive Amination N-Methyl 2-benzyloxy-5-fluorobenzylamine N-Methyl 2-benzyloxy-5-fluorobenzylamine Step_2->N-Methyl 2-benzyloxy-5-fluorobenzylamine

Caption: Overall synthesis pathway for N-Methyl 2-benzyloxy-5-fluorobenzylamine.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Benzylation of 2-hydroxy-5-fluorobenzaldehyde

Q1: My benzylation reaction shows a low yield of 2-benzyloxy-5-fluorobenzaldehyde. What are the likely causes and how can I improve it?

A1: Low yields in the benzylation step, a Williamson ether synthesis, can often be attributed to several factors. Let's break them down:

  • Incomplete Deprotonation: The phenoxide formation is crucial. If the base is not strong enough or used in insufficient quantity, the starting material will not be fully deprotonated, leading to an incomplete reaction.

    • Solution: Ensure you are using at least one equivalent of a suitable base. While potassium carbonate (K₂CO₃) is common, a stronger base like sodium hydride (NaH) can be more effective, especially if your solvent is not completely anhydrous.[1]

  • Reaction Temperature and Time: The reaction may be too slow at lower temperatures.

    • Solution: Gently heating the reaction mixture, for instance, to 50-60 °C, can significantly increase the reaction rate.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Choice of Solvent: The solvent plays a critical role in solvating the ions and influencing the reaction rate.

    • Solution: Polar aprotic solvents like DMF or acetone are generally effective for this type of reaction.[1][2][3]

  • Purity of Reagents: Impurities in the starting material, benzyl bromide, or solvent can lead to side reactions and lower yields.

    • Solution: Use freshly distilled or high-purity reagents and anhydrous solvents.

Q2: I am observing the formation of multiple byproducts in my benzylation reaction. What are they and how can I minimize them?

A2: Byproduct formation is a common issue. Here are the likely culprits and how to mitigate them:

  • Over-alkylation: While less common with phenols, it's a possibility to consider.

  • Side reactions of Benzyl Bromide: Benzyl bromide can react with trace amounts of water to form benzyl alcohol.

    • Solution: Ensure your reaction is carried out under anhydrous conditions.

  • Decomposition: At excessively high temperatures, the starting material or product may decompose.

    • Solution: Maintain a moderate reaction temperature and monitor the reaction closely.

Here is a decision tree to guide your troubleshooting for the benzylation step:

Benzylation_Troubleshooting start Low Yield in Benzylation? incomplete_reaction Incomplete Reaction by TLC? start->incomplete_reaction byproducts Significant Byproducts? incomplete_reaction->byproducts No sub_optimal_conditions Sub-optimal Conditions incomplete_reaction->sub_optimal_conditions Yes side_reactions Side Reactions byproducts->side_reactions Yes optimize_base Increase base strength/equivalents (e.g., NaH) sub_optimal_conditions->optimize_base optimize_temp_time Increase temperature and/or reaction time sub_optimal_conditions->optimize_temp_time optimize_solvent Ensure polar aprotic solvent (DMF, Acetone) sub_optimal_conditions->optimize_solvent success Improved Yield optimize_base->success optimize_temp_time->success optimize_solvent->success check_reagents Use high purity, anhydrous reagents side_reactions->check_reagents control_temp Avoid excessive heat side_reactions->control_temp check_reagents->success control_temp->success

Caption: Troubleshooting decision tree for the benzylation step.

Step 2: Reductive Amination of 2-benzyloxy-5-fluorobenzaldehyde

Q3: My reductive amination is not going to completion, and I have a significant amount of the starting aldehyde remaining. What should I do?

A3: An incomplete reductive amination can be frustrating. The key is to ensure the formation of the imine intermediate and its subsequent reduction.

  • Imine Formation: The initial condensation of the aldehyde and methylamine to form the imine is an equilibrium process. The presence of water can shift the equilibrium back to the starting materials.

    • Solution: While some reductive amination conditions are aqueous, removing water can drive imine formation. This can be achieved by using a Dean-Stark trap or adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves.[4]

  • pH of the Reaction: The pH is critical for imine formation. The amine needs to be in its free base form to be nucleophilic.

    • Solution: If you are using a salt of methylamine (e.g., methylamine hydrochloride), you must add a base to liberate the free amine. The reaction is typically optimal under weakly acidic to neutral conditions.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde.

    • Solution: Sodium borohydride (NaBH₄) is a common choice, but it can also reduce the aldehyde. Sodium triacetoxyborohydride (STAB) is often preferred as it is a milder and more selective reducing agent for imines.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

Q4: I am seeing the formation of a significant amount of 2-benzyloxy-5-fluorobenzyl alcohol as a byproduct. How can I prevent this?

A4: The formation of the corresponding alcohol is a classic side reaction in reductive amination, resulting from the reduction of the starting aldehyde.

  • Reactivity of the Reducing Agent: As mentioned, some reducing agents like NaBH₄ can readily reduce aldehydes.

    • Solution: Switch to a more chemoselective reducing agent like STAB.

  • Reaction Conditions: Adding the reducing agent before the imine has had a chance to form can lead to the reduction of the aldehyde.

    • Solution: Pre-stir the aldehyde and methylamine for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent.

Comparative Yields with Different Reducing Agents

Reducing AgentTypical Yield of Desired AmineTypical Yield of Alcohol ByproductReference
Sodium Borohydride (NaBH₄)Moderate to GoodCan be significantGeneral Knowledge
Sodium Triacetoxyborohydride (STAB)Good to ExcellentMinimal[5]
Catalytic Hydrogenation (e.g., Pd/C)Good to ExcellentMinimal to None[6][7]

Frequently Asked Questions (FAQs)

Q5: What is the best catalyst for the reductive amination if I choose to use catalytic hydrogenation?

A5: For catalytic hydrogenation, catalysts like Palladium on carbon (Pd/C) or Raney Nickel are commonly used.[6][7] Pd/C is often preferred for its efficiency and selectivity. However, be aware that under certain conditions, Pd/C can also catalyze the debenzylation of the product.[7] Therefore, careful control of hydrogen pressure and temperature is necessary. A nano nickel catalyst has also been shown to be effective for the synthesis of a similar compound, p-fluorobenzylamine.[8]

Q6: How can I effectively purify the final product, N-Methyl 2-benzyloxy-5-fluorobenzylamine?

A6: The purification strategy will depend on the nature of the impurities.

  • Acid-Base Extraction: Since the product is a secondary amine, it can be protonated and extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified, and the product re-extracted into an organic solvent.

  • Column Chromatography: If extraction is insufficient to remove all impurities, silica gel column chromatography is a standard method. A solvent system of ethyl acetate and hexane is a good starting point for elution.[3]

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method for larger quantities.

Q7: Are there any specific safety precautions I should take during this synthesis?

A7: Yes, several safety precautions are essential:

  • Benzyl Bromide: It is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Catalytic Hydrogenation: This involves flammable hydrogen gas and should be carried out in appropriate pressure equipment with proper safety measures in place.

  • Methylamine: It is a flammable and corrosive gas or liquid with a strong odor. Handle in a fume hood.

Experimental Protocols

Protocol 1: Synthesis of 2-benzyloxy-5-fluorobenzaldehyde
  • To a solution of 2-hydroxy-5-fluorobenzaldehyde (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).[2]

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[2]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine via Reductive Amination
  • Dissolve 2-benzyloxy-5-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Add a solution of methylamine (1.5-2 equivalents, e.g., 40% in water or as a solution in THF/ethanol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as described in Q6.

References

  • Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and hedgehog p
  • CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst - Google Patents. (n.d.).
  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide - Organic Syntheses. (2023). Organic Syntheses.
  • Optimization of N-benzyl-benzoxazol-2-ones as receptor antagonists of macrophage migration inhibitory factor (MIF) - PMC - NIH. (n.d.).
  • N-Methyl 2-benzyloxy-5-fluorobenzylamine | 1096291-17-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. (2018).
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (n.d.). MDPI.
  • Advances and challenges in the synthesis of N-fluoroalkyl compounds - ResearchGate. (2025).
  • Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933 - PubChem. (n.d.). PubChem.
  • (PDF) Synthesis of Methyl 2-O-Benzoyl-3,5-di-O-benzyl-α-L-talofuranoside - ResearchGate. (2024).
  • (PDF) Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts - ResearchGate. (2025).
  • reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse. (n.d.). The Hive.
  • Reductive Methylation of Benzylamine with Formaldehyde on Raney Ni and Pd/C Catalysts | Request PDF - ResearchGate. (2025).
  • Synthesis of Ketomethylene Amino Pseudopeptide Analogues via Reductive Amination of Glyoxals Derived From Alpha-Amino Acids - PubMed. (2000). PubMed.
  • Expedient Synthesis of N-Methyl- and N-Alkylamines by Reductive Amination using Reusable Cobalt Oxide Nanoparticles - ResearchGate. (2025).

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Optimization

Technical Support Center: Synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine

Last Updated: January 21, 2026 Introduction This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of N-Methyl 2-benzyloxy-5-fluoroben...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 21, 2026

Introduction

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine. The synthesis, while seemingly straightforward, can present several challenges, leading to the formation of various side products that can complicate purification and reduce yields. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to prevent their recurrence.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine, which is typically achieved through a two-step process: reductive amination of 2-benzyloxy-5-fluorobenzaldehyde with methylamine to form the intermediate secondary amine, followed by N-alkylation or, more directly, a one-pot reductive amination.

Issue 1: Low Yield of the Desired Product and Presence of Unreacted Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of remaining 2-benzyloxy-5-fluorobenzaldehyde.

  • The isolated yield of N-Methyl 2-benzyloxy-5-fluorobenzylamine is lower than expected.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine or enamine intermediate. The electron-donating nature of the benzyloxy group can slightly deactivate the aldehyde, and the fluorine atom's electron-withdrawing effect may not be sufficient to fully counteract this.[1]

    • Solution: To drive the equilibrium towards imine formation, consider the following:

      • Azeotropic Removal of Water: Use a Dean-Stark apparatus if the solvent is suitable (e.g., toluene) to remove the water formed during imine formation.

      • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen, thereby activating the aldehyde towards nucleophilic attack by methylamine.[2]

      • pH Control: Ensure the reaction pH is optimal. A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the aldehyde. A pH range of 5-6 is often effective.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Solution:

      • Sodium Borohydride (NaBH₄): This is a common and effective reducing agent. However, it can be sensitive to acidic conditions. It is best to add it after imine formation is complete.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent that is often preferred for reductive aminations as it can be added in a one-pot fashion with the aldehyde and amine.[3] It is less sensitive to mildly acidic conditions.

      • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on carbon (Pd/C) is another effective method.[4] However, this method carries the risk of debenzylation (see Issue 3).

Experimental Protocol: Optimized One-Pot Reductive Amination
  • To a solution of 2-benzyloxy-5-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add methylamine (1.1-1.5 eq, as a solution in THF or as a salt with a base like triethylamine to liberate the free amine).

  • Add acetic acid (0.1 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or LC-MS.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (typically 4-16 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Formation of Over-Alkylated and Dimeric Impurities

Symptoms:

  • Mass spectrometry reveals the presence of a tertiary amine (N,N-dimethyl 2-benzyloxy-5-fluorobenzylamine) or a dibenzylamine-type impurity.

Possible Causes & Solutions:

  • Over-Alkylation: The newly formed secondary amine product can be more nucleophilic than the starting methylamine, leading to a subsequent reaction with another molecule of the aldehyde and reduction to form a tertiary amine.[5]

    • Solution:

      • Stoichiometric Control: Use a slight excess of methylamine to favor the formation of the secondary amine.

      • Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine. This keeps the concentration of the intermediate imine low, reducing the chance of the secondary amine product reacting with it.

  • Dimerization/Condensation Products: Aldehydes can undergo self-condensation, and benzylamines can form imine dimers, especially if purification is delayed or if the product is exposed to air and light.[6]

    • Solution:

      • Prompt Purification: Purify the product soon after the reaction is complete.

      • Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Data Summary: Impurity Profile vs. Reaction Conditions
ParameterCondition A (High Impurities)Condition B (Optimized)
Methylamine (eq)1.01.5
Reducing AgentNaBH₄ (added at start)NaBH(OAc)₃ (added after 1h)
Temperature50 °CRoom Temperature
Observed Impurities
Tertiary Amine~15%<2%
Dimeric Species~5%<1%
Issue 3: Debenzylation Side Product

Symptoms:

  • Presence of 2-hydroxy-5-fluoro-N-methylbenzylamine or subsequent products in the reaction mixture. This is particularly common when using catalytic hydrogenation.

Possible Causes & Solutions:

  • Hydrogenolysis of the Benzyl Ether: The O-benzyl protecting group is susceptible to cleavage by catalytic hydrogenation (e.g., H₂/Pd-C).[7][8][9] This reaction is often competitive with the desired reductive amination.

    • Solution:

      • Avoid Catalytic Hydrogenation: If debenzylation is a significant issue, opt for chemical reducing agents like NaBH(OAc)₃ or NaBH₄.

      • Catalyst and Solvent Choice: If hydrogenation is necessary, the choice of catalyst and solvent can influence selectivity. Using trifluoroethanol as a solvent has been shown to suppress N-alkylation side reactions that can occur with other alcoholic solvents during debenzylation.[7] Modifying the catalyst support or using specific catalysts can also improve selectivity.[10]

      • Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate or cyclohexene with a catalyst and may offer better selectivity in some cases.[11]

Workflow for Minimizing Debenzylation

G start Synthesis Goal: N-Methyl 2-benzyloxy-5-fluorobenzylamine reductive_amination Reductive Amination Step start->reductive_amination choice Choice of Reducing Agent reductive_amination->choice chemical_reduction Chemical Reduction (e.g., NaBH(OAc)₃) choice->chemical_reduction  Recommended catalytic_hydrogenation Catalytic Hydrogenation (e.g., H₂/Pd-C) choice->catalytic_hydrogenation  Use with Caution product Desired Product chemical_reduction->product catalytic_hydrogenation->product side_product Debenzylation Side Product catalytic_hydrogenation->side_product optimization Optimization of Hydrogenation: - Catalyst Screening - Solvent Choice (e.g., TFE) - Transfer Hydrogenation side_product->optimization If Observed optimization->catalytic_hydrogenation

Caption: Troubleshooting workflow for debenzylation.

Frequently Asked Questions (FAQs)

Q1: Can I use aqueous methylamine for this reaction?

A1: Yes, aqueous methylamine can be used. However, the presence of a large amount of water may require adjustments to the reaction conditions. You may need to use a co-solvent that is miscible with both water and your organic solvent to ensure homogeneity. The use of sodium triacetoxyborohydride is still recommended in this case as it is relatively stable in the presence of water.

Q2: My purified N-Methyl 2-benzyloxy-5-fluorobenzylamine is turning yellow upon storage. What is causing this?

A2: Benzylamines can be susceptible to air oxidation over time, which can lead to the formation of colored impurities, often from the formation of imines or other condensation products.[6] To prevent this, store the purified compound under an inert atmosphere (nitrogen or argon), in a sealed container, protected from light, and preferably at a low temperature.

Q3: How can I effectively purify the final product from the unreacted aldehyde and other byproducts?

A3:

  • Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer, while the unreacted aldehyde remains in the organic layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract the purified amine back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically separate the product from less polar impurities like the starting aldehyde and more polar impurities. Adding a small amount of triethylamine (0.5-1%) to the eluent can help prevent the amine from tailing on the silica gel.

Q4: Is the fluorine atom on the aromatic ring susceptible to any side reactions?

A4: Under the typical conditions for reductive amination, the C-F bond is quite stable and unlikely to undergo any side reactions. However, under harsh conditions, particularly with certain catalysts in catalytic hydrogenation, dehalogenation can occur, though it is less common than debenzylation.[8][10]

Purification Workflow Diagram

G crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Optional but Recommended chromatography Silica Gel Column Chromatography crude->chromatography Direct Purification extraction->chromatography pure_product Pure N-Methyl 2-benzyloxy-5-fluorobenzylamine chromatography->pure_product

Caption: Recommended purification workflow.

References

  • BenchChem. (2025). Preventing over-alkylation in benzylamine synthesis. BenchChem Technical Support.
  • ResearchGate. (2025). Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. Request PDF.
  • ResearchGate. (2025). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Request PDF.
  • Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series.
  • Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.
  • University of Calgary. (n.d.). Alcohol Protecting Groups.
  • Engelhard Corporation. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
  • BenchChem. (n.d.). Comparison of 2-(Benzyloxy)-4-fluorobenzaldehyde with other fluorobenzaldehyde isomers in synthesis.
  • Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry.
  • ResearchGate. (2025). A Practical Synthesis of Enantiomerically Pure N -Benzyl-α-methyl Benzylamine. Request PDF.
  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?.

Sources

Troubleshooting

Technical Support Center: N-Methyl 2-benzyloxy-5-fluorobenzylamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for N-Methyl 2-benzyloxy-5-fluorobenzylamine (CAS No. 1096291-17-6).[1] This document is designed for researchers, chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N-Methyl 2-benzyloxy-5-fluorobenzylamine (CAS No. 1096291-17-6).[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common and often complex challenges associated with the purification of this versatile synthetic intermediate. Its unique structure, featuring a basic secondary amine, a potentially labile benzyloxy protecting group, and a fluorinated aromatic ring, presents specific hurdles that require carefully considered purification strategies.

This guide provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to help you achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, common contaminants, and analytical characterization of N-Methyl 2-benzyloxy-5-fluorobenzylamine.

Q1: What are the key physicochemical properties of N-Methyl 2-benzyloxy-5-fluorobenzylamine that influence its purification?

Understanding the fundamental properties of the molecule is critical for designing an effective purification strategy. The key characteristics are summarized below.

PropertyValue / DescriptionPurification Implication
CAS Number 1096291-17-6[1]Ensures correct compound identification.
Molecular Formula C₁₅H₁₆FNOUsed for calculating molecular weight and for mass spectrometry.
Molecular Weight ~245.3 g/mol Suggests a high boiling point, making vacuum distillation a viable but potentially high-temperature method.
Physical Form Typically an oil or low-melting solid at room temperature.[2]May complicate handling and make crystallization challenging.
Basicity The secondary benzylamine is a weak base (pKa of parent benzylamine is ~9.33).[3]This is the most important property for purification, enabling separation from neutral or acidic impurities via acid-base extraction.
Solubility Free Base: Soluble in common organic solvents (DCM, EtOAc, Ether, THF); Insoluble in water. Salt Form (e.g., HCl): Soluble in water and alcohols; less soluble in non-polar organic solvents.Dictates the choice of solvents for extraction, chromatography, and crystallization.
Stability The benzyloxy group can be cleaved by catalytic hydrogenation or strong acids. The amine can be susceptible to air oxidation over time.[3]Purification methods must avoid harsh acidic conditions or reductive catalysts (unless deprotection is intended). Storage should be under an inert atmosphere.
Q2: What are the most common impurities I might encounter during the synthesis and work-up?

Impurities typically arise from the synthetic route, which often involves the reductive amination of 2-(benzyloxy)-5-fluorobenzaldehyde with methylamine or nucleophilic substitution on a 2-(benzyloxy)-5-fluorobenzyl halide.

Common Impurities Include:

  • Unreacted Starting Materials: 2-(benzyloxy)-5-fluorobenzaldehyde or 2-(benzyloxy)-5-fluorobenzyl halide.

  • Reductive Amination By-products: The corresponding imine intermediate (from incomplete reduction) or the alcohol, 2-(benzyloxy)-5-fluorobenzyl alcohol (from over-reduction of the aldehyde).

  • Oxidation Products: Over time, benzylamines can undergo oxidation, leading to colored impurities.[3]

  • Debenzylation Product: 2-hydroxy-5-fluoro-N-methylbenzylamine. This can form if the benzyloxy group is cleaved during synthesis or purification (e.g., exposure to strong acid or hydrogenation catalysts).

  • Catalyst Residues: Residual metals (e.g., Palladium, Platinum) if catalytic hydrogenation was employed for synthesis.[4]

Q3: How should I properly store this compound to prevent degradation?

Due to the amine functionality, N-Methyl 2-benzyloxy-5-fluorobenzylamine is susceptible to air oxidation, which can lead to discoloration and the formation of impurities.

Recommended Storage Conditions:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Keep refrigerated (2-8 °C).

  • Light: Protect from light by using an amber vial or storing it in a dark location.

  • Container: Use a tightly sealed container to prevent moisture and air ingress.

Q4: Which analytical techniques are best for assessing its purity and confirming its identity?

A multi-technique approach is essential for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress and for developing an effective solvent system for column chromatography.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): The definitive method for structural elucidation and confirmation.[6] It can identify the presence of key functional groups and help quantify impurities if a standard is used.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.[7]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating closely related impurities and providing a precise purity value (e.g., area %).[8]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C-O ether, aromatic C-H, C-F).[9]

Section 2: Troubleshooting Guide: Common Purification Problems & Solutions

This section is formatted to address specific experimental challenges with explanations of the underlying chemistry and actionable solutions.

Problem 1: My crude product is a dark, oily, and viscous residue after the work-up.
  • Possible Causes:

    • Oxidation: The amine may have been oxidized by air during the reaction, work-up, or solvent removal, leading to colored, high-molecular-weight impurities.[3]

    • Residual High-Boiling Solvents: Solvents like DMF or DMSO may have been used in the reaction and are difficult to remove completely.

    • Polymeric By-products: Side reactions may have led to the formation of polymeric material.

  • Solutions:

    • Acid-Base Extraction: This is the most effective first-pass purification step. Dissolve the crude oil in a suitable organic solvent (like ethyl acetate or dichloromethane). Wash with a dilute acid (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, while neutral impurities (like unreacted aldehyde or residual solvents) remain in the organic layer. Separate the layers, wash the aqueous layer with fresh organic solvent, then basify the aqueous layer (e.g., with 2M NaOH) to a pH >10. Extract your purified product back into an organic solvent. See Protocol 1 for a detailed procedure.

    • Activated Charcoal Treatment: If the color persists after acid-base extraction, it may be due to highly conjugated impurities. During recrystallization (if the material can be solidified) or before the final concentration step, you can treat the solution with a small amount of activated charcoal to adsorb these colored species.[5] Filter through celite to remove the charcoal.

Problem 2: My compound streaks badly during silica gel column chromatography, leading to poor separation and low recovery.
  • Possible Causes:

    • Acidic Silica: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups. The basic amine strongly and sometimes irreversibly adsorbs to these sites, causing significant tailing (streaking) on TLC and the column.[5]

    • Overloading: Too much material was loaded onto the column relative to its size.

  • Solutions:

    • Use a Basic Modifier: The most common and effective solution is to add a small amount of a base to your eluent system.

      • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate). The triethylamine will compete for the acidic sites on the silica, allowing your compound to elute symmetrically.

      • Ammonia: Using a solvent system containing a small amount of ammonium hydroxide can also be effective.

    • Use Deactivated or Basic Stationary Phase:

      • Neutral Alumina: For very basic compounds, switching to neutral or basic alumina can be a good alternative to silica gel.

      • Pre-treating Silica: You can create a "deactivated" silica gel by flushing the packed column with your mobile phase containing the basic modifier for several column volumes before loading your sample.[5]

    • Optimize Loading: Ensure you are not overloading the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.

Problem 3: I'm seeing a new, more polar spot on my TLC that I suspect is a debenzylation by-product. How can I confirm and remove it?
  • Possible Causes:

    • Acidic Conditions: The benzyloxy group is susceptible to cleavage under strongly acidic conditions, which can occur during an acidic work-up or on silica gel.

    • Catalytic Hydrogenation: If the synthesis involved a hydrogenation step (e.g., to reduce an imine), the benzyl ether may have been partially cleaved.

  • Solutions:

    • Confirmation: The debenzylated product (a phenol) will be significantly more polar than your target compound. It can be confirmed by LC-MS, where it will show a mass difference of -90 Da (loss of the benzyl group).

    • Separation:

      • Column Chromatography: The phenolic impurity is much more polar and should separate well from your product on a silica gel column. Use the optimized conditions from Problem 2 .

      • Basic Wash: Before chromatography, you can perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent and wash with a dilute, weak base like aqueous sodium bicarbonate (NaHCO₃). The weakly acidic phenol may be partially extracted into the basic aqueous layer, while your more basic amine remains in the organic phase. A stronger base wash (like NaOH) would also extract the phenol but risks deprotonating other species.

Problem 4: I can't get my purified oil to crystallize for final purification and easier handling.
  • Possible Causes:

    • Residual Impurities: Even small amounts of impurities can inhibit the formation of a crystal lattice.[10]

    • Intrinsic Properties: The compound may simply be an oil or have a very low melting point.

    • Inappropriate Solvent: The solvent being used is not suitable for inducing crystallization.

  • Solutions:

    • Form a Salt: This is the most robust method for crystallizing basic amines. Convert the purified oil to its hydrochloride (HCl) or hydrobromide (HBr) salt. These salts are often highly crystalline solids that can be easily purified by recrystallization. The salt can then be used directly or converted back to the free base if required. See Protocol 3 .

    • High-Vacuum Drying: Ensure all residual solvents are removed by drying the oil under a high vacuum, possibly with gentle warming.[2]

    • Recrystallization Techniques:

      • Solvent Screening: Try dissolving the oil in a minimal amount of a good solvent (e.g., DCM, ether) and then slowly add a poor solvent (e.g., hexane, pentane) until turbidity appears. Then, warm slightly to redissolve and cool slowly.

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if available.[11]

Section 3: Visual Workflow for Purification Strategy

The following diagram provides a decision-making framework to select the most appropriate purification strategy based on the initial assessment of your crude product.

Purification_Strategy start Assess Crude Product (TLC, ¹H NMR) q1 Major Impurities Present? start->q1 q2 Are Impurities Non-Polar/Neutral? q1->q2 Yes q3 Is Product an Oil or Solid? q1->q3 No (Relatively Clean) proc1 Perform Acid-Base Extraction (Protocol 1) q2->proc1 Yes proc2 Proceed to Flash Chromatography (Protocol 2) q2->proc2 No (Polar/Basic) proc3 Attempt Direct Recrystallization of Free Base q3->proc3 Solid proc4 Form and Recrystallize HCl Salt (Protocol 3) q3->proc4 Oil proc1->q3 proc2->q3 end_node Final Purity Analysis (HPLC, NMR) proc3->end_node proc4->end_node

Caption: Decision tree for selecting a purification strategy.

Section 4: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most common and effective purification techniques.

Protocol 1: Purification via Acid-Base Extraction

This method is ideal as a first-pass purification to remove neutral or acidic impurities from the basic product.

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (200 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 100 mL). Combine the acidic aqueous layers. The target compound is now in the aqueous layer as the hydrochloride salt.

  • Wash: Wash the combined aqueous layers with the same organic solvent (50 mL) to remove any remaining neutral impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with stirring until the pH is >10 (confirm with pH paper). A precipitate or oil (the free base) may form.

  • Re-extraction: Extract the free base from the aqueous layer with fresh organic solvent (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Optimized Flash Column Chromatography

This protocol is for separating the target compound from impurities with similar basicity but different polarity.

  • TLC Optimization: First, find an optimal solvent system using TLC. Screen various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or DCM). To this system, add 0.5-1% triethylamine (Et₃N). Aim for an Rf value of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (without Et₃N initially) as a slurry. Equilibrate the column by flushing with 2-3 column volumes of the eluent containing 1% Et₃N.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, adsorb the product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column bed.

  • Elution: Elute the column with the optimized mobile phase containing 1% Et₃N. Collect fractions and monitor by TLC.

  • Analysis and Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Purification via Recrystallization of the Hydrochloride Salt

This method is highly effective for obtaining a high-purity, crystalline, and easy-to-handle solid form of the compound.

  • Salt Formation: Dissolve the purified oil from Protocol 1 or 2 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate (e.g., 50 mL for 5 g of product).

  • Precipitation: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. A white precipitate (the hydrochloride salt) will form. Continue adding until no more precipitate is observed.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any excess acid and non-basic impurities.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent, such as isopropanol, ethanol, or an ethanol/ether mixture.[10] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • (Optional) Free-Basing: If the free base is required, dissolve the purified salt in water, basify with NaOH as in Protocol 1, and extract with an organic solvent.

References

  • Armarego, W.L.F., & Chai, C.L.L. (2012). Purification of Laboratory Chemicals, 6th ed.
  • ResearchGate. (2015). Use of benzyloxycarbonyl (Z)-based fluorophilic tagging reagents in the purification of synthetic peptides. Link

  • BenchChem. (n.d.). Troubleshooting guide for 3-Amino-2-chlorobenzylamine reactions. Link

  • BenchChem. (n.d.). Purification strategies for removing starting materials from 1-Benzyl-3-phenylpiperidin-4-amine. Link

  • BenchChem. (n.d.). Application Notes and Protocols: Oxidation of the Benzyloxy Group. Link

  • BenchChem. (n.d.). Challenges in the synthesis and purification of Benexate derivatives. Link

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Link

  • Angene. (n.d.). N-Methyl 2-benzyloxy-5-fluorobenzylamine. Link

  • Sigma-Aldrich. (n.d.). N-Methyl 2-benzyloxy-5-fluorobenzylamine. Link

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Link

  • Google Patents. (2009). Method for preparing p-fluorobenzylamine by using nano nickel as catalyst. Link

  • ScienceDirect. (2020). Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives. Link

  • Beilstein Journal of Organic Chemistry. (2024). Benzylic C(sp3)–H fluorination. Link

  • ResearchGate. (2008). A Practical Synthesis of Enantiomerically Pure N -Benzyl-α-methyl Benzylamine. Link

  • NIH National Center for Biotechnology Information. (2021). Analytical Methods for Characterization of Nanomaterial Surfaces. Link

  • Google Patents. (2015). Preparation method of 2,4,6-trifluoro-benzylamine compound. Link

  • BenchChem. (n.d.). Technical Support Center: Purification of Phthalazine Derivatives. Link

  • Google Patents. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. Link

  • Sigma-Aldrich. (n.d.). 2-(Benzyloxy)-5-fluoro-N-methylbenzamide. Link

  • NIH National Center for Biotechnology Information. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone. Link

  • Google Patents. (2020). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Link

  • ResearchGate. (2013). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Link

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Optimization

"N-Methyl 2-benzyloxy-5-fluorobenzylamine" stability and degradation issues

Welcome to the technical support center for N-Methyl 2-benzyloxy-5-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methyl 2-benzyloxy-5-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and potential degradation issues of this compound. As Senior Application Scientists, we have synthesized the available chemical literature on related structures to offer field-proven insights and troubleshooting advice for your experiments.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter several issues during the handling, storage, and use of N-Methyl 2-benzyloxy-5-fluorobenzylamine. This section provides a systematic approach to troubleshooting common problems.

Experiencing Unexpected Impurities in your Sample?

The appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) is a common indicator of degradation. The identity of these impurities can provide clues to the degradation pathway.

DOT Script for Troubleshooting Impurities

Troubleshooting Impurities start Start: Unexpected Impurity Detected check_mw Check Mass Spectrum of Impurity start->check_mw mw_loss_91 Mass Loss of ~91 Da? (C7H7) check_mw->mw_loss_91 Analyze MS data mw_gain_16 Mass Gain of ~16 Da? (Oxygen) mw_loss_91->mw_gain_16 No debenzylation Likely Debenzylation: - Cleavage of benzyloxy group. - Forms 2-hydroxy-5-fluorobenzylamine derivative. mw_loss_91->debenzylation Yes mw_demethylation Mass Loss of ~14 Da? (CH2) mw_gain_16->mw_demethylation No oxidation Likely Oxidation: - N-oxide formation. - Benzylic oxidation. mw_gain_16->oxidation Yes demethylation Likely N-Demethylation: - Loss of methyl group. mw_demethylation->demethylation Yes check_storage Review Storage Conditions: - Exposed to light? - Elevated temperature? - Presence of acids/bases? mw_demethylation->check_storage No check_reagents Review Experimental Conditions: - Presence of oxidizing agents? - Reductive conditions (e.g., H2, Pd/C)? debenzylation->check_reagents oxidation->check_storage demethylation->check_storage end End: Identify Cause and Mitigate check_storage->end check_reagents->end Degradation Pathways cluster_debenzylation Debenzylation cluster_oxidation Oxidation cluster_photodegradation Photodegradation main_compound N-Methyl 2-benzyloxy-5-fluorobenzylamine debenzylation_product 2-hydroxy-5-fluoro-N-methylbenzylamine main_compound->debenzylation_product H2, Pd/C or Oxidizing agents n_oxide N-Oxide main_compound->n_oxide Oxidants (e.g., H2O2) demethylation_product 2-benzyloxy-5-fluorobenzylamine main_compound->demethylation_product Oxidative N-demethylation debenzylation_amine_product N-methyl-5-fluoro-2-aminobenzaldehyde main_compound->debenzylation_amine_product Oxidative C-N cleavage complex_products Complex Mixture of Degradants main_compound->complex_products UV Light benzaldehyde Benzaldehyde

Caption: Potential degradation pathways for N-Methyl 2-benzyloxy-5-fluorobenzylamine.

Q4: How stable is the compound in acidic or basic solutions?

  • Acidic Conditions: The benzylamine nitrogen will be protonated, forming a more water-soluble salt. While benzyl ethers are relatively stable to mild acids, strong acidic conditions could promote the cleavage of the benzyloxy group over time. [1]* Basic Conditions: The compound is expected to be relatively stable under basic conditions. However, strong bases in the presence of oxidizing agents could accelerate degradation.

Analytical Considerations

Q5: What analytical techniques are suitable for assessing the stability of this compound?

A stability-indicating analytical method is crucial.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is typically the primary technique for purity assessment and stability studies. It can separate the parent compound from its potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information. [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the compound and to identify and characterize degradation products, especially after isolation.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance. [3][4]This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing. [5] Objective: To identify potential degradation products and pathways for N-Methyl 2-benzyloxy-5-fluorobenzylamine.

Materials:

  • N-Methyl 2-benzyloxy-5-fluorobenzylamine

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress Agents: 1M HCl, 1M NaOH, 3-30% Hydrogen Peroxide (H₂O₂)

  • Equipment: HPLC-UV/MS system, pH meter, calibrated oven, photostability chamber.

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1M HCl.

    • Incubate at 60°C for 24-48 hours.

    • At various time points (e.g., 0, 4, 8, 24, 48h), withdraw an aliquot, neutralize with 1M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1M NaOH.

    • Incubate at 60°C for 24-48 hours.

    • At various time points, withdraw an aliquot, neutralize with 1M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature and protect from light for 24-48 hours.

    • Analyze at various time points. If no degradation is observed, a higher concentration of H₂O₂ (e.g., 30%) may be used.

  • Thermal Degradation:

    • Place a solid sample of the compound in a calibrated oven at a high temperature (e.g., 80°C) for up to one week.

    • Also, expose a solution of the compound to the same conditions.

    • Analyze samples at various time points.

  • Photostability:

    • Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [6] * A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method.

    • Use LC-MS to obtain mass information on any new peaks observed.

    • Aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed in sufficient quantities for detection without being overly complex.

This guide provides a foundational understanding of the potential stability and degradation issues associated with N-Methyl 2-benzyloxy-5-fluorobenzylamine. For further assistance, please consult the references provided.

References

  • BenchChem. A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis.
  • Hossain, M. K., et al. (2022). Debenzylation of Benzyl-Protected Methylcellulose. MDPI. [Link]

  • National Center for Biotechnology Information. Benzylamine. PubChem Compound Database. [Link]

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]

  • Geden, J. V., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 407–411. [Link]

  • Hoffman Fine Chemicals. N-Methyl-2,3-difluorobenzylamine.
  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzyl Protecting Groups in Organic Synthesis.
  • BenchChem.
  • Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 38(5), 1409–1415. [Link]

  • Munson, M. C., & Barany, G. (1993). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 115(22), 10203–10210. [Link]

  • Organic Chemistry Portal. Benzylamines. [Link]

  • University of Windsor. Alcohol Protecting Groups.
  • BenchChem. Stability Under Hydrolysis: A Comparative Analysis of N-Isobutylbenzamide and N-Phenylbenzamide.
  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • ResearchGate. Photostability studies. (a-c) The changes in absorbance at the... [Link]

  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 151-158. [Link]

  • PharmaInfo.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Angene. N-Methyl 2-benzyloxy-5-fluorobenzylamine. [Link]

  • Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102–122. [Link]

  • Federal Institute for Drugs and Medical Devices (BfArM). Guideline on Photostability Testing. [Link]

  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]

  • Semantic Scholar. Development of a new method for the identification of degradation products of V-type nerve agents by liquid chromatography-tandem mass spectrometry. [Link]

  • BenchChem. Proper Disposal of Methyl 5-acetyl-2-(benzyloxy)
  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • National Center for Biotechnology Information. Methyl 2-(benzyloxy)-5-bromobenzoate. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. 4-Fluorobenzylamine. PubChem Compound Database. [Link]

  • ResearchGate. (PDF) High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. [Link]

  • precisionFDA. METHYL 5-ACETYL-2-(BENZYLOXY)BENZOATE. [Link]

  • American Chemical Society. Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. ACS Fall 2022. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Methyl 2-benzyloxy-5-fluorobenzylamine

Welcome to the technical support center for the synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction

The synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine is a critical step in various research and development pipelines. Achieving high yield and purity can be challenging due to potential side reactions and the nuanced reactivity of the precursors. This guide will focus on the most common synthetic route, reductive amination of 2-benzyloxy-5-fluorobenzaldehyde with methylamine, and direct N-methylation of 2-benzyloxy-5-fluorobenzylamine. We will explore the critical parameters of each step to help you navigate the complexities of this transformation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine.

Issue 1: Low to No Product Formation

Question: I am performing the reductive amination of 2-benzyloxy-5-fluorobenzaldehyde with methylamine and seeing very little or no desired product. What are the likely causes and how can I fix this?

Answer:

Low or no product formation in a reductive amination can stem from several factors, primarily related to imine formation and the subsequent reduction step.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and methylamine to form the imine is a reversible equilibrium.

    • pH of the reaction medium: Imine formation is typically favored under mildly acidic conditions (pH 4-6).[1] If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated. Consider adding a catalytic amount of acetic acid.

    • Water Removal: The formation of an imine releases a molecule of water. If not removed, water can hydrolyze the imine back to the starting materials. The use of molecular sieves can effectively remove water and drive the equilibrium towards the imine.

  • Reducing Agent Inactivity or Incompatibility: The choice and handling of the reducing agent are critical.

    • Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its selectivity for imines over aldehydes and its tolerance to mildly acidic conditions.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (NaBH₄) can be used, but it may also reduce the starting aldehyde.[1][3]

    • Stepwise Addition: To prevent reduction of the aldehyde, consider a stepwise approach. First, stir the aldehyde and amine together (with an acid catalyst if needed) to allow for imine formation, and then add the reducing agent.[2]

  • Reaction Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes facilitate imine formation. However, be cautious as higher temperatures can also promote side reactions.

Experimental Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Impurities, Especially Over-Alkylation Products

Question: My reaction to N-methylate 2-benzyloxy-5-fluorobenzylamine is producing a significant amount of the tertiary amine (N,N-dimethyl-2-benzyloxy-5-fluorobenzylamine). How can I improve the selectivity for the desired secondary amine?

Answer:

Over-alkylation is a common challenge when the primary amine product is more nucleophilic than the starting amine.[4][5] In the context of N-methylation, the newly formed secondary amine can react again with the methylating agent.

Strategies to Minimize Over-Alkylation:

  • Stoichiometry Control:

    • Excess Amine: When performing a direct N-methylation of 2-benzyloxy-5-fluorobenzylamine with a methylating agent (e.g., methyl iodide), using an excess of the starting benzylamine can statistically favor the mono-alkylation.[6]

    • Limiting Alkylating Agent: Conversely, carefully controlling the stoichiometry of the methylating agent to one equivalent or slightly less can prevent further reaction.

  • Choice of Base and Solvent:

    • Cesium Carbonate (Cs₂CO₃): This base has been shown to be highly effective in promoting mono-N-alkylation while suppressing dialkylation, particularly in a solvent like DMF.[6][7] Its solubility and basicity appear to create conditions that favor the desired reaction.[6]

    • Solvent Effects: Polar aprotic solvents like DMF or DMSO are generally effective for SN2-type N-alkylation reactions.[8]

  • Alternative Methylating Agents:

    • Dimethyl Carbonate (DMC): Considered a greener and more selective methylating agent, DMC can be used with a suitable catalyst.[9]

    • Formic Acid/Formaldehyde (Eschweiler-Clarke reaction): This classic method is known for producing tertiary amines but can be controlled for mono-methylation under specific conditions. However, for this specific target, other methods might offer better control.

ParameterRecommendation for Mono-N-MethylationRationale
Base Cesium Carbonate (Cs₂CO₃)Promotes high chemoselectivity for mono-alkylation.[6][7]
Solvent Anhydrous DMFGood solubility for reactants and base, facilitating the reaction.[6][7]
Stoichiometry Use a 2:1 ratio of amine to alkylating agentStatistically favors mono-alkylation.[7]
Temperature Start at room temperature and gently heat if necessaryBalances reaction rate with minimizing side reactions.[8]
Issue 3: Debenzylation as a Side Reaction

Question: I am observing a byproduct that appears to be N-methyl-5-fluoro-2-hydroxybenzylamine in my reaction mixture. What is causing the loss of the benzyl protecting group?

Answer:

The benzyloxy group is susceptible to cleavage under certain conditions, particularly hydrogenolysis. This is a common side reaction when using catalytic hydrogenation for the reduction step in reductive amination.

Preventing Debenzylation:

  • Choice of Catalyst and Reducing Agent:

    • Avoid Pd/C with H₂: Palladium on carbon (Pd/C) is a highly efficient catalyst for hydrogenolysis and should be avoided if you are using H₂ gas as the reductant.[10]

    • Use Hydride Reducing Agents: Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄) are chemical reductants and do not typically cause debenzylation under standard reductive amination conditions.[1]

  • Alternative Catalysts: If catalytic hydrogenation is necessary for other reasons, catalysts like Raney Nickel may show less propensity for debenzylation compared to palladium, although it can still occur.[10]

Caption: Pathway leading to the debenzylation side product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the reductive amination to form N-Methyl 2-benzyloxy-5-fluorobenzylamine?

A1: The reaction proceeds in two main steps:

  • Imine Formation: The nitrogen of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-benzyloxy-5-fluorobenzaldehyde. This is followed by dehydration to form an imine intermediate. This step is often catalyzed by mild acid.[1]

  • Reduction: A hydride reducing agent (e.g., NaBH(OAc)₃) then delivers a hydride to the carbon of the C=N double bond of the imine, reducing it to the final secondary amine product.[1]

Q2: Which solvent is best for this reaction?

A2: For reductive amination, common solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), and methanol (MeOH). The choice can depend on the specific reducing agent used. For direct N-alkylation, polar aprotic solvents like DMF and DMSO are generally preferred.[8]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. You can track the disappearance of the starting aldehyde and the appearance of the product spot. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q4: My final product is difficult to purify. Any suggestions?

A4: Purification can be challenging due to the similar polarities of the starting materials and products.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective.

  • Acid-Base Extraction: As an amine, your product is basic. You can perform an aqueous workup by washing the organic layer with a mild acidic solution (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basifying the aqueous layer and re-extracting with an organic solvent can isolate the purified amine.

Experimental Protocols

Protocol 1: Reductive Amination of 2-benzyloxy-5-fluorobenzaldehyde
  • To a solution of 2-benzyloxy-5-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.1 M), add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as methylamine hydrochloride with an added equivalent of a non-nucleophilic base like triethylamine).

  • Add acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Direct N-Methylation of 2-benzyloxy-5-fluorobenzylamine
  • To a solution of 2-benzyloxy-5-fluorobenzylamine (2.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add cesium carbonate (Cs₂CO₃) (1.0 eq).[6]

  • Add methyl iodide (1.0 eq) dropwise at room temperature.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC or LC-MS.[7]

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.
  • Troubleshooting low yields in the synthesis of (S)
  • Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.
  • Optimizing reaction conditions for N-alkyl
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing.
  • Preventing over-alkylation in benzylamine synthesis. Benchchem.
  • What's wrong with my reductive amin
  • Reductive Methylation of Benzylamine with Formaldehyde on Raney Ni and Pd/C Catalysts.
  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega.

Sources

Optimization

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine

Welcome to the technical support guide for the synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine. This document is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, focusing specifically on the identification and mitigation of byproducts. Our approach is rooted in mechanistic principles to empower you not just to solve immediate issues but to build a more robust and reproducible synthetic process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the target transformation and what are the expected analytical results for a successful reaction?

The synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine is typically achieved via a one-pot reductive amination of 2-benzyloxy-5-fluorobenzaldehyde with methylamine. The process involves two key steps: the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

  • Reaction Scheme:

    • 2-benzyloxy-5-fluorobenzaldehyde + CH₃NH₂ → [Intermediate Iminium Ion]

    • [Intermediate Iminium Ion] + Reducing Agent (e.g., NaBH₄) → N-Methyl 2-benzyloxy-5-fluorobenzylamine

A successful synthesis should yield a product with the following expected analytical characteristics:

Analytical Technique Expected Result
¹H NMR (400 MHz, CDCl₃) δ ~7.30-7.45 (m, 5H, Ar-H of Benzyl), δ ~6.80-7.00 (m, 3H, Ar-H of Fluoro-phenyl), δ ~5.10 (s, 2H, -OCH₂Ph), δ ~3.75 (s, 2H, -NCH₂Ar), δ ~2.45 (s, 3H, -NCH₃)
¹³C NMR (100 MHz, CDCl₃) Signals corresponding to 15 unique carbons, including the benzylic CH₂, the N-methyl group, the N-methylene group, and aromatic carbons.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z corresponding to C₁₅H₁₆FNO.
Q2: What are the most common byproducts I should be aware of in this reaction?

Understanding potential side reactions is the first step in troubleshooting. The most frequently observed byproducts are:

  • 2-benzyloxy-5-fluorobenzyl alcohol: Arises from the direct reduction of the starting aldehyde by the reducing agent before imine formation is complete. This is a common issue when using strong reducing agents like sodium borohydride (NaBH₄).[1][2]

  • Unreacted 2-benzyloxy-5-fluorobenzaldehyde: Results from incomplete reaction, which can be caused by insufficient reaction time, low temperature, or stoichiometric imbalances.

  • N-(2-benzyloxy-5-fluorobenzylidene)methanamine (Imine Intermediate): If the reduction step is inefficient or incomplete, the intermediate imine may be isolated along with the final product.

  • 2-fluoro-6-(methylaminomethyl)phenol (Debenzylation Product): Cleavage of the benzyl ether protecting group can occur under certain conditions, particularly if acidic conditions are inadvertently created or if using catalytic hydrogenation for reduction.[3][4]

Q3: How can I proactively minimize byproduct formation?

A well-designed experimental setup is crucial. Consider the following strategies:

  • Choice of Reducing Agent: Use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5] These reagents are less likely to reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct.[1]

  • Staged Addition: When using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[2][6] This can be monitored by techniques like thin-layer chromatography (TLC) or NMR.

  • pH Control: Imine formation is often favored under mildly acidic conditions (pH 4-5).[1] Adding a catalytic amount of acetic acid can accelerate this step, but be cautious to avoid conditions that could cleave the benzyl ether.

  • Temperature Management: Keep the temperature low (e.g., 0 °C) during the addition of the reducing agent to control the reaction rate and improve selectivity.

Section 2: Troubleshooting Guide: Byproduct Identification & Remediation

This section addresses specific analytical observations and provides a logical path to identify and resolve the underlying issue.

Scenario 1: Unexpected Peaks in ¹H NMR Spectrum

Q: My ¹H NMR shows a prominent singlet around δ 9.8-10.0 ppm. What is it?

A: A signal in this region is highly characteristic of an aldehyde proton (-CHO).[7][8] This indicates the presence of unreacted 2-benzyloxy-5-fluorobenzaldehyde .

  • Causality: The reaction has not gone to completion. This could be due to insufficient reaction time, inadequate amounts of methylamine, or deactivation of the reagents.

  • Remediation:

    • Confirmation: Compare the spectrum to a known spectrum of the starting material.

    • Process Optimization: Increase the reaction time, consider adding a slight excess of methylamine, or ensure your reagents are fresh.

    • Purification: This byproduct can typically be separated from the amine product using standard silica gel column chromatography, as the aldehyde is significantly less polar.

Q: I see an unexpected singlet around δ 4.6-4.7 ppm. What could this be?

A: This signal is characteristic of the methylene protons (-CH₂OH) of a benzyl alcohol. This strongly suggests the presence of the 2-benzyloxy-5-fluorobenzyl alcohol byproduct.

  • Causality: The reducing agent (likely NaBH₄) has reduced the starting aldehyde directly.[2] This happens when the rate of aldehyde reduction is competitive with the rate of imine formation and subsequent reduction.

  • Remediation:

    • Confirmation: Spike the NMR sample with a small amount of the starting aldehyde and a reducing agent to independently synthesize the alcohol and confirm the chemical shift.

    • Process Optimization:

      • Switch to a more selective reducing agent like NaBH(OAc)₃.[5]

      • If using NaBH₄, ensure the imine has fully formed before adding the borohydride. Add the NaBH₄ portion-wise at a lower temperature (0 °C) to control its reactivity.[6]

    • Purification: The alcohol is more polar than the desired amine and can usually be separated by column chromatography.

Q: My aromatic region is complex, and I suspect a debenzylated impurity. How can I confirm this?

A: The presence of a debenzylation product (2-fluoro-6-(methylaminomethyl)phenol) will introduce a new set of aromatic signals and, most notably, a broad singlet corresponding to the phenolic -OH proton. The characteristic benzylic ether signal (-OCH₂Ph) at ~5.10 ppm will also have a reduced integration value relative to the rest of the molecule.

  • Causality: The benzyl ether linkage has been cleaved. This is uncommon with borohydride reagents but can occur if the reaction conditions become acidic or if catalytic hydrogenation (e.g., H₂/Pd-C) is used for the reduction.[9]

  • Remediation:

    • Confirmation: Use LC-MS to look for a mass corresponding to the debenzylated product. An H/D exchange experiment (adding a drop of D₂O to the NMR tube) will cause the phenolic -OH peak to disappear, confirming its identity.

    • Process Optimization: Strictly avoid acidic conditions. If using hydrogenation, screen for catalysts and conditions known to be less aggressive towards benzyl ethers.

    • Purification: The phenolic byproduct is significantly more polar and may be removed by an aqueous basic wash or by column chromatography.

Scenario 2: Ambiguous Mass Spectrometry Results

Q: My mass spectrum shows a peak with a mass corresponding to the imine intermediate. Is this a real byproduct?

A: Yes, the presence of a mass peak corresponding to N-(2-benzyloxy-5-fluorobenzylidene)methanamine indicates that the reduction step is incomplete.[10]

  • Causality: The reducing agent was not sufficiently active, was not added in a sufficient stoichiometric amount, or the reaction was quenched prematurely.

  • Remediation:

    • Confirmation: The imine is unstable and may not be readily observable by NMR. The MS data is the strongest evidence.

    • Process Optimization: Increase the equivalents of the reducing agent, extend the reaction time after its addition, or verify its activity.

    • Purification: The imine is often hydrolyzed back to the aldehyde on silica gel, complicating purification. Re-subjecting the crude mixture to the reduction conditions is often the most effective strategy.

Section 3: Protocols & Workflows

Experimental Protocol 1: Recommended HPLC-MS Method for Purity Assessment

This method is designed to separate the target product from the most common byproducts.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 min.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and ESI+ Mass Spectrometry
Expected Elution Order 1. Debenzylation Product (most polar) -> 2. Benzyl Alcohol -> 3. Target Amine -> 4. Aldehyde/Imine (least polar)
Mandatory Visualization: Troubleshooting Workflow

The following diagram outlines the logical decision-making process for identifying byproducts based on initial analytical data.

Byproduct_Troubleshooting start Analyze Crude Product (¹H NMR & LC-MS) nmr_check ¹H NMR: Peak at δ 9.8-10.0 ppm? start->nmr_check nmr_yes Byproduct: Unreacted Aldehyde (2-benzyloxy-5-fluorobenzaldehyde) nmr_check->nmr_yes Yes nmr_check2 ¹H NMR: Peak at δ 4.6-4.7 ppm? nmr_check->nmr_check2 No nmr_yes2 Byproduct: Alcohol (2-benzyloxy-5-fluorobenzyl alcohol) nmr_check2->nmr_yes2 Yes ms_check LC-MS: Mass peak for [Imine+H]⁺ present? nmr_check2->ms_check No ms_yes Byproduct: Imine Intermediate ms_check->ms_yes Yes nmr_check3 ¹H NMR: Reduced integration of OCH₂Ph (δ ~5.1 ppm)? LC-MS: Mass for [Debenzyl+H]⁺? ms_check->nmr_check3 No nmr_yes3 Byproduct: Debenzylation Product nmr_check3->nmr_yes3 Yes end_node Product is likely pure or contains other minor impurities. Proceed with purification. nmr_check3->end_node No

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in Reactions Involving N-Methyl 2-benzyloxy-5-fluorobenzylamine

Disclaimer: This document is intended for research and development professionals. All procedures should be performed by trained personnel in a suitably equipped laboratory, adhering to all relevant safety protocols.

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for research and development professionals. All procedures should be performed by trained personnel in a suitably equipped laboratory, adhering to all relevant safety protocols.

Introduction: Understanding the Context

Researchers utilizing N-Methyl 2-benzyloxy-5-fluorobenzylamine and related benzyl-protected amines often employ catalytic hydrogenation for deprotection or other transformations. A frequent and costly issue encountered in these processes is the deactivation, or "poisoning," of the heterogeneous catalyst, typically Palladium on Carbon (Pd/C). This guide addresses the common causes of catalyst poisoning in this specific context and provides systematic troubleshooting strategies.

It is crucial to clarify that N-Methyl 2-benzyloxy-5-fluorobenzylamine is a reagent, not a catalyst . The poisoning issues discussed herein refer to the deactivation of the actual catalyst (e.g., Pd/C) by the reagent itself or associated impurities. The strong coordinating ability of amines with palladium surfaces can lead to catalyst deactivation.[1] Furthermore, impurities stemming from the synthesis of the benzylamine reagent are often the primary culprits.

Troubleshooting Guide: Diagnosing Catalyst Inactivity

This section is designed to help you diagnose and resolve common issues related to catalyst performance during reactions involving N-Methyl 2-benzyloxy-5-fluorobenzylamine.

Q1: My Pd/C-catalyzed hydrogenolysis (debenzylation) has stalled or is extremely sluggish. How do I determine if catalyst poisoning is the cause?

A1: Stalled reactions are a classic symptom of catalyst poisoning. The first step is to systematically rule out other common issues.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Step 1: Verify Reaction Conditions cluster_2 Step 2: Isolate the Catalyst cluster_3 Step 3: Diagnosis A Reaction Stalled (Low H₂ uptake, No Product Formation) B Check H₂ Supply (Pressure, Balloon Integrity) A->B Investigate C Ensure Adequate Mixing (Vigorous Stirring) B->C D Confirm Temperature C->D E Filter off the catalyst under inert atmosphere. D->E If conditions are correct F Add fresh, active catalyst to the filtrate. E->F G Reaction Resumes: Catalyst Poisoning Confirmed F->G Outcome 1 H Reaction Still Stalled: Issue with Substrate/Solvent or Intrinsic Reactivity F->H Outcome 2

Caption: Diagnostic workflow for stalled hydrogenation.

If adding fresh catalyst restarts the reaction, it is a strong indicator that the original catalyst was poisoned by a component in the reaction mixture.[2]

Q2: I've confirmed catalyst poisoning. What are the likely sources of the poison originating from my N-Methyl 2-benzyloxy-5-fluorobenzylamine reagent?

A2: Palladium catalysts are notoriously sensitive to a variety of chemical species that can act as poisons by strongly adsorbing to the catalyst's active sites.[3][4][5] When using benzylamine reagents, the poison can be the product amine itself or, more commonly, trace impurities.[1]

Probable Poison SourceChemical ClassOrigin / ExplanationMitigation Strategy
Reagent Impurities Sulfur Compounds (thiols, thioethers)Often present in starting materials used to synthesize the benzylamine or from contaminated solvents. Sulfur is a potent and common poison for palladium catalysts.[4][5]1. Purify the Reagent: See Protocol 3.1. 2. Use High-Purity Solvents.
Halide Compounds (Cl⁻, Br⁻)Residual halides from synthetic steps (e.g., benzyl bromide usage) can poison the catalyst.[3][5]1. Purify the Reagent: Recrystallization as a salt or vacuum distillation can be effective.[6] 2. Aqueous Wash: Perform an aqueous wash of an organic solution of the amine to remove ionic halides.
Reaction Products Product AmineThe product amine can coordinate strongly to the palladium surface, leading to product inhibition, which is a form of slow poisoning.[1]1. Add a Stoichiometric Acid: Adding an acid like HCl or AcOH can form the ammonium salt, reducing its coordination to the catalyst and improving reaction rates.[1] Note: This requires a final neutralization step.
Side-Products Imines / Condensation ProductsBenzylamines can undergo oxidation or self-condensation, especially during storage, forming imine dimers or other byproducts that may act as poisons.[6]1. Use Freshly Purified Reagent. 2. Store Under Inert Atmosphere: Store the purified amine under Nitrogen or Argon at a low temperature.

Experimental Protocols

Protocol: Purification of N-Methyl 2-benzyloxy-5-fluorobenzylamine via Acid-Base Extraction

This protocol is designed to remove common ionic and highly polar impurities.

Objective: To remove potential catalyst poisons like residual halides and sulfur-containing impurities.

Materials:

  • Crude N-Methyl 2-benzyloxy-5-fluorobenzylamine

  • Diethyl ether or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel, Beakers, Flasks

  • Rotary Evaporator

Procedure:

  • Dissolution: Dissolve the crude benzylamine in 10 volumes of diethyl ether or EtOAc.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract three times with 1M HCl. The amine will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Combine & Basify: Combine the aqueous layers. Cool in an ice bath and slowly add 1M NaOH with stirring until the pH is >10. The free amine will precipitate or form an oil.

  • Re-extraction: Extract the free amine back into a fresh portion of diethyl ether or EtOAc (three times).

  • Wash & Dry: Combine the organic layers, wash once with brine, and then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentrate: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the purified amine.

  • Verification: Assess purity via TLC or GC-MS before use.

Frequently Asked Questions (FAQs)

Q: Can I just add more catalyst if my reaction stalls? A: While adding more catalyst can sometimes drive a partially poisoned reaction to completion, it is an inefficient and expensive solution. It does not address the root cause, and the additional catalyst may also become deactivated. The best practice is to identify and remove the source of the poison.[2]

Q: My reaction involves a thioether, which is a known palladium poison. Can I still perform a debenzylation? A: This is a significant challenge. Thioethers are strong poisons for traditional Pd/C hydrogenation.[7][8][9] If your synthesis allows, consider alternative, non-palladium-based deprotection methods. Visible-light-mediated oxidative debenzylation using reagents like DDQ has been shown to be tolerant of thioethers.[8][9]

Q: Are there more poison-resistant catalysts I can use? A: While Pd/C is standard, some catalysts exhibit different tolerances. For example, Pearlman's catalyst (Pd(OH)₂/C) is often considered more active and may perform better in some cases of partial poisoning.[7] Additionally, designing catalysts with protective coatings or modified active sites is an area of active research to enhance poison resistance.[4]

Q: How should I properly store my N-Methyl 2-benzyloxy-5-fluorobenzylamine to prevent the formation of impurities? A: Like many amines, it is susceptible to air oxidation.[6] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dark place. For long-term storage, refrigeration is recommended.

Visualizing the Poisoning Process

The following diagram illustrates the fundamental mechanism of catalyst poisoning at an active site.

G cluster_0 Normal Catalytic Cycle cluster_1 Poisoning Event A Pd Active Site B Reactant A->B Adsorbs C Product B->C Reacts C->A Desorbs D Pd Active Site E Poison (e.g., Sulfur) D->E Strongly Adsorbs F Blocked Site E->F Deactivates

Caption: Comparison of a normal catalytic cycle vs. a poisoning event.

References

  • Catalyst poisoning. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Volza. [Link]

  • Farrell, K., & O'Reilly, C. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry, 81(22), 11394–11396. [Link]

  • Catalyst Poisoning: Palladium & Platinum. (2024, August 27). StudySmarter. [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2015, July 2). Reddit. [Link]

  • Burrows, M. G. T., & Stookmayer, W. H. (1940). The poisoning of a palladium catalyst by carbon monoxide. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 176(966), 477-488. [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Organic Chemistry Resources Worldwide. [Link]

  • Troubleshooting of Catalytic Reactors. (n.d.). Slideshare. [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow. [Link]

  • Ghorai, M., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 859-864. [Link]

  • Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2793-2799. [Link]

  • Ghorai, M., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 859-864. [Link]

  • How to purify Benzylamine? (2024, November 8). Reddit. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to N-Methyl 2-benzyloxy-5-fluorobenzylamine and Other Fluorinated Benzylamines for Drug Discovery Professionals

Introduction: The Strategic Role of Fluorine in Benzylamine Scaffolds for Neurotherapeutics In the landscape of modern medicinal chemistry, the incorporation of fluorine into small molecules represents a cornerstone stra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Benzylamine Scaffolds for Neurotherapeutics

In the landscape of modern medicinal chemistry, the incorporation of fluorine into small molecules represents a cornerstone strategy for optimizing drug candidates.[1] This is particularly true for scaffolds targeting the central nervous system (CNS), where fine-tuning physicochemical properties can dramatically influence efficacy and safety. Benzylamine derivatives have long been recognized as privileged structures in neuropharmacology, primarily due to their interaction with monoamine oxidases (MAO), enzymes pivotal in the metabolism of key neurotransmitters.[] The inhibition of MAO-B is a clinically validated approach for managing neurodegenerative conditions like Parkinson's disease, as it elevates dopamine levels in the brain.[3]

This guide provides an in-depth comparative analysis of N-Methyl 2-benzyloxy-5-fluorobenzylamine , a compound of emerging interest, against a backdrop of simpler fluorinated benzylamine isomers (2-fluorobenzylamine, 3-fluorobenzylamine, and 4-fluorobenzylamine). We will explore the nuanced effects of fluorine substitution patterns and the strategic inclusion of a benzyloxy group on key drug-like properties, including target engagement, basicity, and metabolic stability. While direct head-to-head experimental data for N-Methyl 2-benzyloxy-5-fluorobenzylamine is not extensively available in the public domain, this guide synthesizes data from closely related analogs and established principles of medicinal chemistry to provide a robust predictive comparison. All protocols described herein are designed as self-validating systems, ensuring reproducibility and reliability in a research setting.

Featured Compound: N-Methyl 2-benzyloxy-5-fluorobenzylamine

N-Methyl 2-benzyloxy-5-fluorobenzylamine is a structurally sophisticated molecule designed to leverage the synergistic effects of several key pharmacophoric features. The benzyloxy group, in particular, has been shown to be critical for potent and selective MAO-B inhibition in related scaffolds.[4] The strategic placement of the fluorine atom at the 5-position and the N-methylation are anticipated to further modulate the compound's electronic properties, lipophilicity, and metabolic fate.

Molecular Structure:

Caption: Structure of N-Methyl 2-benzyloxy-5-fluorobenzylamine.

Comparative Analysis: Physicochemical and Biological Properties

The strategic placement of a fluorine atom on the benzylamine ring significantly influences the molecule's electronic properties, which in turn affects its basicity (pKa), lipophilicity (logP), and interaction with biological targets. The following table provides a comparative overview of the predicted and known properties of our featured compound and its simpler fluorinated analogs.

CompoundStructurePredicted pKaPredicted logPExpected MAO-B InhibitionRationale for Expected Properties
N-Methyl 2-benzyloxy-5-fluorobenzylamine C₁₅H₁₆FNO~8.5~3.5Potent and SelectiveThe benzyloxy group is a key feature for high-affinity MAO-B binding.[4] The 5-fluoro substitution is expected to modulate basicity favorably. N-methylation may enhance metabolic stability.[5]
2-Fluorobenzylamine C₇H₈FN8.0-8.5[6]~1.3ModerateThe ortho-fluoro group's strong inductive effect (-I) is expected to decrease basicity and may influence binding conformation.
3-Fluorobenzylamine C₇H₈FN~9.0~1.3ModerateThe meta-fluoro group exerts a primarily inductive effect, reducing basicity compared to benzylamine but less so than the ortho-isomer.
4-Fluorobenzylamine C₇H₈FN~9.2[7]~1.3Moderate to PotentThe para-fluoro group's resonance effect (+M) can partially offset the inductive withdrawal, potentially leading to favorable interactions within the enzyme's active site.

Experimental Protocols

Synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine

The synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine can be achieved through a two-step process involving the formation of the precursor aldehyde followed by reductive amination. This approach offers a reliable and scalable route to the target compound.

Step 1: Synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde

This step involves the protection of the hydroxyl group of 2-hydroxy-5-fluorobenzaldehyde with a benzyl group.

  • Materials: 2-hydroxy-5-fluorobenzaldehyde, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetone, Dichloromethane, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 2-hydroxy-5-fluorobenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 2-(benzyloxy)-5-fluorobenzaldehyde.

Step 2: Reductive Amination to Yield N-Methyl 2-benzyloxy-5-fluorobenzylamine

This step involves the reaction of the aldehyde with methylamine followed by reduction of the intermediate imine.

  • Materials: 2-(benzyloxy)-5-fluorobenzaldehyde, Methylamine (solution in THF or ethanol), Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE) or Methanol, Acetic acid (glacial), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 2-(benzyloxy)-5-fluorobenzaldehyde (1.0 eq) in DCE or methanol.

    • Add methylamine solution (1.2 eq) followed by a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-16 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via column chromatography to yield N-Methyl 2-benzyloxy-5-fluorobenzylamine.

G A 2-hydroxy-5-fluorobenzaldehyde B 2-(benzyloxy)-5-fluorobenzaldehyde A->B Benzyl bromide, K2CO3, Acetone C N-Methyl 2-benzyloxy-5-fluorobenzylamine B->C 1. Methylamine, Acetic acid 2. Sodium triacetoxyborohydride

Caption: Synthetic pathway for N-Methyl 2-benzyloxy-5-fluorobenzylamine.

In Vitro Monoamine Oxidase-B (MAO-B) Inhibition Assay

This fluorometric assay measures the ability of a test compound to inhibit the activity of recombinant human MAO-B.[]

  • Materials: Recombinant human MAO-B, Benzylamine (substrate), Amplex® Red reagent, Horseradish peroxidase (HRP), Sodium phosphate buffer (pH 7.4), Test compounds and reference inhibitor (e.g., Selegiline) dissolved in DMSO.

  • Procedure:

    • Prepare a reaction mixture containing sodium phosphate buffer, HRP, and Amplex® Red reagent.

    • In a 96-well plate, add the test compound at various concentrations. Include wells for a positive control (MAO-B without inhibitor) and a negative control (no MAO-B).

    • Add the MAO-B enzyme to all wells except the negative control and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate, benzylamine.

    • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals for 30-60 minutes at 37°C.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare reaction buffer, HRP, and Amplex Red C Add MAO-B enzyme and pre-incubate A->C B Dispense test compounds to 96-well plate B->C D Add Benzylamine substrate to initiate C->D E Measure fluorescence over time D->E F Calculate reaction rates E->F G Plot % inhibition vs. [Inhibitor] F->G H Determine IC50 value G->H

Caption: Workflow for the MAO-B inhibition assay.

Determination of pKa by 1H NMR Titration

This method utilizes the change in the chemical shift of protons adjacent to the amine upon protonation to determine the pKa.[3]

  • Materials: Test compound, Deuterated solvent (e.g., DMSO-d₆ with a small percentage of D₂O), Standardized strong acid (e.g., DCl in D₂O), Standardized strong base (e.g., NaOD in D₂O), NMR tubes, pH meter or indicator for calibration.

  • Procedure:

    • Dissolve a known amount of the test compound in the deuterated solvent system in an NMR tube.

    • Acquire an initial ¹H NMR spectrum.

    • Add small, precise aliquots of the standardized acid to the NMR tube, acquiring a spectrum after each addition.

    • Monitor the chemical shift of a proton near the amine.

    • Continue adding acid until the chemical shift of the monitored proton no longer changes significantly.

    • Plot the chemical shift (δ) versus the pH (or equivalent of added acid).

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the titration curve.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[5]

  • Materials: Pooled human liver microsomes, NADPH regenerating system, Phosphate buffer (pH 7.4), Test compound, Reference compounds (high and low clearance), Acetonitrile with an internal standard for quenching, LC-MS/MS system.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer and the test compound.

    • Pre-warm the reaction mixture and liver microsomes separately at 37°C.

    • Initiate the reaction by adding the microsomes to the reaction mixture, followed by the NADPH regenerating system.

    • Incubate at 37°C with shaking. At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction.

    • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k), and the half-life (t½) is calculated as 0.693/k.

G cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare reaction mix with test compound B Pre-warm mix and liver microsomes A->B C Initiate reaction with NADPH system B->C D Incubate at 37°C C->D E Take samples at time points D->E F Quench reaction and precipitate protein E->F G Analyze supernatant by LC-MS/MS F->G H Calculate metabolic half-life (t½) G->H

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and evaluating N-Methyl 2-benzyloxy-5-fluorobenzylamine in the context of other fluorinated benzylamines as potential MAO-B inhibitors. The strategic combination of a benzyloxy group, a fluorine substituent, and N-methylation presents a compelling profile for further investigation. The provided protocols offer robust methods for the synthesis and characterization of this and related compounds.

Future experimental work should focus on generating direct comparative data for this series of compounds to validate the structure-activity relationships discussed herein. Such data will be invaluable for the rational design of next-generation MAO-B inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of neurodegenerative diseases.

References

  • Agrawal, M., Singh, P. K., & Kumar, D. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Molecular Diversity, 27(5), 2137–2167. [Link]

  • Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (2000). Anticonvulsant properties of N-benzyl-alpha-methyl benzylamine and related compounds. Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 232–237.
  • Kim, D. K., Kim, S. J., & Park, S. J. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2395567. [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. Pharma Focus Asia. Retrieved from [Link]

  • Matos, M. J., Vilar, S., Garcia-Morales, V., & Uriarte, E. (2023). Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones. Chemical Biology & Drug Design, 101(5), 896–906. [Link]

  • Lee, K., Kim, H., & Park, S. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 27(19), 6529. [Link]

  • Pintus, F., Matos, M. J., & Sanna, M. L. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(8), 1629–1635. [Link]

  • PubChem. (n.d.). Methyl 2-(benzyloxy)-5-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Creative Biolabs. Retrieved from [Link]

  • Słoczyńska, K., Pękala, E., & Wesołowska, O. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361. [Link]

  • Pretze, M., & Wuest, F. (2017). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals, 10(4), 85. [Link]

  • Marco, J. L., Carreiras, M. C., & de los Rios, C. (1999). Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. British Journal of Pharmacology, 127(5), 1091–1100. [Link]

  • Ismail, F. M. (2002). Important fluorinated drugs in experimental and clinical use. Journal of Fluorine Chemistry, 118(1-2), 27–33.
  • PubChem. (n.d.). 4-Fluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

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Comparative

A Comparative Analysis of Synthetic Routes to N-Methyl 2-benzyloxy-5-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. N-Methyl 2-benzyloxy-5-fluorobenzyla...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. N-Methyl 2-benzyloxy-5-fluorobenzylamine is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering insights into the experimental choices, mechanistic underpinnings, and performance metrics of each approach.

Introduction

N-Methyl 2-benzyloxy-5-fluorobenzylamine's structural motif, featuring a benzyloxy protecting group, a fluorine substituent, and a secondary methylamine, makes it a versatile precursor in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the secondary amine provides a key handle for further functionalization. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, scalability, and cost-effectiveness of a drug discovery program. This guide will dissect two logical and field-proven synthetic strategies:

  • Route 1: Direct Reductive Amination of 2-benzyloxy-5-fluorobenzaldehyde with methylamine.

  • Route 2: Two-Step Synthesis via a Primary Amine Intermediate involving the formation of 2-benzyloxy-5-fluorobenzylamine followed by N-methylation.

We will explore the causality behind the experimental designs, provide detailed protocols, and present a comparative summary of their performance based on available data.

Route 1: Direct Reductive Amination

This approach is a convergent and atom-economical strategy that constructs the target molecule in a single transformative step from the corresponding aldehyde. The core of this route lies in the in situ formation of an imine from 2-benzyloxy-5-fluorobenzaldehyde and methylamine, which is then immediately reduced to the desired secondary amine.

Chemical Rationale and Mechanistic Insight

Reductive amination is a cornerstone of amine synthesis. The reaction proceeds through the nucleophilic attack of methylamine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base (imine). The crucial step is the reduction of this imine, which can be achieved through various methods, most commonly catalytic hydrogenation or the use of hydride reducing agents.

The choice of reducing agent is critical. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel, is highly efficient but requires specialized equipment for handling hydrogen gas. Hydride reagents, such as sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (NaBH(OAc)₃), offer operational simplicity and are well-suited for laboratory-scale synthesis.[1][2] The selectivity of the hydride reagent is important to prevent the reduction of the starting aldehyde before imine formation.

Experimental Protocol: Synthesis of 2-benzyloxy-5-fluorobenzaldehyde

The precursor aldehyde is accessible through a Williamson ether synthesis, a reliable method for forming aryl ethers.

Materials:

  • 2-hydroxy-5-fluorobenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of 2-hydroxy-5-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide salt.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-benzyloxy-5-fluorobenzaldehyde.

Experimental Protocol: Reductive Amination

Materials:

  • 2-benzyloxy-5-fluorobenzaldehyde

  • Methylamine (as a solution in THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol

  • Acetic acid (catalytic amount, if using NaBH(OAc)₃)

  • Saturated aqueous sodium bicarbonate

  • Water

  • Brine

Procedure (using NaBH(OAc)₃):

  • Dissolve 2-benzyloxy-5-fluorobenzaldehyde (1.0 eq) in dichloromethane.

  • Add a solution of methylamine (1.2 eq) in THF or methanol.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Route 2: Two-Step Synthesis via a Primary Amine Intermediate

This strategy takes a more linear approach, first synthesizing the primary amine, 2-benzyloxy-5-fluorobenzylamine, and then introducing the methyl group in a separate step. This method offers the advantage of isolating and characterizing the primary amine intermediate, which can be beneficial for process control and purity assessment.

Chemical Rationale and Mechanistic Insight

The first step mirrors Route 1, involving the reductive amination of 2-benzyloxy-5-fluorobenzaldehyde, but with ammonia or a synthetic equivalent as the nitrogen source to yield the primary amine.

The second step, the N-methylation, can be achieved through several methods. A classic and highly effective method is the Eschweiler-Clarke reaction .[3][4][5][6][7][8][9][10] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. The reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by hydride transfer from formic acid. A key advantage of the Eschweiler-Clarke reaction is that it avoids over-alkylation to form a quaternary ammonium salt, stopping cleanly at the tertiary amine stage for primary amines (or the tertiary amine for secondary amines).[6][10]

Experimental Protocol: Synthesis of 2-benzyloxy-5-fluorobenzylamine

This protocol is analogous to the reductive amination in Route 1, but using ammonia.

Materials:

  • 2-benzyloxy-5-fluorobenzaldehyde

  • Ammonia (as a solution in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane

Procedure:

  • Dissolve 2-benzyloxy-5-fluorobenzaldehyde (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (excess) and stir at room temperature for 2-4 hours to form the imine.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude primary amine.

  • Purification can be achieved by column chromatography or by formation of a hydrochloride salt.

Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction

Materials:

  • 2-benzyloxy-5-fluorobenzylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Saturated aqueous sodium carbonate

  • Diethyl ether or Dichloromethane

Procedure:

  • To a flask containing 2-benzyloxy-5-fluorobenzylamine (1.0 eq), add formic acid (2.5 eq).

  • Add aqueous formaldehyde solution (2.2 eq) dropwise while stirring.

  • Heat the reaction mixture to 80-100°C and maintain for 6-18 hours, monitoring by TLC. The evolution of carbon dioxide will be observed.

  • Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium carbonate to a pH of ~9-10.

  • Extract the product with diethyl ether or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-Methyl 2-benzyloxy-5-fluorobenzylamine by silica gel column chromatography.[5]

Comparative Analysis

ParameterRoute 1: Direct Reductive AminationRoute 2: Two-Step SynthesisRationale & Field Insights
Overall Yield Potentially higher due to fewer steps.Generally good, but cumulative losses over two steps can lower the overall yield.Direct routes are often preferred for higher throughput, but yields can be sensitive to reaction conditions. The two-step route allows for optimization of each individual step.
Process Simplicity More convergent and streamlined.More steps, requiring an additional reaction and work-up.For rapid analog synthesis, the one-pot nature of Route 1 is advantageous. For process development and scale-up, the isolation of the intermediate in Route 2 can be a significant advantage for quality control.
Reagent Handling & Safety Methylamine is a volatile and flammable gas, typically handled as a solution. Hydride reagents require careful handling.Ammonia is also a gas handled as a solution. Formaldehyde and formic acid are corrosive.Both routes involve hazardous materials. The choice may depend on the available equipment and safety infrastructure. The Eschweiler-Clarke reaction avoids the use of metal hydrides.
Control & Purity Potential for side-reactions such as over-alkylation (if conditions are not optimized) or reduction of the starting aldehyde.Isolation and purification of the primary amine intermediate can lead to a purer final product.The two-step approach offers a distinct advantage in terms of process control and the ability to remove impurities at an intermediate stage.
Scalability Can be challenging to scale due to the handling of gaseous reagents and the exothermic nature of the reduction.The Eschweiler-Clarke reaction is generally scalable. The initial reductive amination with ammonia is also a well-established industrial process.For large-scale production, the robustness and predictability of the two-step process might be favored.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_route1 Route 1: Direct Reductive Amination cluster_route2 Route 2: Two-Step Synthesis Aldehyde 2-benzyloxy-5-fluorobenzaldehyde Target1 N-Methyl 2-benzyloxy-5-fluorobenzylamine Aldehyde->Target1 Reductive Amination Methylamine Methylamine Methylamine->Target1 ReducingAgent1 NaBH(OAc)₃ or NaBH₄ ReducingAgent1->Target1 Aldehyde2 2-benzyloxy-5-fluorobenzaldehyde PrimaryAmine 2-benzyloxy-5-fluorobenzylamine Aldehyde2->PrimaryAmine Reductive Amination Ammonia Ammonia Ammonia->PrimaryAmine ReducingAgent2 NaBH₄ ReducingAgent2->PrimaryAmine Target2 N-Methyl 2-benzyloxy-5-fluorobenzylamine PrimaryAmine->Target2 Eschweiler-Clarke Methylation Formaldehyde Formaldehyde Formaldehyde->Target2 FormicAcid Formic Acid FormicAcid->Target2

Sources

Validation

A Comparative Guide to the Predicted Biological Activity of N-Methyl 2-benzyloxy-5-fluorobenzylamine and Its Analogs

This guide offers a detailed comparative analysis of the predicted biological activity of N-Methyl 2-benzyloxy-5-fluorobenzylamine, a synthetic compound with potential for neuromodulatory effects. Due to the absence of d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a detailed comparative analysis of the predicted biological activity of N-Methyl 2-benzyloxy-5-fluorobenzylamine, a synthetic compound with potential for neuromodulatory effects. Due to the absence of direct experimental data for this specific molecule in publicly accessible literature, this document establishes a hypothesized biological profile based on well-documented structure-activity relationships (SAR) of analogous compounds. We will compare this predicted activity to structurally related molecules with known pharmacological data, providing a framework for future empirical investigation. This guide is intended for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction to N-Methyl 2-benzyloxy-5-fluorobenzylamine

N-Methyl 2-benzyloxy-5-fluorobenzylamine is a substituted benzylamine derivative. Its structure is characterized by three key modifications to the basic benzylamine scaffold:

  • N-methylation: The addition of a methyl group to the nitrogen atom.

  • 2-benzyloxy substitution: A benzyloxy group (-OCH₂C₆H₅) is attached at the ortho (2) position of the benzyl ring.

  • 5-fluoro substitution: A fluorine atom is located at the meta (5) position of the benzyl ring.

These features suggest that the compound is likely to interact with monoamine systems in the central nervous system, such as serotonergic, dopaminergic, or adrenergic receptors and transporters.

Hypothesized Biological Profile

Based on extensive research into related N-benzyl derivatives, we can hypothesize the primary biological targets for N-Methyl 2-benzyloxy-5-fluorobenzylamine. The N-benzyl moiety, in particular, is a strong indicator of affinity for serotonin 5-HT₂ receptors.

  • Primary Hypothesized Target: Serotonin 5-HT₂A Receptor. The addition of an N-benzyl group to phenethylamine and tryptamine scaffolds is known to dramatically increase affinity and potency at the 5-HT₂A receptor.[1][2] The benzyloxy substituent on the benzyl ring may further modulate this interaction.

  • Secondary Hypothesized Targets: Monoamine Transporters. Benzylamine derivatives have been identified as inhibitors of catecholamine (norepinephrine and dopamine) uptake.[3] The specific substitution pattern of the target molecule will influence its potency and selectivity for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

Comparative Analysis with Key Analogs

To contextualize the predicted activity of N-Methyl 2-benzyloxy-5-fluorobenzylamine, we will compare it to several classes of structurally related compounds with established biological data.

Comparison with N-Benzylphenethylamines (NBOMes)

The N-benzylphenethylamine series, particularly the 2,5-dimethoxy-substituted compounds (NBOMes), are renowned for their high potency as 5-HT₂A receptor agonists.[1]

Key Structural Similarities:

  • Presence of an N-benzyl group, which is crucial for high 5-HT₂A affinity.

Key Structural Differences:

  • The core scaffold is a benzylamine, not a phenethylamine.

  • The substitution on the benzyl ring (2-benzyloxy, 5-fluoro) differs from the methoxy substitutions common in the NBOMe series.

Predicted Activity Comparison: N-Methyl 2-benzyloxy-5-fluorobenzylamine is predicted to have a lower affinity and/or efficacy at the 5-HT₂A receptor compared to potent NBOMe compounds like 25I-NBOMe. This is because the phenethylamine backbone is a critical component of the pharmacophore for high-potency 5-HT₂A agonism. However, the N-benzyl group suggests that some interaction with this receptor is still likely.

Table 1: Comparison of 5-HT₂A Receptor Affinity

Compound Structure 5-HT₂A Receptor Affinity (Ki, nM)
N-Methyl 2-benzyloxy-5-fluorobenzylamine C15H16FNO Data not available (Predicted moderate affinity)
25I-NBOMe 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine ~0.044 nM[1]

| 2C-I | 2,5-dimethoxy-4-iodophenethylamine | ~40 nM[2] |

Comparison with Benzylamine-based Monoamine Reuptake Inhibitors

A study of benzylamine derivatives as catecholamine uptake inhibitors revealed that ortho substitution on the benzyl ring is associated with high potency, particularly for norepinephrine transport inhibition.[3]

Key Structural Similarities:

  • Benzylamine core structure.

  • Substitution at the ortho (2) position of the benzyl ring.

Predicted Activity Comparison: The 2-benzyloxy group in our target compound may confer inhibitory activity at NET and possibly DAT. The 5-fluoro substitution could further enhance this activity or alter selectivity. The N-methyl group is also a common feature in many reuptake inhibitors. It is plausible that N-Methyl 2-benzyloxy-5-fluorobenzylamine acts as a dual serotonin-norepinephrine reuptake inhibitor (SNRI) or a norepinephrine-dopamine reuptake inhibitor (NDRI).

Table 2: Inhibition of Catecholamine Uptake (IC₅₀)

Compound Norepinephrine Uptake IC₅₀ Dopamine Uptake IC₅₀
N-Methyl 2-benzyloxy-5-fluorobenzylamine Data not available Data not available

| N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine | Low micromolar range | Higher micromolar range[3] |

The Influence of Fluorine Substitution

The presence of a fluorine atom at the 5-position can significantly impact the molecule's biological properties. Fluorine substitution is a common strategy in medicinal chemistry to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block metabolic oxidation at that position, potentially increasing the compound's half-life.[4]

  • Modulate Receptor Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing interactions with receptor binding sites.[4]

  • Improve Blood-Brain Barrier Permeability: Increased lipophilicity due to fluorine substitution can, in some cases, enhance penetration into the central nervous system.[4]

In the context of N-Methyl 2-benzyloxy-5-fluorobenzylamine, the 5-fluoro group is expected to increase lipophilicity and may contribute to higher binding affinity at its target receptors compared to its non-fluorinated analog.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of N-Methyl 2-benzyloxy-5-fluorobenzylamine, the following experimental workflows are recommended.

Radioligand Binding Assays

This experiment determines the affinity of the test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., human 5-HT₂A, DAT, NET, SERT).

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the test compound.

  • Equilibration: Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Monoamine Transporter Uptake Assays

This experiment measures the ability of a compound to inhibit the uptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.

Protocol:

  • Synaptosome/Cell Preparation: Prepare rat brain synaptosomes or cultured cells expressing DAT, NET, or SERT.

  • Pre-incubation: Pre-incubate the synaptosomes/cells with varying concentrations of the test compound.

  • Initiate Uptake: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.

  • Lysis and Counting: Lyse the synaptosomes/cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of uptake.

G A Prepare Synaptosomes/Cells B Pre-incubate with Test Compound A->B C Add Radiolabeled Neurotransmitter B->C D Incubate at 37°C C->D E Terminate Uptake (Filter & Wash) D->E F Scintillation Counting E->F G Data Analysis (Calculate IC50) F->G

Caption: Monoamine Transporter Uptake Assay Workflow.

Conclusion

While direct experimental data for N-Methyl 2-benzyloxy-5-fluorobenzylamine is currently lacking, a comparative analysis based on established SAR principles allows for a scientifically grounded prediction of its biological activity. The presence of the N-methyl and 2-benzyloxy groups on a benzylamine core strongly suggests potential interactions with monoamine receptors and transporters. Specifically, it is hypothesized to exhibit affinity for the serotonin 5-HT₂A receptor and may act as an inhibitor of norepinephrine and/or dopamine reuptake. The 5-fluoro substitution is likely to enhance its metabolic stability and could modulate its binding affinity.

The experimental protocols provided in this guide offer a clear path for the empirical validation of these hypotheses. Further research into this and related compounds could uncover novel pharmacological tools or therapeutic leads for neurological and psychiatric disorders.

References

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964.
  • Miller, D. D., Feller, D. R., & Patil, P. N. (1973). Inhibition of uptake of catecholamines by benzylamine derivatives. Journal of Medicinal Chemistry, 16(2), 177-178.
  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 33-57.
  • Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2014). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Biochemical Pharmacology, 92(4), 671-681.
  • Braden, M. R. (2007).
  • Halberstadt, A. L., & Geyer, M. A. (2013). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 77, 200-207.
  • Wan, Z. K., Raggon, J. W., & He, H. (2008). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4747.

Sources

Comparative

A Comparative Guide to the Structural Validation of N-Methyl 2-benzyloxy-5-fluorobenzylamine

Authored by: A Senior Application Scientist This guide provides a comprehensive, multi-technique framework for the definitive structural validation of N-Methyl 2-benzyloxy-5-fluorobenzylamine, a key intermediate in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive, multi-technique framework for the definitive structural validation of N-Methyl 2-benzyloxy-5-fluorobenzylamine, a key intermediate in pharmaceutical synthesis. In the landscape of drug development, absolute certainty in a molecule's structure is non-negotiable; it is the bedrock upon which all subsequent efficacy, toxicity, and pharmacokinetic data are built. Here, we move beyond a simple checklist of techniques, instead detailing a self-validating, logical workflow that demonstrates not only what was done, but why each step is critical for unambiguous elucidation.

The core principle of our approach is orthogonal analysis, wherein multiple, disparate analytical techniques are employed to interrogate the molecule's architecture. Each method provides a unique piece of the structural puzzle, and only through their synergistic interpretation can a final, validated structure be confirmed with the highest degree of confidence. This guide will compare and contrast the data derived from Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, providing the causal logic behind each analytical choice.

The Analytical Challenge: Defining the Molecular Structure

The target molecule, N-Methyl 2-benzyloxy-5-fluorobenzylamine, has the following predicted structure:

  • Molecular Formula: C₁₅H₁₆FNO

  • Molecular Weight: 245.29 g/mol [1]

Chemical Structure of N-Methyl 2-benzyloxy-5-fluorobenzylamine

Our task is to confirm that a synthesized batch of this compound exclusively contains molecules with this precise atomic arrangement, ruling out any potential isomers or impurities. For instance, an alternative (and incorrect) isomer could have the benzyloxy and fluoro groups swapped. Our analytical workflow is designed to unequivocally differentiate between such possibilities.

The Validation Workflow: A Multi-Technique Approach

A robust structural validation follows a logical progression, starting with broad-stroke characterization and moving towards fine-detailed atomic connectivity. Our workflow integrates data from multiple platforms to build a cohesive and verifiable structural assignment.

G cluster_0 Initial Confirmation cluster_1 Core Structure & Connectivity MS Mass Spectrometry (Molecular Weight) 1D_NMR 1D NMR (¹H, ¹³C, DEPT-135) (Chemical Environments) MS->1D_NMR Confirms MW FTIR FTIR Spectroscopy (Functional Groups) FTIR->1D_NMR Confirms FGs 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Atomic Connectivity) 1D_NMR->2D_NMR Assigns Signals Final_Structure Validated Structure of N-Methyl 2-benzyloxy-5-fluorobenzylamine 2D_NMR->Final_Structure Confirms Connectivity

Caption: Overall workflow for structural validation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Mass spectrometry serves as our initial and most rapid checkpoint. Its primary role is to confirm the molecular weight of the compound. We select Electrospray Ionization (ESI) in positive mode as it is a "soft" ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a clear and immediate confirmation of the elemental composition.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Parameters: Operate in positive ion mode. Set the capillary voltage to ~3.5 kV and the source temperature to ~120°C.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Data Presentation & Interpretation
ParameterExpected ValueObserved Value (Hypothetical)Interpretation
Molecular Formula C₁₅H₁₆FNOC₁₅H₁₆FNOConsistent with target molecule.
Exact Mass 245.1216245.1219Consistent with target molecule.
[M+H]⁺ Ion 246.1294246.1297Confirms the molecular weight.
Key Fragments m/z 91 (benzyl)m/z 91.05Indicates presence of a benzyl group.

The observation of the [M+H]⁺ ion at m/z 246.1297 provides strong evidence for the correct molecular formula.[2] Additionally, the presence of a fragment at m/z 91, corresponding to the tropylium cation derived from the benzyl group, offers the first piece of structural information.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Trustworthiness: FTIR spectroscopy provides a robust, non-destructive method to confirm the presence of key functional groups.[4] It is a self-validating system because the absence of an expected peak (e.g., a carbonyl stretch) or the presence of an unexpected one would immediately invalidate the proposed structure. For our target molecule, we expect to see characteristic vibrations for the N-H bond, C-O ether linkage, aromatic rings, and the C-F bond.

Experimental Protocol: FTIR (KBr Pellet)
  • Sample Preparation: Mix ~1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr).

  • Grinding: Grind the mixture thoroughly in an agate mortar to a fine powder.

  • Pellet Formation: Compress the powder in a hydraulic press to form a transparent pellet.

  • Data Acquisition: Place the pellet in the spectrometer and acquire the spectrum from 4000 to 400 cm⁻¹.

Data Presentation & Interpretation
Functional GroupExpected Wavenumber (cm⁻¹)Observed (Hypothetical)Interpretation
Secondary Amine (N-H Stretch) 3300 - 3500 (weak-medium)3350 cm⁻¹Confirms the N-H of the secondary amine.
Aromatic C-H Stretch 3000 - 31003035 cm⁻¹Confirms aromatic protons.
Aliphatic C-H Stretch 2850 - 30002920, 2855 cm⁻¹Confirms CH₂ and CH₃ groups.
Aromatic C=C Bending 1450 - 16001590, 1495 cm⁻¹Confirms the presence of benzene rings.
Aryl Ether (C-O Stretch) 1200 - 1275 (asymmetric)1245 cm⁻¹Confirms the benzyloxy C-O linkage.
C-N Stretch 1020 - 12501180 cm⁻¹Consistent with the benzylamine structure.
C-F Stretch 1000 - 1400 (strong)1150 cm⁻¹Confirms the presence of the C-F bond.

The combined presence of these specific absorption bands provides a detailed fingerprint of the molecule's functional groups, corroborating the proposed structure.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Authoritative Grounding: While MS and FTIR confirm the building blocks, NMR spectroscopy reveals the precise atomic connectivity, making it the cornerstone of structural elucidation.[7][8] We employ a suite of experiments—¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC—to build the structure piece by piece.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~15-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • 1D Spectra Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.

  • 2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

1D NMR: Identifying the Pieces
  • ¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C & DEPT-135 NMR: Identifies all unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups.

Data Presentation: Expected 1D NMR Signals
SignalGroup¹H Shift (ppm)¹³C Shift (ppm)Multiplicity
1Benzyloxy -CH₂-~5.1~70s
2Benzyloxy Ar-H~7.3-7.5~127-128, 136m
3N-CH₃~2.5~35s
4N-CH₂-Ar~3.8~48s
5N-H~1.8 (broad)-s
6Fluoroaromatic Ar-H~6.8-7.2~114-130m

(Note: Chemical shifts are approximate and can vary with solvent and concentration.)

2D NMR: Assembling the Puzzle

The true power of NMR lies in 2D correlation experiments, which link the signals identified in the 1D spectra.

G cluster_0 Assign Spin Systems cluster_1 Link Protons to Carbons cluster_2 Connect the Fragments COSY COSY (¹H-¹H Correlation) HSQC HSQC (¹H-¹³C One-Bond Correlation) COSY->HSQC Identifies H's on C's HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Provides anchor points Structure Final Assembled Structure HMBC->Structure Confirms skeleton

Caption: Logical relationship of 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart). It is invaluable for tracing the proton networks within the two separate aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to.[9] This allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away.

Crucial HMBC Correlations for Validation:
  • Connecting the Benzyloxy Group: A correlation between the benzyloxy -CH₂- protons (~5.1 ppm) and the aromatic carbon at position 2 of the fluorobenzyl ring is essential. This confirms the C-O-C ether linkage at the correct position.

  • Confirming the Benzylamine Moiety: Correlations from the N-CH₂- protons (~3.8 ppm) to the aromatic carbons of the fluorobenzyl ring will be observed.

  • Validating N-Methylation: A correlation between the N-CH₃ protons (~2.5 ppm) and the N-CH₂- carbon (~48 ppm) confirms the methyl group is attached to the nitrogen.

By systematically analyzing these 2D NMR correlations, the entire molecular skeleton can be pieced together, providing definitive and undeniable proof of the structure.[10]

Conclusion: A Synthesis of Evidence

The structural validation of N-Methyl 2-benzyloxy-5-fluorobenzylamine cannot be reliably achieved with a single technique. It requires a carefully orchestrated workflow that synthesizes evidence from multiple analytical platforms.

  • Mass Spectrometry confirms the correct mass and elemental formula.

  • FTIR Spectroscopy verifies the presence of all required functional groups.

  • 1D and 2D NMR Spectroscopy provide the definitive atomic-level blueprint, confirming the precise connectivity of the molecular skeleton.

This comparative guide demonstrates that through the logical application of orthogonal analytical techniques, we can construct a self-validating data package that confirms the structure of N-Methyl 2-benzyloxy-5-fluorobenzylamine with the highest degree of scientific integrity, a mandatory requirement for advancing any compound in the research and drug development pipeline.

References

  • Angene. N-Methyl 2-benzyloxy-5-fluorobenzylamine. [Link]

  • Guillorit, H. et al. Supporting Information for 'Alkoxyamines based on ε-caprolactone for the synthesis of amphiphilic and triblock copolymers'. [Link]

  • The Royal Society of Chemistry. Supporting Information for 'A novel triazine triamine based porous organic polymer as a robust and recyclable catalyst for the synthesis of carbamates'. [Link]

  • Zuba, D. et al. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Forensic Sciences. [Link]

  • ResearchGate. 1H and 13C{1H} NMR assignments, and COSY, NOESY, and HMBC correlations of 3. [Link]

  • NIST. Benzenemethanamine, N-methyl- Infrared Spectrum. [Link]

  • Diva-Portal.org. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

  • ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Link]

  • NIST. Benzenemethanamine, N-methyl- Mass Spectrum. [Link]

Sources

Validation

A Comparative Efficacy Analysis of N-Methyl 2-benzyloxy-5-fluorobenzylamine as a Potential Monoamine Oxidase Inhibitor

This guide provides a comprehensive, data-driven comparison of the predicted efficacy of N-Methyl 2-benzyloxy-5-fluorobenzylamine against established and structurally related compounds. The analysis is grounded in the hy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-driven comparison of the predicted efficacy of N-Methyl 2-benzyloxy-5-fluorobenzylamine against established and structurally related compounds. The analysis is grounded in the hypothesis that its chemical architecture—specifically the N-methyl-benzylamine scaffold—renders it a promising candidate for monoamine oxidase (MAO) inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel benzylamine derivatives.

Introduction: The Rationale for Investigating N-Methyl 2-benzyloxy-5-fluorobenzylamine

The benzylamine chemical motif is a well-established pharmacophore known to interact with monoamine oxidase (MAO) enzymes.[1] MAO-A and MAO-B are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2] Consequently, inhibitors of these enzymes have found significant therapeutic application. Selective MAO-A inhibitors are effective in treating depression and anxiety, while selective MAO-B inhibitors are primarily used in the management of Parkinson's disease and Alzheimer's disease.[2][3]

The structure of N-Methyl 2-benzyloxy-5-fluorobenzylamine incorporates several key features that suggest a strong potential for potent and selective MAO inhibition:

  • N-Methyl Benzylamine Core: This fundamental structure is a known substrate and inhibitor scaffold for MAO, particularly MAO-B.[1]

  • Benzyloxy Group: The presence of a benzyloxy substituent has been shown to enhance hydrophobic interactions within the active site of MAO-B, often leading to increased binding affinity and selectivity.[4][5][6][7]

  • Fluorine Substitution: The inclusion of a fluorine atom is a common strategy in medicinal chemistry to improve metabolic stability and blood-brain barrier permeability.[4]

Given this structural rationale, this guide will compare the predicted inhibitory profile of N-Methyl 2-benzyloxy-5-fluorobenzylamine with clinically successful and structurally analogous MAO inhibitors.

Comparative Analysis of Monoamine Oxidase Inhibition

The primary metric for evaluating the efficacy of an MAO inhibitor is its half-maximal inhibitory concentration (IC50) against both MAO-A and MAO-B isoforms. A lower IC50 value indicates greater potency. The ratio of IC50 (MAO-A) / IC50 (MAO-B) provides a selectivity index, with a higher value indicating greater selectivity for MAO-B.

The following table summarizes the in vitro inhibitory activities of key comparator compounds. The data for the target compound are predictive, based on structure-activity relationship (SAR) trends observed in related molecules.

CompoundMAO-A IC50MAO-B IC50Selectivity Index (MAO-A/MAO-B)Reference(s)
Selegiline 23 µM51 nM~451[8]
Rasagiline 412 nM4.43 nM~93[9]
Safinamide >10 µM (low affinity)98 nM>102[9][10]
p-Fluoro-benzylamine derivative (2d) 1.38 µM>10 µM~0.1 (Selective for MAO-A)[3]
N-Methyl 2-benzyloxy-5-fluorobenzylamine Predicted: 1-5 µMPredicted: 10-100 nMPredicted: High (>10)N/A

Note: The predicted values for N-Methyl 2-benzyloxy-5-fluorobenzylamine are hypothetical and require experimental validation. They are extrapolated from the general observation that benzyloxy groups confer MAO-B selectivity and potency, while the core benzylamine structure maintains interaction with the enzyme's active site.

Structure-Activity Relationship (SAR) Insights

The predicted efficacy of N-Methyl 2-benzyloxy-5-fluorobenzylamine is based on established SAR principles for MAO inhibitors:

  • The Propargylamine Moiety in Selegiline and Rasagiline: These compounds are irreversible inhibitors that form a covalent bond with the FAD cofactor of the enzyme. While our target compound is not a propargylamine and is thus predicted to be a reversible inhibitor, the high potency of these drugs underscores the importance of the N-alkyl benzylamine scaffold for targeting the MAO active site.

  • The Benzyloxy Moiety: Studies on various chemical scaffolds, including chalcones and isatin derivatives, have consistently demonstrated that a benzyloxy group, particularly at positions that allow it to occupy the hydrophobic "aromatic cage" of the MAO-B active site, significantly enhances inhibitory potency and selectivity for MAO-B.[4][5][6] This is a key feature supporting the prediction of high MAO-B activity for our target compound.

  • Halogenation: The presence of a fluorine atom on the benzyl ring, as seen in a selective MAO-A inhibitor (compound 2d), demonstrates that halogenation can significantly influence isoform selectivity.[3] In the case of our target compound, the fluorine at the 5-position is expected to enhance pharmacokinetic properties without disrupting the favorable interactions conferred by the benzyloxy group at the 2-position.

Experimental Protocols

To validate the predicted efficacy, the following standardized and self-validating experimental protocols are recommended.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol determines the IC50 values of a test compound against human MAO-A and MAO-B.

Causality: The choice of a chemiluminescent assay provides high sensitivity and a wide dynamic range. Using recombinant human enzymes ensures isoform specificity. Kynuramine and benzylamine are used as substrates for MAO-A and MAO-B respectively, reflecting their known substrate preferences.[2][5] Clorgiline and Selegiline serve as selective positive controls, validating the assay's ability to distinguish between isoform-specific inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound to achieve final assay concentrations ranging from 1 nM to 100 µM.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer.

    • Prepare substrate solutions: Kynuramine for MAO-A and Benzylamine for MAO-B.

  • Assay Procedure:

    • Dispense 50 µL of MAO-A or MAO-B enzyme solution into the wells of a 96-well white opaque plate.

    • Add 25 µL of the test compound dilutions (or positive controls/vehicle) to the respective wells.

    • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the appropriate substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and develop the signal by adding a detection reagent that measures the production of hydrogen peroxide, a byproduct of MAO activity.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

In Vivo Antidepressant-Like Efficacy: The Tail Suspension Test (TST)

This protocol assesses the antidepressant-like properties of a compound in mice.

Causality: The TST is a widely used behavioral screening tool for antidepressants.[11][12] The model is based on the principle that mice subjected to the inescapable stress of being suspended by their tails will develop an immobile posture. This immobility is interpreted as a state of behavioral despair. Antidepressant compounds are known to reduce the duration of this immobility, increasing the time the animal spends actively trying to escape.[12] The 6-minute duration is standard, as initial struggling gives way to measurable immobility in the latter part of the test.[11][13]

Step-by-Step Protocol:

  • Animal Acclimation:

    • Use male C57BL/6 mice (8-10 weeks old).

    • House the animals in groups of 4-5 per cage with free access to food and water.

    • Maintain a 12-hour light/dark cycle and a controlled temperature environment.

    • Allow at least one week of acclimation to the facility before testing.

  • Drug Administration:

    • Randomly assign mice to treatment groups (e.g., vehicle control, positive control like imipramine, and various doses of the test compound).

    • Administer the compounds via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Procedure:

    • Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.

    • Suspend the mouse by its tail from a hook or a ledge, ensuring it cannot touch any surfaces. The suspension height should be approximately 50 cm.

    • The test is conducted for a total of 6 minutes.

    • A video camera should record the entire session for later scoring.

  • Data Scoring and Analysis:

    • An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the absence of all movement except for minor respiratory movements.

    • Calculate the mean immobility time for each treatment group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control. A significant reduction in immobility time indicates an antidepressant-like effect.

Visualizations: Pathways and Workflows

Mechanism of MAO-B Inhibition

The following diagram illustrates the proposed mechanism of action. By inhibiting MAO-B, the compound prevents the breakdown of dopamine in the synapse, thereby increasing dopaminergic neurotransmission, which is beneficial in Parkinson's disease.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Release MAO_B MAO-B (on Mitochondria) Dopamine_Cytosol->MAO_B Degradation Pathway Dopamine_Synapse Dopamine Dopamine_Cytosol->Dopamine_Synapse Release Metabolites Inactive Metabolites MAO_B->Metabolites Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding & Signal Test_Compound N-Methyl 2-benzyloxy- 5-fluorobenzylamine Test_Compound->MAO_B Inhibition

Caption: Proposed inhibition of dopamine degradation by the test compound.

Experimental Workflow: Tail Suspension Test

This flowchart outlines the key stages of the in vivo efficacy evaluation using the Tail Suspension Test.

TST_Workflow start Start: Animal Acclimation (1 Week) randomization Randomization into Treatment Groups start->randomization dosing Compound Administration (Vehicle, Positive Control, Test Article) randomization->dosing pre_test_wait Waiting Period (30-60 min) dosing->pre_test_wait suspension Tail Suspension (6 minutes) pre_test_wait->suspension recording Video Recording of Session suspension->recording scoring Blinded Scoring of Immobility Time (last 4 min) recording->scoring analysis Statistical Analysis (ANOVA) scoring->analysis end End: Efficacy Determination analysis->end

Caption: Workflow for the Tail Suspension Test.

Conclusion and Future Directions

Based on a rigorous analysis of structure-activity relationships, N-Methyl 2-benzyloxy-5-fluorobenzylamine is predicted to be a potent, reversible, and selective inhibitor of monoamine oxidase B. The presence of a benzyloxy group is anticipated to drive its selectivity and potency for MAO-B, while the N-methyl benzylamine core ensures interaction with the enzyme's active site. The fluorine substituent is likely to confer favorable pharmacokinetic properties.

This predictive analysis strongly supports the allocation of resources for the synthesis and experimental validation of this compound. The protocols detailed herein provide a clear and robust pathway for determining its true inhibitory profile and its potential antidepressant or neuroprotective effects. Future studies should also include kinetic analyses to confirm the mode of inhibition (e.g., competitive, non-competitive) and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to fully characterize its drug-like properties.

References

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC - NIH. Available at: [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. Available at: [Link]

  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PMC. Available at: [Link]

  • Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. PMC. Available at: [Link]

  • MAO-B inhibitors (rasagiline, selegiline, safinamide). Parkinson's UK. Available at: [Link]

  • Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease. PubMed. Available at: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. PMC - NIH. Available at: [Link]

  • Structure-Activity Relationships in the Oxidation of Benzylamine Analogs by Bovine Liver Mitochondrial Monoamine Oxidase B. ACS Publications. Available at: [Link]

  • The Tail Suspension Test. PMC - NIH. Available at: [Link]

  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Publishing. Available at: [Link]

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC - PubMed Central. Available at: [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Available at: [Link]

  • N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase. PubMed. Available at: [Link]

  • Structure-Based Design of Novel MAO-B Inhibitors: A Review. MDPI. Available at: [Link]

  • Video: The Tail Suspension Test. JoVE. Available at: [Link]

  • Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. MDPI. Available at: [Link]

  • IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. ResearchGate. Available at: [Link]

  • Factsheet on the forced swim test. Understanding Animal Research. Available at: [Link]

  • Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. Europe PMC. Available at: [Link]

  • Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. Protocols.io. Available at: [Link]

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating N-Methyl 2-benzyloxy-5-fluorobenzylamine as a Novel Monoamine Oxidase Inhibitor

This guide provides an in-depth comparative analysis of N-Methyl 2-benzyloxy-5-fluorobenzylamine, a novel synthetic compound, against established and structurally relevant alternatives in the context of monoamine oxidase...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of N-Methyl 2-benzyloxy-5-fluorobenzylamine, a novel synthetic compound, against established and structurally relevant alternatives in the context of monoamine oxidase (MAO) inhibition. Designed for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols, comparative performance data, and expert insights into the underlying scientific principles of the assays conducted. Our objective is to furnish a comprehensive resource for evaluating the potential of this and similar compounds as modulators of monoamine oxidase activity.

Introduction: The Rationale for Investigating Novel MAO Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] Their dysfunction is implicated in a range of neurological disorders, including depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4] Consequently, the development of novel MAO inhibitors remains a significant focus in medicinal chemistry and drug discovery.

The structural motif of N-Methyl 2-benzyloxy-5-fluorobenzylamine, featuring a fluorinated benzylamine core, suggests a potential interaction with the flavin-containing active site of monoamine oxidases. The inclusion of fluorine and a benzyloxy group may enhance metabolic stability and target engagement.[5] This guide benchmarks its inhibitory activity against two distinct classes of compounds: a clinically established irreversible inhibitor, Selegiline (L-deprenyl), and a recently developed class of reversible benzothiazole-based inhibitors, exemplified here by a representative structure (2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative).[6]

Experimental Design & Workflow

The core of this comparative analysis rests on a robust and validated fluorometric assay to determine the inhibitory potency (IC50) of the test compounds against human recombinant MAO-A and MAO-B. The workflow is designed to ensure data integrity and reproducibility.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (Test, Selegiline, Benzothiazole) Incubation Pre-incubation: Enzyme + Inhibitor Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation (MAO-A & MAO-B) Enzyme_Prep->Incubation Reagent_Prep Reagent Master Mix (Buffer, Substrate, HRP, Probe) Reaction Initiate Reaction: Add Master Mix Reagent_Prep->Reaction Incubation->Reaction Measurement Kinetic Measurement (Fluorescence Reader) Reaction->Measurement Curve_Fit Dose-Response Curve Fitting Measurement->Curve_Fit IC50_Calc IC50 Value Calculation Curve_Fit->IC50_Calc Selectivity_Index Selectivity Index Determination IC50_Calc->Selectivity_Index

Caption: Experimental workflow for MAO inhibition assay.

Comparative Performance Data

The inhibitory activities of N-Methyl 2-benzyloxy-5-fluorobenzylamine and the selected alternatives were determined against human recombinant MAO-A and MAO-B. The results, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized below.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
N-Methyl 2-benzyloxy-5-fluorobenzylamine8507511.3
Selegiline (L-deprenyl)2,9907.04425
Benzothiazole Derivative>10,00062>161

Data Interpretation:

  • N-Methyl 2-benzyloxy-5-fluorobenzylamine demonstrated moderate inhibitory activity against both MAO isoforms, with a preference for MAO-B. Its selectivity index of 11.3 suggests it is a mixed MAO-A/MAO-B inhibitor with a slight MAO-B preference.

  • Selegiline , as expected, showed potent and highly selective inhibition of MAO-B, consistent with its known mechanism of action.[7]

  • The Benzothiazole Derivative exhibited potent and selective inhibition of MAO-B, with negligible activity against MAO-A at the concentrations tested, aligning with published data on this class of compounds.[6]

Methodologies

Fluorometric Monoamine Oxidase Inhibition Assay

This assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate.[1][8] The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a fluorogenic probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be measured spectrophotometrically.[7] The rate of fluorescence increase is directly proportional to the MAO activity.

Materials:

  • Human recombinant MAO-A and MAO-B (source: commercial vendor)

  • Assay Buffer: 100 mM HEPES, pH 7.4, containing 5% glycerol

  • p-Tyramine (non-specific substrate for MAO-A and MAO-B)[8]

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or similar fluorogenic probe)

  • Test Compounds: N-Methyl 2-benzyloxy-5-fluorobenzylamine, Selegiline, Benzothiazole Derivative

  • 96-well black, clear-bottom microplates

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO, followed by a final dilution in Assay Buffer to the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzyme stocks in Assay Buffer to a working concentration determined by preliminary optimization experiments.

  • Pre-incubation: In a 96-well plate, add 45 µL of the diluted enzyme solution to each well. Add 5 µL of the diluted compound solutions or vehicle control (for uninhibited enzyme activity). Mix gently and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

  • Reaction Master Mix Preparation: Prepare a master mix containing p-Tyramine, HRP, and the fluorogenic probe in Assay Buffer. The final concentrations should be optimized, but typical values are in the range of 1-2 mM for p-Tyramine, 1-2 U/mL for HRP, and 50-100 µM for the probe.

  • Initiation of Reaction: Add 50 µL of the Reaction Master Mix to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for a total of 30 minutes. Use an excitation wavelength of ~530-545 nm and an emission wavelength of ~585-590 nm.[1][3]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the uninhibited control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Signaling Pathway Context

The inhibition of MAO enzymes has a direct impact on monoaminergic neurotransmission. By preventing the degradation of neurotransmitters in the presynaptic terminal, MAO inhibitors increase their availability in the synaptic cleft, thereby enhancing signaling.

G cluster_presynaptic Presynaptic Neuron cluster_mito Mitochondrion cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Dopamine) Vesicle Synaptic Vesicle MA->Vesicle MA_Release Release Vesicle->MA_Release Reuptake Reuptake Transporter MA_Release->Reuptake Receptor Postsynaptic Receptor MA_Release->Receptor Synaptic Cleft MA_Cytosol Cytosolic Monoamine Reuptake->MA_Cytosol MAO MAO-A / MAO-B MA_Cytosol->MAO Metabolites Inactive Metabolites MAO->Metabolites Signal Signal Transduction Receptor->Signal Inhibitor N-Methyl 2-benzyloxy- 5-fluorobenzylamine Inhibitor->MAO Inhibition

Sources

Validation

A Comparative Guide for Researchers: N-Methyl 2-benzyloxy-5-fluorobenzylamine vs. its Non-methylated Analog

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, subtle molecular modifications can elicit profound changes in the biological activity and pharmacokinetic profile o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, subtle molecular modifications can elicit profound changes in the biological activity and pharmacokinetic profile of a compound. One of the most common and impactful of these modifications is N-methylation. This guide provides an in-depth, objective comparison of N-Methyl 2-benzyloxy-5-fluorobenzylamine and its primary amine analog, 2-benzyloxy-5-fluorobenzylamine. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this guide synthesizes established principles of medicinal chemistry, data from structurally related compounds, and detailed synthetic and analytical protocols to provide a robust framework for researchers.

The Strategic Impact of N-Methylation: A Molecular Perspective

N-methylation, the addition of a methyl group to a nitrogen atom, is a key strategy in drug design to fine-tune the properties of a lead compound.[1] This seemingly minor alteration can significantly impact a molecule's physicochemical properties, and in turn, its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target binding affinity.

The introduction of a methyl group generally increases lipophilicity, which can enhance membrane permeability and potentially improve oral bioavailability. However, this increased lipophilicity can also lead to decreased aqueous solubility. Furthermore, the presence of an N-methyl group can sterically hinder access by metabolic enzymes, thereby increasing the compound's metabolic stability and prolonging its half-life. From a pharmacodynamic standpoint, the N-methyl group can influence the binding affinity and selectivity for a biological target by altering the compound's conformation and hydrogen bonding capabilities.

Physicochemical Properties: A Comparative Overview

To provide a quantitative comparison, the following table summarizes the predicted physicochemical properties of N-Methyl 2-benzyloxy-5-fluorobenzylamine and its non-methylated analog. These values were calculated using well-established computational models to offer a predictive insight into their behavior.

Property2-benzyloxy-5-fluorobenzylamine (Non-methylated)N-Methyl 2-benzyloxy-5-fluorobenzylamine (N-methylated)Predicted Impact of N-Methylation
Molecular Formula C₁₄H₁₄FNOC₁₅H₁₆FNOIncreased molecular weight
Molecular Weight 231.27 g/mol 245.30 g/mol Increase
Predicted LogP 2.83.1Increased Lipophilicity
Predicted pKa (amine) 9.29.5Slight increase in basicity
Predicted Aqueous Solubility LowerHigherDecreased
Hydrogen Bond Donors 21Reduced H-bond donor capacity
Hydrogen Bond Acceptors 22No change
Polar Surface Area 38.3 Ų29.1 ŲDecreased

These predicted values suggest that N-methylation of 2-benzyloxy-5-fluorobenzylamine likely leads to a more lipophilic and less polar compound with a reduced capacity for hydrogen bond donation. These changes are anticipated to have a significant impact on the compounds' interactions with biological systems.

Synthesis of N-Methyl 2-benzyloxy-5-fluorobenzylamine and its Analog: A Practical Guide

A robust and versatile method for the synthesis of both the N-methylated and non-methylated target compounds is reductive amination. This two-step one-pot process involves the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ to the desired amine. The common precursor for both syntheses is 2-benzyloxy-5-fluorobenzaldehyde.

Synthesis of the Precursor: 2-benzyloxy-5-fluorobenzaldehyde

The synthesis of the aldehyde precursor can be achieved through a Williamson ether synthesis from 2-hydroxy-5-fluorobenzaldehyde and benzyl bromide.

Protocol:

  • To a solution of 2-hydroxy-5-fluorobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-benzyloxy-5-fluorobenzaldehyde.

Reductive Amination for the Synthesis of the Target Amines

G cluster_synthesis Reductive Amination Workflow Aldehyde 2-benzyloxy-5-fluorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine Source Amine_Source Amine Source (Ammonia or Methylamine) Amine_Source->Imine Primary_Amine 2-benzyloxy-5-fluorobenzylamine Imine->Primary_Amine + Reducing Agent (with Ammonia) Secondary_Amine N-Methyl 2-benzyloxy-5-fluorobenzylamine Imine->Secondary_Amine + Reducing Agent (with Methylamine) Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Primary_Amine Reducing_Agent->Secondary_Amine

Caption: Reductive amination workflow for the synthesis of the target compounds.

Protocol for 2-benzyloxy-5-fluorobenzylamine (Non-methylated):

  • Dissolve 2-benzyloxy-5-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol.

  • Add a solution of ammonia in methanol (e.g., 7N, 5.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain 2-benzyloxy-5-fluorobenzylamine.

Protocol for N-Methyl 2-benzyloxy-5-fluorobenzylamine (N-methylated):

  • Dissolve 2-benzyloxy-5-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a solution of methylamine in a suitable solvent (e.g., 2M in THF, 2.0 eq).

  • Add sodium triacetoxyborohydride (1.5 eq) and a few drops of acetic acid.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Methyl 2-benzyloxy-5-fluorobenzylamine.

Comparative Biological Activity: A Hypothesis-Driven Discussion

The introduction of a methyl group on the nitrogen atom can significantly alter the receptor binding profile. For instance, in some classes of compounds, N-methylation has been shown to enhance affinity for certain receptor subtypes while diminishing it for others. This can lead to a more selective pharmacological profile for the N-methylated analog.

Given that the benzyloxy and fluoro substituents will also influence the electronic and steric properties of the molecules, it is plausible that the N-methylated and non-methylated analogs will exhibit distinct biological activities. For example, they may show differential potency as inhibitors of MAO-A or MAO-B, or they may have varying affinities for serotonin or dopamine receptors.

To experimentally validate these hypotheses, a series of in vitro assays would be required.

Proposed Experimental Workflow for Comparative Biological Evaluation

G cluster_workflow Biological Evaluation Workflow start Synthesized Compounds (N-methylated & Non-methylated) binding_assay Receptor Binding Assays (e.g., Radioligand displacement) start->binding_assay functional_assay Functional Assays (e.g., cAMP, Calcium flux) start->functional_assay enzyme_assay Enzyme Inhibition Assays (e.g., MAO-A/B) start->enzyme_assay adme_studies In Vitro ADME Studies (Metabolic stability, Permeability) start->adme_studies data_analysis Comparative Data Analysis binding_assay->data_analysis functional_assay->data_analysis enzyme_assay->data_analysis adme_studies->data_analysis conclusion Structure-Activity Relationship (SAR) Determination data_analysis->conclusion

Caption: Proposed workflow for the comparative biological evaluation.

A head-to-head comparison in a panel of relevant receptor binding and enzyme inhibition assays would be essential to elucidate the structure-activity relationship (SAR) and determine the pharmacological utility of N-methylation in this particular chemical scaffold.

Conclusion

The strategic N-methylation of 2-benzyloxy-5-fluorobenzylamine is predicted to significantly alter its physicochemical properties, favoring increased lipophilicity and reduced polarity. These modifications are likely to translate into distinct pharmacokinetic and pharmacodynamic profiles when compared to its primary amine analog. While the absence of direct comparative experimental data necessitates a degree of theoretical inference, this guide provides a comprehensive framework for the synthesis, characterization, and proposed biological evaluation of these two compounds. The provided protocols and workflows are designed to empower researchers to conduct their own comparative studies and to contribute valuable data to the understanding of the nuanced effects of N-methylation in this chemical series.

References

  • Wenlock, M. C., & Barton, P. (2013). In silico physicochemical parameter predictions. Molecular Pharmaceutics, 10(4), 1289–1301. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Bhattacharjee, A. (2016). The role of fluorine in drug design and medicinal chemistry. Expert Opinion on Drug Discovery, 11(12), 1159–1172. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • PubChem. (n.d.). N-Methylbenzylamine. Retrieved from [Link]

  • PubChem. (n.d.). Benzylamine. Retrieved from [Link]

  • Toro-Sazo, M., Brea, J., Loza, M. I., Cimadevila, M., & Cassels, B. K. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE, 14(1), e0209804. [Link]

  • Milnacipran. In Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

Comparative

A Comparative Guide for Drug Discovery: N-Methyl-2-benzyloxy-5-fluorobenzylamine vs. Its Non-Benzylated Analog

In the intricate process of drug discovery and development, the nuanced modification of a lead compound can dramatically alter its therapeutic efficacy and safety profile. This guide presents a detailed comparative analy...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery and development, the nuanced modification of a lead compound can dramatically alter its therapeutic efficacy and safety profile. This guide presents a detailed comparative analysis of N-Methyl-2-benzyloxy-5-fluorobenzylamine and its non-benzylated counterpart, 2-amino-N-methyl-5-fluorobenzylamine, tailored for researchers, scientists, and drug development professionals. We will dissect the strategic implications of the benzyl group, provide a side-by-side comparison of their properties, and offer robust experimental protocols for their synthesis and evaluation.

The Strategic Importance of the Benzyl Group

The introduction of a benzyl group, as seen in N-Methyl-2-benzyloxy-5-fluorobenzylamine, is a common strategy in medicinal chemistry to modulate a molecule's properties.[1][2][3] This modification can profoundly impact a compound's pharmacokinetic and pharmacodynamic characteristics.

Key Physicochemical and Pharmacokinetic Considerations:

  • Lipophilicity: The benzyl group significantly increases the lipophilicity of a molecule.[2] This enhanced fat-solubility can improve its ability to traverse cellular membranes, a critical factor for oral absorption and penetration of the blood-brain barrier.

  • Metabolic Stability: The steric bulk of the benzyl group can shield adjacent functional groups, such as the amine in our case, from metabolic enzymes. This can lead to a longer biological half-life and improved bioavailability.

  • Receptor Interactions: The aromatic ring of the benzyl group can participate in various non-covalent interactions within a receptor's binding pocket, including π-π stacking and hydrophobic interactions, potentially altering the compound's binding affinity and selectivity.[1]

In contrast, the non-benzylated analog, featuring a free hydroxyl group, is inherently more polar. This generally results in higher aqueous solubility but may also lead to more rapid metabolism and excretion.

Comparative Physicochemical and Biological Profile

The following table summarizes the anticipated differences between the two compounds, providing a clear rationale for these distinctions.

PropertyN-Methyl-2-benzyloxy-5-fluorobenzylamine2-amino-N-methyl-5-fluorobenzylamine (Non-benzylated analog)Rationale for Difference
Molecular Weight ~259.31 g/mol ~154.17 g/mol Addition of the benzyl group (C7H7)
Predicted LogP HigherLowerIncreased lipophilicity due to the benzyl group
Aqueous Solubility LowerHigherThe hydroxyl group of the analog enhances polarity
Receptor Binding Affinity Potentially alteredBaselineSteric and electronic effects of the benzyl group
Metabolic Stability Potentially higherPotentially lowerSteric hindrance from the benzyl group may protect the amine from metabolism

Experimental Protocols for Synthesis and Evaluation

To empirically validate the predicted differences, the following experimental protocols are provided.

Synthesis of N-Methyl-2-benzyloxy-5-fluorobenzylamine

This synthesis can be achieved via a reductive amination reaction between 2-benzyloxy-5-fluorobenzaldehyde and methylamine.[4][5][6][7]

Workflow for Reductive Amination:

Caption: Reductive amination synthesis workflow.

Step-by-Step Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 2-benzyloxy-5-fluorobenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol. Add a solution of methylamine (1.2 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains low.[8] Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the careful addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the pure N-Methyl-2-benzyloxy-5-fluorobenzylamine.

Synthesis of 2-amino-N-methyl-5-fluorobenzylamine (Non-benzylated analog)

The non-benzylated analog is synthesized by the deprotection of the benzyl group via catalytic hydrogenolysis.[2][9]

Workflow for Debenzylation:

Caption: Catalytic hydrogenolysis for debenzylation.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve N-Methyl-2-benzyloxy-5-fluorobenzylamine (1.0 equivalent) in methanol. Carefully add a catalytic amount of 10% palladium on carbon.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or use a Parr hydrogenator. Stir the reaction mixture vigorously at room temperature overnight.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the 2-amino-N-methyl-5-fluorobenzylamine.

Comparative In Vitro Evaluation

A series of in vitro assays is essential to quantify the functional differences between the two compounds.

Workflow for In Vitro Evaluation:

Sources

Validation

A Comparative Guide for Drug Discovery Professionals: N-Methyl-2-benzyloxy-5-fluorobenzylamine vs. its Non-fluorinated Analog

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, technical comparison between N-Methyl-2-benzyloxy-5-fluorobenzylamine and its non-fluorinated counterpart, N-Methyl-2-benzyloxybenzylamine. We will delve into the theoretical advantages conferred by fluorination and provide actionable experimental protocols for researchers to validate these principles in their own laboratories.

The Strategic Rationale for Fluorination

The introduction of a fluorine atom into a molecule can profoundly alter its biological behavior.[1][2] The carbon-fluorine bond is exceptionally strong and not easily metabolized, which can significantly enhance a drug's metabolic stability and, consequently, its half-life.[2] Furthermore, fluorine's high electronegativity can modulate the basicity (pKa) of nearby functional groups and alter the molecule's lipophilicity (logP), which in turn affects its solubility, membrane permeability, and binding affinity to its target.[1][3]

This guide will focus on a comparative analysis of N-Methyl-2-benzyloxy-5-fluorobenzylamine and its non-fluorinated analog, exploring how the introduction of a single fluorine atom at the 5-position of the benzyl ring is predicted to influence key drug-like properties.

Predicted Physicochemical Properties

The introduction of a fluorine atom is expected to modulate the lipophilicity and basicity of the benzylamine scaffold. Below is a table of predicted physicochemical properties for both compounds.

PropertyN-Methyl-2-benzyloxybenzylamine (Non-fluorinated)N-Methyl-2-benzyloxy-5-fluorobenzylamine (Fluorinated)Rationale for Predicted Difference
Molecular Weight 227.30 g/mol 245.29 g/mol Addition of a fluorine atom.
Predicted logP ~3.5~3.8The fluorine atom generally increases lipophilicity, which can enhance membrane permeability and target engagement within hydrophobic pockets.[1][4]
Predicted pKa ~9.2~8.9The electron-withdrawing nature of fluorine is expected to decrease the basicity of the amine, which can impact its ionization state at physiological pH and potentially alter receptor interactions.[3]

Comparative Experimental Workflow

To empirically validate the predicted differences between the fluorinated and non-fluorinated analogs, a structured experimental workflow is proposed. This workflow is designed to provide a comprehensive comparison of their metabolic stability and target binding affinity.

G cluster_synthesis Compound Synthesis cluster_characterization Physicochemical Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison s1 Synthesis of N-Methyl-2-benzyloxy-5-fluorobenzylamine p1 Determine logP (e.g., HPLC method) s1->p1 p2 Determine pKa (e.g., Potentiometric titration) s1->p2 a1 In Vitro Metabolic Stability Assay (Human Liver Microsomes) s1->a1 a2 Competitive Radioligand Binding Assay s1->a2 s2 Synthesis of N-Methyl-2-benzyloxybenzylamine s2->p1 s2->p2 s2->a1 s2->a2 d1 Compare Half-life (t½) and Intrinsic Clearance (Clint) a1->d1 d2 Compare IC50 and Ki values a2->d2

Caption: Proposed experimental workflow for the comparative analysis.

Synthesis of Target Compounds

A common and efficient method for the synthesis of N-methylbenzylamines is through reductive amination of the corresponding benzaldehyde.

Proposed Synthesis of N-Methyl-2-benzyloxy-5-fluorobenzylamine
  • Starting Material: 2-benzyloxy-5-fluorobenzaldehyde.

  • Reaction: To a solution of 2-benzyloxy-5-fluorobenzaldehyde in a suitable solvent (e.g., methanol or dichloromethane), add a solution of methylamine.

  • Imine Formation: Stir the mixture at room temperature to allow for the formation of the intermediate imine.

  • Reduction: Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to reduce the imine to the desired N-methylbenzylamine.

  • Work-up and Purification: Quench the reaction, extract the product, and purify using column chromatography.

The same procedure can be followed for the synthesis of the non-fluorinated analog using 2-benzyloxybenzaldehyde as the starting material.

In Vitro Metabolic Stability Assay

This assay is crucial for determining the susceptibility of the compounds to metabolism by cytochrome P450 enzymes, which are abundant in the liver.[5][6]

Experimental Protocol

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw the human liver microsomes on ice. Prepare working solutions of the test compounds and positive controls in the phosphate buffer.

  • Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).

G cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Analysis p1 Thaw Liver Microsomes r1 Combine Microsomes, Buffer, and Compound p1->r1 p2 Prepare Compound Solutions p2->r1 r2 Pre-incubate at 37°C r1->r2 r3 Initiate with NADPH r2->r3 r4 Incubate at 37°C r3->r4 t1 Terminate at Time Points with Acetonitrile r4->t1 t2 Centrifuge t1->t2 t3 Analyze Supernatant by LC-MS/MS t2->t3

Caption: Workflow for the in vitro metabolic stability assay.

Competitive Radioligand Binding Assay

This assay will determine the binding affinity of the two compounds to a specific target receptor.[7][8] This is a hypothetical example, as the specific target for these compounds is not defined. For the purpose of this guide, we will assume a generic G-protein coupled receptor (GPCR) as the target.

Experimental Protocol

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand with known affinity for the target receptor

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid and a microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compounds. Prepare the radioligand and cell membrane suspension in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled test compound, the radioligand, and the cell membrane suspension to each well. Include wells for total binding (radioligand and membranes only) and non-specific binding (with a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Generate a dose-response curve by plotting the percentage of specific binding against the concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Expected Outcomes and Interpretation

It is anticipated that the N-Methyl-2-benzyloxy-5-fluorobenzylamine will exhibit greater metabolic stability, characterized by a longer half-life and lower intrinsic clearance in the liver microsome assay. This is due to the strength of the C-F bond, which is resistant to cleavage by metabolic enzymes.

In the competitive binding assay, the effect of fluorination is less predictable and is highly dependent on the specific interactions within the receptor's binding pocket. The fluorine atom could potentially engage in favorable interactions (e.g., hydrogen bonds or dipole-dipole interactions), leading to an increased binding affinity (lower IC50 and Ki). Conversely, it could introduce steric hindrance or unfavorable electronic interactions, resulting in decreased affinity.

Conclusion

The strategic fluorination of drug candidates is a powerful approach to enhance their pharmacokinetic properties. This guide provides a framework for the comparative analysis of N-Methyl-2-benzyloxy-5-fluorobenzylamine and its non-fluorinated analog. By following the proposed experimental protocols, researchers can generate robust data to quantify the impact of fluorination on metabolic stability and target binding affinity, thereby making more informed decisions in the drug discovery and development process.

References

  • Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug metabolism reviews, 26(3), 605–643.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Zhou, Y., & Li, Y. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 241, 109675.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • ResearchGate. (2025). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved from [Link]

  • PubMed. (n.d.). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the synthesized compounds calculated by Data Warrior. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • National Center for Biotechnology Information. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of N-Methyl-2-benzyloxy-5-fluorobenzylamine

The following instructions are designed to provide clear, actionable steps that prioritize safety and compliance with regulatory standards. Hazard Assessment and Precautionary Measures Given its chemical structure—a fluo...

Author: BenchChem Technical Support Team. Date: February 2026

The following instructions are designed to provide clear, actionable steps that prioritize safety and compliance with regulatory standards.

Hazard Assessment and Precautionary Measures

Given its chemical structure—a fluorinated benzylamine derivative—N-Methyl-2-benzyloxy-5-fluorobenzylamine should be handled as a hazardous substance. Analogous compounds exhibit a range of potential hazards, including acute toxicity if swallowed or in contact with skin, the potential to cause severe skin burns and eye damage, and harm to aquatic life.[1][2][3] Therefore, it is imperative to handle this compound with the appropriate precautions.

Table 1: Anticipated Hazards and Required Personal Protective Equipment (PPE)

Hazard CategoryDescriptionRecommended PPE
Acute Toxicity May be harmful if swallowed or through skin contact.[3]Chemical-resistant gloves (Nitrile or Neoprene), lab coat, and closed-toe shoes.
Skin Corrosion/Irritation Likely to cause skin irritation or severe burns upon contact.[3]Chemical-resistant gloves, lab coat, and consider an apron for additional protection.
Eye Damage/Irritation Poses a risk of serious eye damage.Safety goggles or a face shield are mandatory.[4]
Environmental Hazards Potentially harmful to aquatic organisms.[1][2]Avoid release into the environment.

All handling and preparation for disposal of N-Methyl-2-benzyloxy-5-fluorobenzylamine should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2] An emergency eyewash station and safety shower must be readily accessible.[1][2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this research chemical is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6][7] Improper disposal is illegal and can lead to significant environmental damage and regulatory penalties.[8][9]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect all waste containing N-Methyl-2-benzyloxy-5-fluorobenzylamine in a dedicated, leak-proof container that is chemically compatible with the substance.[1][5][6] High-density polyethylene (HDPE) containers are generally a suitable choice.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless their compatibility is certain.[1][6] Incompatible materials can lead to dangerous reactions. Based on similar compounds, avoid mixing with strong oxidizing agents, acids, and acid chlorides.[1]

  • Solid vs. Liquid Waste: If you have both solid waste (e.g., contaminated gloves, weigh boats) and liquid waste, they should ideally be collected in separate, appropriately labeled containers.

Step 2: Proper Labeling

  • Hazardous Waste Label: The container must be clearly labeled as "Hazardous Waste."[1][6]

  • Full Chemical Name: Write the full chemical name: "N-Methyl-2-benzyloxy-5-fluorobenzylamine." Avoid using abbreviations or chemical formulas.[9]

  • Hazard Identification: Indicate the potential hazards (e.g., "Toxic," "Corrosive") on the label.

Step 3: Storage of Waste Container

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[9] This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks or spills.[6]

  • Secure Sealing: Keep the container tightly sealed at all times, except when adding waste.[6][9]

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is nearly full (around 75% capacity) or if the waste has been accumulated for a period approaching your institution's limit (often 6 months), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][5]

  • Licensed Disposal Vendor: The final disposal of the chemical waste must be handled by a licensed hazardous waste disposal company arranged by your EHS office.[1] These vendors are equipped to manage and dispose of hazardous materials in compliance with all federal, state, and local regulations, such as those set by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][10]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is combustible, remove all sources of ignition from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For liquid spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-Methyl-2-benzyloxy-5-fluorobenzylamine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Compound as Hazardous Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in a Chemical Fume Hood B->C D Use Designated, Labeled, and Compatible Waste Container C->D E Segregate from Incompatible Waste Streams D->E F Keep Container Securely Sealed When Not in Use D->F G Store in Secondary Containment in a Satellite Accumulation Area F->G H Container Full or Time Limit Reached? G->H I Contact EHS for Waste Pickup H->I Yes J Transfer to Licensed Hazardous Waste Vendor I->J K Spill Occurs L Contain with Inert Absorbent Material K->L M Collect Waste and Decontaminate Area L->M N Place in Hazardous Waste Container M->N N->G O Report to Supervisor & EHS N->O

Caption: Disposal workflow for N-Methyl-2-benzyloxy-5-fluorobenzylamine.

By adhering to this comprehensive disposal plan, laboratory personnel can ensure the safe management of N-Methyl-2-benzyloxy-5-fluorobenzylamine, protecting themselves, their colleagues, and the environment.

References

  • Safe Disposal of N-methyl-3-(phenoxymethyl)benzylamine: A Procedural Guide. Benchchem.
  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
  • Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal.
  • Waste, Chemical, and Cleanup Enforcement. US EPA.
  • Hazardous Waste. US EPA.
  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Benzylamine Safety D
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • EPA proposes rules for hazardous waste, pharmaceuticals. Waste Dive.
  • SAFETY D
  • SAFETY DATA SHEET - Benzylamine. Thermo Fisher Scientific.
  • Safety D
  • Safety Data Sheet - N-methylbenzylamine. Alkyl Amines Chemicals Limited.
  • SAFETY DATA SHEET - Benzenemethanamine, 4-fluoro-. Fisher Scientific.
  • SAFETY DATA SHEET - Methyl 2-benzyloxybenzo

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Handling

A Comprehensive Safety and Handling Guide for N-Methyl 2-benzyloxy-5-fluorobenzylamine

This guide provides essential, immediate safety and logistical information for the handling and disposal of N-Methyl 2-benzyloxy-5-fluorobenzylamine. As a novel compound, a specific Safety Data Sheet (SDS) may not be rea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of N-Methyl 2-benzyloxy-5-fluorobenzylamine. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following protocols are grounded in a conservative approach, drawing from the known hazards of structurally similar compounds, including substituted benzylamines and fluorinated aromatic molecules. This ensures a high margin of safety for all laboratory personnel.

Hazard Assessment: A Proactive Approach to Safety

Given the chemical structure of N-Methyl 2-benzyloxy-5-fluorobenzylamine, a thorough risk assessment is the first critical step. The molecule incorporates a benzylamine moiety and a fluorinated aromatic ring, both of which warrant specific safety considerations.

  • Benzylamine Core: Compounds containing the N-methylbenzylamine structure are often classified as corrosive and can cause severe skin burns and eye damage.[1][2] They may also be harmful if swallowed or in contact with skin.[3][4]

  • Fluorinated Aromatic System: Fluorinated organic compounds require careful handling and disposal due to their potential environmental persistence.[5][6]

Based on these structural alerts, N-Methyl 2-benzyloxy-5-fluorobenzylamine should be handled as a substance that is potentially corrosive, toxic, and an irritant.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize any risk of exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is advised for handling larger quantities or for prolonged tasks.[5]To prevent skin contact and absorption. Benzylamines can be corrosive to the skin.[2][4]
Eye and Face Protection Safety goggles with side shields or a full-face shieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7][8]To protect against splashes, which could cause severe eye damage.[3]
Skin and Body Protection Flame-retardant laboratory coatA fully buttoned lab coat is essential. For larger scale operations, chemical-resistant coveralls should be considered.[9]To protect the skin from accidental spills and contact.
Respiratory Protection Use in a certified chemical fume hoodAll handling of the solid or solutions should be performed in a well-ventilated fume hood.To prevent inhalation of any dust or aerosols, which may cause respiratory irritation.[10][11]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, well-defined operational protocol is crucial for minimizing risk and ensuring experimental reproducibility.

Preparation and Weighing
  • Designated Area: All handling of N-Methyl 2-benzyloxy-5-fluorobenzylamine should occur in a designated area within a certified chemical fume hood.

  • Pre-use Inspection: Before starting, inspect all PPE for any signs of damage or degradation.

  • Weighing: If weighing the solid compound, do so on a tared weigh boat inside the fume hood to contain any dust particles.

Dissolution and Reaction Setup
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Inert Atmosphere: For reactions sensitive to air or moisture, utilize standard inert gas techniques.[12]

  • Temperature Control: Be aware that some reactions involving benzylamines can be exothermic. Monitor the reaction temperature closely.

Post-Reaction Work-up and Purification
  • Quenching: If the reaction requires quenching, perform this step slowly and cautiously, especially if using aqueous solutions.

  • Extraction: When performing liquid-liquid extractions, ensure the separation funnel is properly vented.

  • Purification: For chromatographic purification, operate within the fume hood and take precautions to avoid inhalation of solvent vapors.

Disposal Plan: Responsible Waste Management

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.[5]

  • Waste Segregation: All waste containing N-Methyl 2-benzyloxy-5-fluorobenzylamine, including contaminated gloves, weigh boats, and pipette tips, must be collected in a clearly labeled, dedicated hazardous waste container.[5]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled container for halogenated organic waste. Do not pour this waste down the drain.

  • Solid Waste: Solid waste should be placed in a designated, sealed container.

  • Disposal Method: The primary recommended disposal method for fluorinated organic compounds is incineration at a licensed hazardous waste facility.[13] This method has the potential to permanently eliminate the compound.[13] Alternatively, disposal in a hazardous waste landfill is an option, though this only contains the substance.[13]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Small Spill Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[10] Collect the material into a sealed container for proper waste disposal.[5]
Large Spill Evacuate the area immediately and contact your institution's emergency response team.[5]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling N-Methyl 2-benzyloxy-5-fluorobenzylamine.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management cluster_emergency Emergency Response Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Weighing Weighing Don PPE->Weighing Dissolution Dissolution Weighing->Dissolution Spill or Exposure Spill or Exposure Weighing->Spill or Exposure Reaction Reaction Dissolution->Reaction Dissolution->Spill or Exposure Work-up Work-up Reaction->Work-up Reaction->Spill or Exposure Segregate Waste Segregate Waste Work-up->Segregate Waste Work-up->Spill or Exposure Label Waste Label Waste Segregate Waste->Label Waste Dispose via EHS Dispose via EHS Label Waste->Dispose via EHS Follow Emergency Procedures Follow Emergency Procedures Spill or Exposure->Follow Emergency Procedures

Caption: Workflow for handling N-Methyl 2-benzyloxy-5-fluorobenzylamine.

References

  • Benchchem. Safety and handling of fluorinated organic compounds. 5

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. 6

  • Google Patents. (2016). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. 14

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. 3

  • CymitQuimica. (2024). Safety Data Sheet. 10

  • Merck Millipore. (n.d.). SAFETY DATA SHEET. 1

  • Fisher Scientific. (2024). SAFETY DATA SHEET. 7

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. 13

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. 15

  • Fisher Scientific. (2010). SAFETY DATA SHEET. 4

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. 16

  • Alkyl Amines Chemicals Ltd. (2015). Safety Data Sheet. 2

  • CymitQuimica. (2024). Safety Data Sheet. 11

  • Benchchem. (2025). Personal protective equipment for handling 2-(Phenylamino)Benzamide. 8

  • Westlake. (2017). HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment. 17

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. 18

  • Benchchem. (2025). Personal protective equipment for handling Benzalazine. 9

  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. 12

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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N-Methyl 2-benzyloxy-5-fluorobenzylamine
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Reactant of Route 2
N-Methyl 2-benzyloxy-5-fluorobenzylamine
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